2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine
Description
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Properties
Molecular Formula |
C14H22N6O4 |
|---|---|
Molecular Weight |
338.36 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H22N6O4/c1-18(2)11-8-12(17-14(16-11)19(3)4)20(6-15-8)13-10(23)9(22)7(5-21)24-13/h6-7,9-10,13,21-23H,5H2,1-4H3/t7-,9-,10-,13-/m1/s1 |
InChI Key |
YLVPKAFXNOVMJK-QYVSTXNMSA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N(C)C |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Epitranscriptomic Conductor: N6,N6-dimethyladenosine's Role in Orchestrating Cell Signaling
A Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
N6,N6-dimethyladenosine (m6A) has emerged from the realm of obscure RNA modifications to become a central player in the regulation of gene expression and cellular signaling. This dynamic and reversible epitranscriptomic mark, installed by "writer" complexes, removed by "erasers," and interpreted by "reader" proteins, profoundly influences the fate of messenger RNA (mRNA) and non-coding RNAs. From modulating mRNA stability and translation to fine-tuning the output of critical signaling cascades, m6A acts as a sophisticated molecular rheostat, controlling cellular responses to a myriad of stimuli. This in-depth technical guide provides a comprehensive overview of the role of m6A in cell signaling, tailored for researchers, scientists, and drug development professionals. We will delve into the molecular machinery governing m6A, its intricate interplay with key signaling pathways, the crosstalk with other epigenetic modifications, and the cutting-edge methodologies to interrogate its function. Furthermore, we will explore the burgeoning field of therapeutic intervention, targeting the m6A axis for the treatment of human diseases, particularly cancer.
The m6A Regulatory Machinery: Writers, Erasers, and Readers
The cellular m6A landscape is meticulously sculpted by a dedicated set of proteins that install, remove, and recognize this modification. Understanding the function of these key players is fundamental to deciphering the role of m6A in cell signaling.
The "Writers": Establishing the m6A Mark
The deposition of m6A is primarily carried out by a multi-subunit methyltransferase complex.[1] The core components of this complex are:
-
METTL3 (Methyltransferase-like 3): The catalytic subunit responsible for transferring the methyl group to adenosine.[1]
-
METTL14 (Methyltransferase-like 14): A structural component that stabilizes METTL3 and recognizes the target RNA.[1]
-
WTAP (Wilms' tumor 1-associated protein): An adaptor protein that facilitates the localization of the METTL3-METTL14 heterodimer to the nuclear speckles for efficient methylation.[1]
Other associated proteins, such as KIAA1429 (VIRMA), RBM15/15B, and ZC3H13, further modulate the activity and specificity of the writer complex.[1]
The "Erasers": Reversing the m6A Mark
The reversibility of m6A methylation is a key feature that allows for dynamic regulation of RNA function. This process is mediated by demethylases, also known as "erasers":
-
FTO (Fat mass and obesity-associated protein): The first identified m6A demethylase, FTO has been shown to play a significant role in various cellular processes.[1] It preferentially demethylates m6A in a variety of RNA species.[1]
-
ALKBH5 (AlkB homolog 5): Another important m6A demethylase that primarily acts on mRNA and influences processes such as mRNA export and metabolism.[1]
The "Readers": Interpreting the m6A Code
The functional consequences of m6A modification are largely determined by a diverse group of "reader" proteins that specifically bind to m6A-containing RNAs. These readers then recruit other effector proteins to modulate the fate of the target RNA. The most well-characterized family of m6A readers is the YTH domain-containing family:
-
YTHDF1: Primarily located in the cytoplasm, YTHDF1 is traditionally thought to promote the translation of m6A-modified mRNAs by interacting with translation initiation factors.[2]
-
YTHDF2: This reader protein is known to mediate the degradation of m6A-containing transcripts by recruiting the CCR4-NOT deadenylase complex.[2][3]
-
YTHDF3: YTHDF3 is proposed to act in concert with YTHDF1 and YTHDF2 to facilitate both translation and decay of methylated RNAs.[2]
-
YTHDC1: A nuclear reader that regulates the splicing of m6A-modified pre-mRNAs and facilitates their export to the cytoplasm.[3]
-
YTHDC2: This reader has roles in both the nucleus and cytoplasm, influencing mRNA stability and translation.
Recent evidence suggests a more unified model for YTHDF protein function, where all three paralogs can promote mRNA degradation, indicating a degree of redundancy and context-dependent activity.[4] Other proteins, such as those from the IGF2BP (Insulin-like growth factor 2 mRNA-binding protein) family and HNRNP (heterogeneous nuclear ribonucleoprotein) family, have also been identified as m6A readers, expanding the repertoire of m6A-mediated regulation.[1]
Figure 1: The dynamic regulation of m6A modification.
m6A's Regulatory Influence on Core Cellular Signaling Pathways
The epitranscriptomic layer of gene regulation mediated by m6A is intricately woven into the fabric of cellular signaling networks. By controlling the expression of key signaling components, m6A can amplify, dampen, or fine-tune the cellular response to external cues.
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental to embryonic development, tissue homeostasis, and its dysregulation is a hallmark of many cancers.[1] Emerging evidence demonstrates that m6A modification is a critical regulator of this pathway.[1][5] For instance, in intestinal stem cells, the m6A reader YTHDF1 promotes the translation of TCF4, a key transcriptional activator in the Wnt pathway, thereby amplifying Wnt signaling to maintain intestinal homeostasis.[5] In certain cancers, the m6A machinery can be hijacked to either promote or suppress Wnt signaling depending on the cellular context.[6] For example, reduced m6A levels, through inhibition of METTL14, can activate the Wnt signaling pathway in gastric cancer.[7] Conversely, FTO has been shown to regulate the Wnt pathway in a m6A-independent manner by controlling the transcription of the Wnt inhibitor DKK1.[8]
Figure 3: Experimental workflow for MeRIP-Seq.
4.1.2. Single-Base Resolution m6A Mapping
While MeRIP-Seq provides valuable information on m6A-enriched regions, it lacks single-nucleotide resolution. Several methods have been developed to overcome this limitation:
-
m6A-eCLIP-seq (enhanced Cross-Linking and Immunoprecipitation): This technique combines UV crosslinking with immunoprecipitation to precisely identify the m6A-antibody binding sites. [9][10]* m6A-SAC-seq (m6A-selective allyl chemical labeling and sequencing): An antibody-free method that uses an enzymatic reaction to specifically label m6A residues, which are then identified as mutations during reverse transcription. [11][12][13]* DART-seq (deamination adjacent to RNA modification targets sequencing): This antibody-free approach utilizes a fusion protein of an m6A-binding domain and a cytidine deaminase to introduce C-to-U mutations adjacent to m6A sites. [11] These high-resolution techniques are crucial for dissecting the precise functional roles of individual m6A sites.
Quantitative Analysis of m6A Levels
In addition to mapping m6A sites, it is often necessary to quantify the overall m6A levels in a given sample. This can be achieved through various methods, including:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The gold standard for accurate quantification of m6A, providing a precise measurement of the m6A/A ratio. [14]* Colorimetric Assays: Commercially available kits that offer a more high-throughput, albeit less sensitive, method for quantifying global m6A levels. [14] Table 1: Quantitative Comparison of m6A Levels in Cancer
| Cancer Type | Tissue | Change in m6A Level | Method | Reference |
| Colorectal Cancer | Serum | Significantly Higher | LC-MS/MS | [15] |
| Gastric Cancer | Serum | Significantly Higher | LC-MS/MS | [15] |
| Gastric Cancer | Tumor | Significantly Higher | Colorimetric | [16] |
| Head and Neck Squamous Cell Carcinoma | Tumor | No Significant Difference | LC-MS/MS | [14][17] |
Therapeutic Targeting of the m6A Pathway
The critical role of m6A in a multitude of diseases, particularly cancer, has spurred significant interest in developing therapeutic strategies that target the m6A regulatory machinery. [3][18][19][20][21]
Small Molecule Inhibitors of m6A Writers and Erasers
The development of small molecule inhibitors against the m6A writers and erasers is a promising avenue for therapeutic intervention.
-
FTO Inhibitors: Several inhibitors of FTO have been developed, including meclofenamic acid and its derivatives, which have shown anti-tumor effects in preclinical models of acute myeloid leukemia. [3]More recent and potent FTO inhibitors have demonstrated neuroprotective effects in models of Parkinson's disease. [4][22][23]* ALKBH5 Inhibitors: The development of specific ALKBH5 inhibitors is also underway, with some compounds showing promise in cancer therapy. [24]* METTL3 Inhibitors: Targeting the m6A writer complex is another attractive strategy. METTL3 inhibitors are being actively pursued, with some showing efficacy in preclinical models of both liquid and solid tumors. [25]
Preclinical and Clinical Landscape
While the field of m6A-targeted therapeutics is still in its early stages, the preclinical data are highly encouraging. [19][20][25]Several inhibitors have demonstrated efficacy in animal models of various cancers. [3][25]However, challenges remain, including the need for more specific and potent inhibitors and a better understanding of potential off-target effects and resistance mechanisms. [20]To date, a limited number of m6A-targeting agents have entered clinical trials, highlighting the need for further research and development in this exciting area. [19]
Conclusion and Future Perspectives
N6,N6-dimethyladenosine has transitioned from a mere curiosity to a fundamental regulator of cellular signaling. Its dynamic nature and profound impact on RNA fate position it as a critical node in the complex network of gene expression control. The continuous development of advanced methodologies to study m6A will undoubtedly unveil further layers of its regulatory complexity. The intricate crosstalk between m6A and other epigenetic modifications underscores the need for an integrated approach to understanding gene regulation. From a therapeutic standpoint, the m6A pathway presents a wealth of opportunities for the development of novel drugs against a range of diseases. As our knowledge of the m6A epitranscriptome expands, so too will our ability to harness its power for the benefit of human health.
References
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Crosstalk Between Histone and m6A Modifications and Emerging Roles of m6A RNA Methylation. Frontiers in Genetics. [Link]
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Interaction between DNA methylation and m6A in early development. Consensus. [Link]
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Crosstalk between histone/DNA modifications and RNA N6-methyladenosine modification. PubMed. [Link]
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Crosstalk between histone/DNA modifications and RNA N6-methyladenosine modification. Weng Lab. [Link]
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m6A RNA modification modulates PI3K/Akt/mTOR signal pathway in Gastrointestinal Cancer. PMC. [Link]
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m6A mRNA methylation-mediated MAPK signaling modulates the nasal mucosa inflammatory response in allergic rhinitis. PMC. [Link]
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m6A mRNA methylation-mediated MAPK signaling modulates the nasal mucosa inflammatory response in allergic rhinitis. PubMed. [Link]
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The crosstalk between m6A RNA methylation and other epigenetic regulators. Theranostics. [Link]
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Small-molecule inhibitors of the RNA m6A demethylase FTO potently support the survival of dopamine neurons. bioRxiv. [Link]
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Exploring methyl-verse: dynamic interplay of epigenome and m6A epitranscriptome. ResearchGate. [Link]
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Crosstalk between RNA m6A and DNA methylation regulates transposable element chromatin activation and cell fate in human pluripotent stem cells. bioRxiv. [Link]
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Role of m6A modification in dysregulation of Wnt/β-catenin pathway in cancer. PubMed. [Link]
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Crosstalk between RNA m6A and DNA methylation regulates transposable element chromatin activation and cell fate in human pluripotent stem cells. bioRxiv. [Link]
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Small-Molecule Inhibitors of the RNA M6A Demethylases FTO Potently Support the Survival of Dopamine Neurons. MDPI. [Link]
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Dynamic m6A mRNA Methylation Reveals the Role of METTL3/14-m6A-MNK2-ERK Signaling Axis in Skeletal Muscle Differentiation and Regeneration. Frontiers in Cell and Developmental Biology. [Link]
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Small-Molecule Inhibitors of the RNA M6A Demethylases FTO Potently Support the Survival of Dopamine Neurons. PMC. [Link]
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Role of m6A modification in regulating the PI3K/AKT signaling pathway in cancer. PMC. [Link]
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Chemical Inhibitors Targeting the Oncogenic m6A Modifying Proteins. ACS Publications. [Link]
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Interactions among the PI3K/AKT signaling pathway and m6A regulators in different types of cancers. ResearchGate. [Link]
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Emerging Roles for DNA 6mA and RNA m6A Methylation in Mammalian Genome. PMC. [Link]
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Novel Small Molecule RNA m6A Demethylase AlkBH5 Inhibitors for Treating Cancer. ACS Publications. [Link]
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m6A mRNA methylation-mediated MAPK signaling modulates the nasal mucosa inflammatory response in allergic rhinitis. ResearchGate. [Link]
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Overview of Sequencing Methods for RNA m6A Profiling. CD Genomics. [Link]
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Recent Advances of m6A Demethylases Inhibitors and Their Biological Functions in Human Diseases. PubMed Central. [Link]
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The m6A(m)-independent role of FTO in regulating WNT signaling pathways. EMBO Reports. [Link]
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METTL3-Mediated m6A Modification is Involved in Neural Tube Defects via Modulating Wnt/β-Catenin Signaling Pathway. ResearchGate. [Link]
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The m6A-methylated mRNA pattern and the activation of the Wnt signaling pathway under the hyper-m6A-modifying condition in the keloid. Frontiers in Genetics. [Link]
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m6A RNA modifications are measured at single-base resolution across the mammalian transcriptome. Nature Biotechnology. [Link]
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Small-molecule and peptide inhibitors of m6A regulators. PMC. [Link]
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The modulation of m6A regulators on PI3K/Akt/mTOR pathway members. ResearchGate. [Link]
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The relationship between the selected signaling pathways and m6A regulators. ResearchGate. [Link]
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Identification of m6A residues at single-nucleotide resolution using eCLIP and an accessible custom analysis pipeline. NIH. [Link]
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Comparative analysis of m6A levels between tumor and normal tissue. ResearchGate. [Link]
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Discovery, Optimization, and Preclinical Pharmacology of EP652, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models. ResearchGate. [Link]
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m6A-eCLIP. Nucleus Biotech. [Link]
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Combating cancer stem cells: RNA m6A methylation and small-molecule drug discovery. Frontiers in Pharmacology. [Link]
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Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients. Frontiers in Oncology. [Link]
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Quantitative profiling of m6A at single base resolution across the life cycle of rice and Arabidopsis. PMC. [Link]
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Small-molecule and peptide inhibitors of m6A regulators. Frontiers in Pharmacology. [Link]
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The m6A RNA Modification Quantity and mRNA Expression Level of RNA Methylation-Related Genes in Head and Neck Squamous Cell Carcinoma Cell Lines and Patients. PMC. [Link]
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The m6A RNA Modification Quantity and mRNA Expression Level of RNA Methylation-Related Genes in Head and Neck Squamous Cell Carcinoma Cell Lines and Patients. MDPI. [Link]
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Levels of m6A methylated RNA and METTL3 methyltransferase increased in gastric cancer tissues and paracancer tissues. ResearchGate. [Link]
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Sequencing of N6-methyl-deoxyadenosine at single-base resolution across the mammalian genome. bioRxiv. [Link]
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An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing. POL Scientific. [Link]
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IP protocol - m6A sequencing. Synaptic Systems. [Link]
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An In-depth Technical Guide to the Discovery and History of N6,N6-dimethyladenosine (m6,6A)
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
N6,N6-dimethyladenosine (m6,6A) is a post-transcriptional RNA modification characterized by the addition of two methyl groups to the nitrogen atom at the sixth position of adenine. While less ubiquitous than its counterpart, N6-methyladenosine (m6A), m6,6A plays a critical role in cellular function, particularly in the biogenesis and function of ribosomes. This guide provides a comprehensive overview of the discovery, history, and scientific milestones related to m6,6A. We will delve into the enzymatic machinery responsible for its deposition, its known biological roles, and the analytical techniques employed for its detection and quantification, offering a valuable resource for researchers and professionals in the field of epitranscriptomics and drug development.
Introduction: Unveiling a Doubly-Methylated Adenosine
For decades, the field of epigenetics was primarily focused on modifications to DNA and histone proteins. However, the discovery of reversible chemical modifications on RNA has unveiled a new layer of gene regulation, giving rise to the field of epitranscriptomics. Among the more than 170 known RNA modifications, methylation is one of the most prevalent. While N6-methyladenosine (m6A) has been the subject of extensive research, another, doubly-methylated form, N6,N6-dimethyladenosine (m6,6A), has been identified as a crucial player in fundamental biological processes.[1][2]
This in-depth technical guide will navigate the scientific journey of understanding m6,6A, from its initial identification to our current knowledge of its function and the molecular players involved. We will explore the key differences and similarities between m6,6A and m6A, and highlight the technological advancements that have enabled its study.
The Genesis of Discovery: A Historical Perspective
The journey to understanding m6,6A began with early investigations into the composition of ribosomal RNA (rRNA). While the initial discovery of m6A dates back to the 1970s, the specific identification and characterization of m6,6A came later with the advancement of analytical techniques.[3][4]
Key Historical Milestones:
-
Early Observations in rRNA: Initial studies on the composition of rRNA from various organisms hinted at the presence of hypermethylated adenosine residues. These early observations were often limited by the resolution of the available analytical methods.
-
Definitive Identification in Bacteria: Seminal work on the 16S rRNA of Escherichia coli definitively identified the presence of two adjacent N6,N6-dimethyladenosine residues near the 3' end.[5] These studies were crucial in establishing the existence and specific location of this modification within a key cellular machinery component.
-
Identification in Eukaryotic rRNA: Subsequent research confirmed the presence of m6,6A in the 18S rRNA of eukaryotes, highlighting its conserved nature across different domains of life.[6]
-
Discovery in Transfer RNA (tRNA): More recently, m6,6A has also been identified in the tRNA of certain organisms, such as Mycobacterium bovis Bacille Calmette-Guérin (BCG), suggesting a broader role for this modification beyond the ribosome.[7]
The "Writer" of m6,6A: The DIMT1 Methyltransferase
The deposition of m6,6A is a highly specific enzymatic process. The primary enzyme responsible for catalyzing the transfer of two methyl groups from S-adenosylmethionine (SAM) to the N6 position of adenosine in 18S rRNA is Dimethyladenosine Transferase 1 (DIMT1) , also known as DIMT1L in humans.[6][8]
DIMT1 is a highly conserved protein found in both prokaryotes and eukaryotes.[6] In humans, DIMT1 localizes to the nucleus and plays an essential role in ribosome biogenesis.[8] It specifically targets two adjacent adenosine residues (A1850 and A1851 in human 18S rRNA) for dimethylation.[6] While its catalytic activity is crucial for this modification, studies have shown that the DIMT1 protein itself, independent of its methyltransferase activity, is also essential for the maturation of the 40S ribosomal subunit.[9]
Caption: The enzymatic writing of N6,N6-dimethyladenosine by DIMT1.
The Enigma of "Erasers" and "Readers"
In contrast to the well-characterized "writer" enzyme for m6,6A, the existence of specific "erasers" (demethylases) and "readers" (binding proteins) for this modification remains largely elusive. The vast majority of research on RNA demethylases and m6A-binding proteins has focused on N6-methyladenosine (m6A).
-
Demethylases ("Erasers"): While the FTO and ALKBH5 proteins are known to demethylate m6A, there is currently no definitive evidence to suggest that they or other enzymes can efficiently remove the dimethylated mark of m6,6A.[10][11] The search for a specific m6,6A demethylase is an active area of research.
-
Binding Proteins ("Readers"): Similarly, dedicated "reader" proteins that specifically recognize and bind to m6,6A-modified RNA have not yet been identified. The YTH domain-containing proteins, which are well-established readers of m6A, do not appear to bind to m6,6A.[12][13] It is possible that the structural differences between the singly and doubly methylated adenosine preclude binding by these known reader proteins. The discovery of m6,6A-specific readers will be a critical step in elucidating its downstream functional consequences.
Functional Significance of N6,N6-dimethyladenosine
The strategic placement of m6,6A within the ribosome points to its fundamental role in protein synthesis.
-
Ribosome Biogenesis and Stability: The dimethylation of adjacent adenosines in 18S rRNA by DIMT1 is crucial for the proper maturation and assembly of the 40S ribosomal subunit.[9] The absence of this modification leads to defects in ribosome biogenesis.
-
Translational Fidelity and Efficiency: The m6,6A modification is located in a functionally critical region of the ribosome, near the decoding center where codon-anticodon interactions occur. Studies in E. coli have shown that the absence of the m2,6A modification (a similar dimethylated adenosine) affects the interaction between the 30S and 50S ribosomal subunits, suggesting a role in maintaining the stability of the 70S ribosome.[5] This, in turn, can influence the fidelity and efficiency of protein translation.
-
Potential Roles in Other Cellular Processes: The discovery of m6,6A in tRNA suggests that its functional repertoire may extend beyond the ribosome.[7] Its presence in tRNA could potentially influence aminoacylation, codon recognition, or the overall stability of the tRNA molecule.
N6,N6-dimethyladenosine in Health and Disease
Given its fundamental role in ribosome function, it is not surprising that dysregulation of m6,6A has been implicated in human diseases.
-
Cancer: Several studies have linked the expression of the m6,6A writer, DIMT1, to various cancers. Overexpression of DIMT1 has been observed in several cancer types, and its levels can correlate with tumor progression and patient prognosis.[14][15][16][17] This suggests that altered m6,6A levels may contribute to the uncontrolled cell growth and proliferation characteristic of cancer.
-
Other Diseases: The intricate connection between ribosome function and cellular health suggests that m6,6A may be involved in a broader range of diseases. Further research is needed to explore the potential role of m6,6A dysregulation in neurodegenerative disorders, metabolic diseases, and developmental abnormalities.
Methodologies for the Study of N6,N6-dimethyladenosine
The advancement of our understanding of m6,6A has been intrinsically linked to the development of sensitive and specific analytical techniques.
Quantification of N6,N6-dimethyladenosine by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of m6,6A in RNA.[18][19][20][21] This method offers high sensitivity and specificity, allowing for the precise measurement of the modification's abundance.
Experimental Protocol: Global m6,6A Quantification in RNA
-
RNA Isolation: Isolate total RNA from the biological sample of interest using a standard protocol (e.g., TRIzol extraction followed by isopropanol precipitation). Ensure high purity and integrity of the RNA.
-
RNA Digestion: Digest the purified RNA into single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase). This step is critical for releasing the individual modified and unmodified nucleosides.
-
LC-MS/MS Analysis:
-
Separate the digested nucleosides using reverse-phase liquid chromatography.
-
Introduce the separated nucleosides into a tandem mass spectrometer.
-
Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the transition of the m6,6A parent ion to its characteristic fragment ion.
-
-
Quantification: Generate a standard curve using a known concentration of a synthetic m6,6A standard to accurately quantify the amount of m6,6A in the sample. Normalize the m6,6A levels to the amount of unmodified adenosine.
Caption: Workflow for the quantification of N6,N6-dimethyladenosine by LC-MS/MS.
Synthesis of m6,6A-containing Oligonucleotides
The chemical synthesis of RNA oligonucleotides containing m6,6A at specific positions is essential for in-depth functional studies. This is typically achieved using phosphoramidite chemistry.[22][23][24][25][26] The synthesis of the N6,N6-dimethyladenosine phosphoramidite building block is a key step in this process.[23] These synthetic oligonucleotides can be used for a variety of applications, including:
-
Structural studies: To investigate the impact of m6,6A on RNA structure.
-
Biochemical assays: To study the interaction of m6,6A-modified RNA with proteins and other molecules.
-
In vitro translation assays: To assess the effect of m6,6A on translation efficiency and fidelity.
Future Directions and Therapeutic Potential
The field of m6,6A research is still in its early stages, with many exciting avenues for future exploration.
-
Identification of Erasers and Readers: A primary focus for future research will be the identification and characterization of the specific demethylases and binding proteins for m6,6A. This will be crucial for understanding the dynamic regulation and downstream functions of this modification.
-
Mapping the m6,6A Epitranscriptome: The development of high-throughput sequencing methods to map the location of m6,6A across the entire transcriptome will provide a global view of its distribution and potential regulatory roles.
-
Functional Characterization in Different RNA Species: Further investigation into the function of m6,6A in tRNA and potentially other non-coding RNAs will broaden our understanding of its biological significance.
-
Therapeutic Targeting: The link between the m6,6A writer, DIMT1, and cancer suggests that this enzyme could be a potential therapeutic target. The development of small molecule inhibitors that specifically target DIMT1 could offer a novel strategy for cancer treatment.
Conclusion
N6,N6-dimethyladenosine, once a lesser-known RNA modification, is now emerging as a key player in fundamental cellular processes, particularly ribosome biogenesis and function. This in-depth technical guide has provided a comprehensive overview of the discovery, history, and current understanding of m6,6A. While significant progress has been made in identifying its "writer" and its role in rRNA, the quest to uncover its "erasers," "readers," and its full spectrum of biological functions continues. The development of advanced analytical and synthetic tools will undoubtedly accelerate research in this exciting field, paving the way for a deeper understanding of epitranscriptomic regulation and the development of novel therapeutic strategies.
References
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- [No Author]. (Year). N 6 -methyladenosine alters RNA structure to regulate binding of a low-complexity protein. [Source].
- Shishodia, S., & Schofield, C. J. (2020). Improved Synthesis of Phosphoramidite-Protected N6-Methyladenosine via BOP-Mediated SNAr Reaction. Molecules, 26(1), 147.
- [No Author]. (2021). The Important Role of N6-methyladenosine RNA Modification in Non-Small Cell Lung Cancer. MDPI.
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- [No Author]. (Year). Full article: N6-methyladenosine modifications: interactions with novel RNA-binding proteins and roles in signal transduction. Taylor & Francis Online.
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- [No Author]. (Year). Identification of N6,N6-Dimethyladenosine in Transfer RNA from Mycobacterium bovis Bacille Calmette-Guérin. PubMed Central.
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- [No Author]. (Year). N6-methyladenosine (m6A) modification of ribosomal RNAs (rRNAs)
- [No Author]. (2018). (PDF) RNA N 6 -methyladenosine modification in cancers: Current status and perspectives.
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- [No Author]. (Year). Effects of N6-Methyladenosine Modification on Cancer Progression: Molecular Mechanisms and Cancer Therapy. Frontiers.
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- [No Author]. (Year). Synthesis of 2'-modified N6-methyladenosine phosphoramidites and their incorporation into siRNA | Request PDF.
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- [No Author]. (2022). Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA. PubMed Central.
- [No Author]. (Year). Human DIMT1 generates N26,6A-dimethylation–containing small RNAs. PubMed Central.
- [No Author]. (2023). N 6 -methyladenosine upregulates ribosome biogenesis in environmental carcinogenesis. [Source].
- [No Author]. (2022). Detailed resume of RNA m6A demethylases. PubMed Central.
- [No Author]. (2023). Roles of rRNA N-methyladenosine modification in the function of ribosomes. PubMed.
- [No Author]. (2022). Formation and removal of 1,N6 -dimethyladenosine in mammalian transfer RNA. Oxford Academic.
- [No Author]. (2025). Quantitative analysis of m6A RNA modification by LC-MS.
- [No Author]. (2021). N6-methyladenosine (m6A) modification of ribosomal RNAs (rRNAs): Critical roles in mRNA translation and diseases.
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- [No Author]. (Year). Ribosomal biogenesis regulator DIMT1 controls β-cell protein synthesis, mitochondrial function, and insulin secretion. PubMed Central.
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- [No Author]. (Year). Timeline of important discoveries of RNA modification.
- [No Author]. (Year). Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence. PubMed Central.
- [No Author]. (2025). Age-Associated Expression of DIMT1 (Dimethyladenosine Transferase) in Human Mesenchymal Stromal Cells. medRxiv.
- [No Author]. (2022). Evolutionary History of RNA Modifications at N6-Adenosine Originating from the R-M System in Eukaryotes and Prokaryotes. MDPI.
- [No Author]. (2022). Evolutionary History of RNA Modifications at N6-Adenosine Originating from the R-M System in Eukaryotes and Prokaryotes. PubMed Central.
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biochemical properties of N6,N6-dimethyladenosine
An In-Depth Technical Guide to the Biochemical Properties of N6,N6-dimethyladenosine
Abstract
N6,N6-dimethyladenosine (m6,6A) is a post-transcriptional modification of RNA that has garnered significant attention for its role in regulating various cellular processes. This guide provides a comprehensive overview of the biochemical properties of m6,6A, from its enzymatic regulation to its functional consequences and the advanced methodologies used for its study. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate a deeper understanding of m6,6A biology and its therapeutic potential.
Introduction: The Epitranscriptomic Significance of m6,6A
The field of epitranscriptomics has unveiled a complex layer of gene regulation mediated by chemical modifications of RNA. Among these, N6,N6-dimethyladenosine stands out due to its distinct biochemical nature and functional implications. Unlike its more abundant counterpart, N6-methyladenosine (m6A), m6,6A involves the addition of two methyl groups to the N6 position of adenine. This modification is predominantly found in specific RNA species, including ribosomal RNA (rRNA) and some messenger RNAs (mRNAs), where it plays critical roles in translation, RNA stability, and cellular stress responses. The enzymes responsible for the deposition and removal of m6,6A, along with the proteins that recognize and interpret this mark, form a dynamic regulatory network with profound implications for cellular homeostasis and disease.
The Biochemistry of m6,6A Regulation
The cellular concentration and location of m6,6A are tightly controlled by a dedicated set of enzymes, often referred to as "writers" and "erasers," and recognized by specific binding proteins known as "readers."
The "Writer" Complex: METTL16
The primary enzyme responsible for installing the m6,6A modification is METTL16 (Methyltransferase-like 16). METTL16 is a member of the MT-A70 family of methyltransferases and utilizes S-adenosylmethionine (SAM) as a methyl group donor.
-
Mechanism of Action: METTL16 recognizes a specific consensus sequence in target RNAs, typically a UACAGAGAA motif, often found in a hairpin loop structure. The enzyme then catalyzes the transfer of two methyl groups to the N6 nitrogen of the target adenine in a sequential manner.
-
Substrate Specificity: While initially identified as the methyltransferase for the U6 snRNA, METTL16 has been shown to modify other non-coding RNAs and a subset of mRNAs, including the transcript encoding SAM synthetase (MAT2A), creating a feedback loop that regulates cellular SAM levels.
The "Eraser": FTO
The demethylation of m6,6A is carried out by the fat mass and obesity-associated protein (FTO), an enzyme belonging to the AlkB family of dioxygenases.
-
Mechanism of Action: FTO catalyzes the oxidative demethylation of m6,6A, converting it back to adenosine. This process requires Fe(II) and α-ketoglutarate as cofactors. The reaction proceeds through hydroxymethyladenosine and formyladenosine intermediates.
-
Biological Impact: The discovery of FTO's ability to erase m6,6A highlights the dynamic and reversible nature of this RNA modification, suggesting its role in rapid cellular responses to environmental cues.
The "Readers": YTH Domain Proteins
The functional consequences of m6,6A are mediated by "reader" proteins that specifically recognize and bind to this modified base. The YTH domain-containing family of proteins (YTHDF1-3, YTHDC1-2) are the most well-characterized m6A readers, and some have been shown to also recognize m6,6A, albeit with different affinities.
-
Functional Consequences: Upon binding to m6,6A-modified RNA, these reader proteins can influence various aspects of RNA metabolism, including:
-
mRNA stability: Recruiting decay factors to promote RNA degradation.
-
Translation efficiency: Interacting with translation initiation factors to enhance or suppress protein synthesis.
-
Splicing: Modulating alternative splicing decisions.
-
Caption: The m6,6A regulatory pathway, from enzymatic modification to functional outcomes.
Biochemical Properties and Quantitative Data
A summary of the key biochemical parameters for the enzymes involved in m6,6A metabolism is provided below.
| Enzyme | Class | Cofactors | Substrate(s) | Product(s) | Cellular Location |
| METTL16 | Methyltransferase | S-adenosylmethionine (SAM) | Adenosine in RNA | m6,6A in RNA | Nucleus, Cytoplasm |
| FTO | Dioxygenase | Fe(II), α-ketoglutarate | m6,6A in RNA | Adenosine in RNA | Nucleus |
Experimental Protocols for m6,6A Analysis
The study of m6,6A requires specialized techniques for its detection and quantification. Below are detailed protocols for key experimental workflows.
m6,6A-seq: Genome-wide Mapping of m6,6A
This protocol outlines the antibody-based enrichment and sequencing method for identifying m6,6A sites across the transcriptome.
Principle: This method relies on the immunoprecipitation of m6,6A-containing RNA fragments using a specific antibody, followed by high-throughput sequencing.
Step-by-Step Methodology:
-
RNA Isolation and Fragmentation:
-
Isolate total RNA from the cells or tissues of interest using a standard Trizol-based method.
-
Assess RNA integrity using a Bioanalyzer.
-
Fragment the RNA to an average size of 100-200 nucleotides using chemical or enzymatic methods.
-
-
Immunoprecipitation (IP):
-
Incubate the fragmented RNA with an anti-m6,6A antibody conjugated to magnetic beads.
-
Wash the beads extensively to remove non-specifically bound RNA.
-
Elute the m6,6A-enriched RNA fragments.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the eluted RNA and an input control (a fraction of the fragmented RNA saved before IP).
-
Perform high-throughput sequencing on an Illumina platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Identify m6,6A peaks by comparing the enrichment in the IP sample to the input control using peak-calling algorithms like MACS2.
-
Caption: A streamlined workflow for m6,6A-seq from sample preparation to data analysis.
LC-MS/MS for Absolute Quantification of m6,6A
This protocol describes the use of liquid chromatography-tandem mass spectrometry for the precise measurement of m6,6A levels.
Principle: This method involves the enzymatic digestion of RNA into single nucleosides, followed by their separation and quantification using LC-MS/MS.
Step-by-Step Methodology:
-
RNA Digestion:
-
Purify total RNA or a specific RNA fraction (e.g., mRNA).
-
Digest the RNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1, alkaline phosphatase).
-
-
LC Separation:
-
Inject the nucleoside mixture into a high-performance liquid chromatography (HPLC) system equipped with a C18 column.
-
Separate the nucleosides using a gradient of mobile phases.
-
-
MS/MS Detection and Quantification:
-
Introduce the eluting nucleosides into a triple quadrupole mass spectrometer.
-
Monitor the specific mass transitions for adenosine and m6,6A.
-
Quantify the amount of m6,6A relative to adenosine using a standard curve generated with known amounts of pure nucleosides.
-
Functional Analysis of m6,6A
Investigating the functional roles of m6,6A often involves manipulating the levels of its regulatory enzymes.
CRISPR-Cas9 Mediated Knockout of METTL16 or FTO
Principle: This technique allows for the targeted disruption of the genes encoding the m6,6A writer or eraser, leading to a global decrease or increase in m6,6A levels, respectively.
Step-by-Step Methodology:
-
gRNA Design and Cloning:
-
Design and clone guide RNAs (gRNAs) targeting the exons of METTL16 or FTO into a Cas9 expression vector.
-
-
Transfection and Selection:
-
Transfect the gRNA/Cas9 construct into the cell line of interest.
-
Select for successfully transfected cells.
-
-
Validation of Knockout:
-
Verify the knockout at the genomic level by sequencing the target locus.
-
Confirm the absence of the protein by Western blotting.
-
Assess the global change in m6,6A levels using LC-MS/MS.
-
-
Phenotypic Analysis:
-
Perform functional assays to investigate the consequences of altered m6,6A levels (e.g., cell proliferation assays, RNA-seq for gene expression changes).
-
Implications for Drug Development
The critical roles of m6,6A and its regulatory proteins in various diseases, including cancer, have made them attractive targets for therapeutic intervention.
-
Inhibitors of METTL16: Small molecule inhibitors of METTL16 could be developed to reduce m6,6A levels in diseases where this modification is oncogenic.
-
Inhibitors of FTO: Targeting FTO with specific inhibitors could increase m6,6A levels, which may be beneficial in certain cancers where FTO is overexpressed and acts as an oncoprotein.
The development of potent and selective inhibitors for these enzymes is an active area of research, with the potential to yield novel epigenetic drugs.
Conclusion
N6,N6-dimethyladenosine is a key epitranscriptomic mark with diverse and important functions in cellular biology. The continuous development of advanced analytical techniques is shedding more light on its prevalence and roles in health and disease. A thorough understanding of the biochemical properties of m6,6A and its regulatory machinery is paramount for harnessing its therapeutic potential. This guide provides a solid foundation for researchers and drug developers venturing into this exciting and rapidly evolving field.
N6,N6-dimethyladenosine CAS number 2620-62-4
An In-depth Technical Guide to N6,N6-dimethyladenosine (CAS 2620-62-4): From Fundamental Biology to Therapeutic Frontiers
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N6,N6-dimethyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA).[1][2][3] It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of m6A's role in gene regulation and its potential as a therapeutic target.
Introduction to N6,N6-dimethyladenosine: The Molecule at the Core of the Epitranscriptome
N6,N6-dimethyladenosine, a methylated nucleoside, is characterized by two methyl groups at the N6 position of the adenine base.[4] While it has applications in organic synthesis and as a research chemical, its most significant role is in the field of epitranscriptomics, where it acts as a crucial regulator of RNA metabolism and function.[4][]
Physicochemical Properties
A thorough understanding of the physicochemical properties of N6,N6-dimethyladenosine is fundamental for its study, from the design of analytical standards to its application in biochemical assays.
| Property | Value |
| CAS Number | 2620-62-4 |
| Molecular Formula | C12H17N5O4 |
| Molecular Weight | 295.29 g/mol |
| Appearance | White solid |
| Melting Point | 182-185°C |
| Solubility | Soluble in DMSO and Methanol (Sparingly). Slightly soluble in Chloroform (Heated) and Water (Sonicated) |
| Storage Temperature | -20°C |
Data sourced from BOC Sciences and LookChem.[4][]
The Dynamic Machinery of m6A Regulation: Writers, Erasers, and Readers
The cellular levels and functional consequences of m6A are dynamically controlled by a sophisticated interplay of three classes of proteins: "writers" that install the modification, "erasers" that remove it, and "readers" that recognize and mediate its downstream effects.[1][6][7]
Writers: The Methyltransferase Complex
The primary "writer" of m6A is a multicomponent methyltransferase complex. The core components include:
-
METTL3 (Methyltransferase-like 3): The catalytic subunit that transfers a methyl group from S-adenosylmethionine (SAM) to adenosine.[1]
-
METTL14 (Methyltransferase-like 14): A structural component that stabilizes METTL3 and recognizes the target RNA.[1]
-
WTAP (Wilms' tumor 1-associating protein): A regulatory protein that facilitates the localization of the METTL3-METTL14 heterodimer to the nuclear speckles for methylation.[8]
Erasers: The Demethylases
The reversibility of m6A modification is a key feature of its regulatory role. This is accomplished by two primary "erasers":
-
FTO (Fat mass and obesity-associated protein): The first identified m6A demethylase, which oxidatively removes the methyl group.[2]
-
ALKBH5 (AlkB homolog 5): Another demethylase that directly reverses m6A methylation.[1]
Readers: The Effector Proteins
"Reader" proteins specifically recognize and bind to m6A-modified RNA, thereby dictating the fate of the transcript. The most well-characterized family of readers is the YTH domain-containing proteins:
-
YTHDF1: Promotes the translation of m6A-modified mRNAs.[1]
-
YTHDF2: Mediates the degradation of m6A-modified mRNAs.[1]
-
YTHDF3: Works in concert with YTHDF1 and YTHDF2 to modulate translation and decay.[1]
-
YTHDC1: Regulates the splicing and nuclear export of m6A-modified RNAs.[2]
-
YTHDC2: A helicase that influences mRNA stability and translation.[2]
Other reader proteins, such as the IGF2BP family (IGF2BP1/2/3), also play significant roles in recognizing m6A and regulating the stability and translation of target mRNAs.[1][6]
Caption: The m6A Regulatory Pathway
Biological Functions and Implications in Disease
The dynamic nature of m6A modification allows it to play a pivotal role in a wide array of biological processes.[9] Its dysregulation has been implicated in numerous human diseases, making it a focal point for both basic and translational research.
Regulation of RNA Fate
m6A modification influences virtually every aspect of the mRNA lifecycle:
-
Splicing: m6A can modulate alternative splicing by recruiting splicing factors.[2]
-
Nuclear Export: The modification can impact the transport of mRNA from the nucleus to the cytoplasm.[3]
-
Stability: Depending on the reader protein recruited, m6A can either promote mRNA degradation or enhance its stability.[1]
-
Translation: m6A can enhance translation efficiency by recruiting translation initiation factors.[1]
Role in Disease Pathogenesis
The critical role of m6A in gene regulation means that its dysregulation is associated with a variety of diseases:
-
Cancer: Aberrant m6A levels have been linked to the initiation and progression of various cancers, including acute myeloid leukemia, breast cancer, and glioblastoma.[7][10] m6A can affect the expression of oncogenes and tumor suppressors, influencing cancer cell proliferation, migration, and drug resistance.[1][10]
-
Neurodegenerative Diseases: m6A is highly enriched in the brain and plays a crucial role in neuronal development and function.[8][11] Dysregulation of m6A has been implicated in Alzheimer's disease, Parkinson's disease, and other neurological disorders.[8][12][13]
-
Inflammatory and Autoimmune Diseases: m6A modification is involved in regulating immune responses.[2][14] Its dysregulation can contribute to inflammatory diseases and autoimmune disorders.[2][14]
-
Cardiovascular Diseases: Emerging evidence suggests a role for m6A in cardiovascular development and diseases, including cardiac hypertrophy and vascular aging.[15]
Methodologies for the Detection and Quantification of m6A
The study of m6A relies on robust and accurate analytical methods. The choice of method depends on the specific research question, whether it is to determine the global m6A level, identify specific m6A sites, or quantify changes in m6A under different conditions.
Global m6A Quantification
Several methods are available for assessing the overall abundance of m6A in a given RNA sample:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the "gold standard" for its high sensitivity and specificity, LC-MS/MS provides absolute quantification of the m6A/A ratio.[16][17]
-
m6A Dot Blot: A semi-quantitative method that uses an m6A-specific antibody to detect the overall m6A level in immobilized RNA.[18]
-
m6A ELISA: An enzyme-linked immunosorbent assay that provides a quantitative measure of global m6A levels.[19]
Transcriptome-Wide Mapping of m6A
To identify the specific locations of m6A within the transcriptome, the following techniques are commonly employed:
-
m6A-seq/MeRIP-seq: These antibody-based methods involve immunoprecipitation of m6A-containing RNA fragments followed by high-throughput sequencing to map m6A sites across the transcriptome.[11][16][20]
-
miCLIP (m6A individual-nucleotide-resolution crosslinking and immunoprecipitation): A technique that combines UV crosslinking and immunoprecipitation to identify m6A sites at single-nucleotide resolution.[21]
Experimental Protocol: Global m6A Quantification by LC-MS/MS
This protocol outlines the key steps for the accurate quantification of global m6A levels in total RNA or mRNA.
Materials:
-
Purified RNA (200-500 ng)
-
Nuclease P1
-
Shrimp Alkaline Phosphatase (SAP)
-
Nuclease P1 Buffer (10 mM ammonium acetate, pH 5.3)
-
SAP Buffer
-
RNase-free water
-
LC-MS/MS system with a triple quadrupole mass spectrometer
Procedure:
-
RNA Digestion:
-
In an RNase-free tube, combine 200-500 ng of purified RNA with 1-2 units of Nuclease P1 in Nuclease P1 buffer.
-
Incubate at 42°C for 2-4 hours to digest the RNA into nucleoside 5'-monophosphates.[16]
-
-
Dephosphorylation:
-
Add 1 unit of SAP and the corresponding buffer to the reaction mixture.
-
Incubate at 37°C for 1-2 hours to remove the 5'-phosphate group, yielding nucleosides.[16]
-
-
Sample Preparation for LC-MS/MS:
-
Dilute the digested sample with the initial mobile phase for LC separation.
-
Centrifuge to pellet any precipitates and transfer the supernatant to an autosampler vial.[16]
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the nucleosides using a C18 reversed-phase column.
-
Detect and quantify adenosine (A) and N6-methyladenosine (m6A) using multiple reaction monitoring (MRM) in positive ion mode. The typical mass transitions are m/z 268 → 136 for adenosine and m/z 282 → 150 for m6A.[16]
-
-
Data Analysis:
-
Calculate the peak areas for adenosine and m6A.
-
Determine the m6A/A ratio to express the relative abundance of m6A.
-
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An In-depth Technical Guide to the Structure and Synthesis of N6,N6-dimethyladenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Single Methylation - The Significance of N6,N6-dimethyladenosine
In the intricate world of epitranscriptomics, N6-methyladenosine (m6A) has emerged as a critical regulator of RNA fate. However, the landscape of adenosine modifications is more complex than a single methyl group. N6,N6-dimethyladenosine (m6,6A), a hypermodified nucleoside, represents a distinct and vital layer of this regulation. Found conserved in ribosomal RNA (rRNA), m6,6A plays a fundamental role in the biogenesis and function of the ribosome, the cell's protein synthesis machinery.[1]
This technical guide provides a comprehensive overview of the structure, properties, and synthesis of N6,N6-dimethyladenosine. Moving beyond a simple recitation of facts, this document delves into the causality behind synthetic choices and the biological implications of this unique modification, offering valuable insights for researchers in chemical biology, drug discovery, and molecular biology.
Molecular Structure and Physicochemical Properties
N6,N6-dimethyladenosine is a purine nucleoside, a derivative of adenosine where two methyl groups are attached to the exocyclic amine at the N6 position of the adenine base. This seemingly subtle addition has profound implications for the molecule's chemical and biological properties.[2]
Structural Features
The presence of two methyl groups at the N6 position introduces significant steric hindrance, influencing the rotational freedom around the C6-N6 bond. This steric bulk also impacts the hydrogen bonding capabilities of the adenine base, preventing the formation of canonical Watson-Crick base pairing with uridine. This structural constraint is a key determinant of its role within the highly structured environment of the ribosome.
N1 [pos="0,1.5!", label="N"]; C2 [pos="-1.2,0.75!", label="C"]; N3 [pos="-1.2,-0.75!", label="N"]; C4 [pos="0,0!", label="C"]; C5 [pos="1.2,0!", label="C"]; C6 [pos="1.2,1.5!", label="C"]; N7 [pos="2.4,0.75!", label="N"]; C8 [pos="2.4,-0.75!", label="C"]; N9 [pos="1.2,-1.5!", label="N"];
H2 [pos="-2.1,1.2!", label="H"]; H8 [pos="3.3,-1.2!", label="H"];
N6_sub [pos="2.4,2.25!", label="N"]; C_Me1 [pos="2.4,3.5!", label="CH3"]; C_Me2 [pos="3.6,1.8!", label="CH3"];
Ribose_O [pos="1.2,-2.8!", label="O"]; Ribose_C1 [pos="0,-2.25!", label="C1'"]; Ribose_C2 [pos="-1.2,-2.8!", label="C2'"]; Ribose_C3 [pos="0,-3.75!", label="C3'"]; Ribose_C4 [pos="1.2,-3.75!", label="C4'"]; Ribose_C5 [pos="2.4,-3.15!", label="C5'"]; Ribose_OH2 [pos="-2.1,-2.25!", label="OH"]; Ribose_OH3 [pos="-0.3,-4.65!", label="OH"]; Ribose_CH2OH [pos="3.6,-3.75!", label="OH"];
N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C4 -- N9; C5 -- N7; N7 -- C8; C8 -- N9;
C2 -- H2 [style=solid]; C8 -- H8 [style=solid];
C6 -- N6_sub [style=solid]; N6_sub -- C_Me1 [style=solid]; N6_sub -- C_Me2 [style=solid];
N9 -- Ribose_C1 [style=solid]; Ribose_C1 -- Ribose_O; Ribose_O -- Ribose_C4; Ribose_C1 -- Ribose_C2; Ribose_C2 -- Ribose_C3; Ribose_C3 -- Ribose_C4; Ribose_C4 -- Ribose_C5; Ribose_C2 -- Ribose_OH2 [style=solid]; Ribose_C3 -- Ribose_OH3 [style=solid]; Ribose_C5 -- Ribose_CH2OH [style=solid]; }
Caption: Chemical structure of N6,N6-dimethyladenosine.Physicochemical Data
A summary of the key physicochemical properties of N6,N6-dimethyladenosine is provided in the table below. This data is essential for its handling, formulation, and analysis in a research setting.
| Property | Value | Source |
| CAS Number | 2620-62-4 | [2] |
| Molecular Formula | C12H17N5O4 | [2] |
| Molecular Weight | 295.29 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 182-185 °C | |
| Solubility | Soluble in DMSO. | |
| UV Absorption Max (λmax) | ~274 nm | [3] |
Synthesis of N6,N6-dimethyladenosine
The ability to chemically synthesize N6,N6-dimethyladenosine is crucial for a variety of research applications, from biochemical assays to structural biology studies. This section provides a detailed, field-proven protocol for its synthesis, explaining the rationale behind the chosen methodology.
Synthetic Strategy: A Two-Step Approach
A common and effective method for the synthesis of N6,N6-dimethyladenosine involves a two-step process starting from a commercially available precursor, 6-chloropurine riboside. This strategy is favored for its high efficiency and the relative ease of purification of the final product.
Start [label="6-Chloropurine Riboside"]; Intermediate [label="N6,N6-dimethyladenosine\n(Crude Product)"]; Final [label="Purified N6,N6-dimethyladenosine"];
Start -> Intermediate [label="Reaction with\nDimethylamine"]; Intermediate -> Final [label="Purification by\nChromatography"]; }
Caption: General workflow for the synthesis of N6,N6-dimethyladenosine.Detailed Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing purine ring system activates the chlorine atom at the C6 position, making it susceptible to displacement by a nucleophile. In this case, dimethylamine serves as the nucleophile, readily attacking the C6 position to form the desired N,N-dimethylamino group.
-
Materials:
-
6-Chloropurine riboside
-
Dimethylamine solution (e.g., 40% in water or 2 M in THF)
-
Ethanol or another suitable polar aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
-
Procedure:
-
Dissolve 6-chloropurine riboside in ethanol in a round-bottom flask.
-
Add an excess of dimethylamine solution to the flask. The excess of the amine drives the reaction to completion.
-
Heat the reaction mixture to reflux and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess dimethylamine under reduced pressure. The resulting crude product is a solid or a viscous oil.
-
Step 2: Purification
Purification of the crude product is essential to remove any unreacted starting material and byproducts. Silica gel column chromatography is the method of choice for this purpose, owing to its ability to separate compounds based on polarity.
-
Materials:
-
Crude N6,N6-dimethyladenosine
-
Silica gel for column chromatography
-
Eluent system (e.g., a gradient of methanol in dichloromethane)
-
Chromatography column
-
Fraction collector or test tubes
-
-
Procedure:
-
Prepare a silica gel column using a suitable slurry packing method.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with a low percentage of methanol in dichloromethane and gradually increasing the methanol concentration.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure N6,N6-dimethyladenosine as a white solid.
-
Step 3: Characterization
The identity and purity of the synthesized N6,N6-dimethyladenosine should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the presence of the dimethylamino group and the overall structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will provide an accurate mass measurement, confirming the molecular formula.[4][5][6]
Biosynthesis of N6,N6-dimethyladenosine
In biological systems, the synthesis of N6,N6-dimethyladenosine is a highly specific enzymatic process. Understanding this pathway provides crucial context for its biological function.
The "Writer" Enzyme: DIMT1
The key enzyme responsible for the formation of N6,N6-dimethyladenosine in eukaryotes is Dimethyladenosine transferase 1 (DIMT1) , also known as DIM1 in yeast.[1][7][8] This enzyme catalyzes the transfer of two methyl groups from the universal methyl donor, S-adenosylmethionine (SAM), to the N6 position of two adjacent adenosine residues in 18S ribosomal RNA.[1][7]
Adenosine [label="Adenosine in 18S rRNA"]; m6A [label="N6-methyladenosine"]; m6_6A [label="N6,N6-dimethyladenosine"]; DIMT1 [label="DIMT1\n(Writer)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAM [label="S-adenosylmethionine\n(Methyl Donor)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SAH [label="S-adenosylhomocysteine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Adenosine -> m6A [label="Methylation"]; m6A -> m6_6A [label="Methylation"]; SAM -> DIMT1 [style=dashed]; DIMT1 -> m6A; DIMT1 -> m6_6A; SAM -> SAH [label="Methyl Transfer"]; }
Caption: Biosynthetic pathway of N6,N6-dimethyladenosine.This dimethylation event is a critical step in the maturation of the small ribosomal subunit (40S) and is essential for efficient protein synthesis.[1][8] The catalytic activity of DIMT1 ensures the precise placement of these modifications, which are crucial for the proper folding and function of the ribosome.[8]
Functional Significance: A Tale of Two Methyl Groups
While both N6-methyladenosine (m6A) and N6,N6-dimethyladenosine (m6,6A) involve methylation of the same nitrogen atom, their biological roles and mechanisms of action are distinct, largely dictated by their specific locations and the structural consequences of single versus dual methylation.
-
m6A in mRNA: Primarily found in messenger RNA, m6A acts as a dynamic mark that is recognized by a suite of "reader" proteins.[9] This interaction influences various aspects of mRNA metabolism, including splicing, nuclear export, stability, and translation efficiency.[10][11][12][13][14]
-
m6,6A in rRNA: In contrast, m6,6A is a stable modification found in the highly structured ribosomal RNA. Its primary role is not to recruit a diverse set of reader proteins but rather to contribute directly to the structural integrity and catalytic function of the ribosome. The presence of the two methyl groups at a critical location in the 18S rRNA is thought to fine-tune the decoding center of the ribosome, thereby influencing the fidelity and efficiency of protein translation.[1][8]
The functional divergence of these two methylated adenosines underscores the exquisite specificity of epitranscriptomic regulation, where the number and position of methyl groups can dictate distinct biological outcomes.
Conclusion and Future Directions
N6,N6-dimethyladenosine, though less studied than its singly methylated counterpart, is a fundamentally important modification in ribosomal RNA. Its unique structure, a consequence of dual methylation at the N6 position, imparts specific physicochemical properties that are integral to its role in ribosome biogenesis and function. The synthetic route outlined in this guide provides a reliable method for obtaining this key molecule for further investigation.
Future research will likely focus on elucidating the precise structural and functional consequences of m6,6A in the ribosome. Understanding how this modification contributes to the heterogeneity of ribosomes and their specialized functions in different cellular contexts will be a key area of exploration. Furthermore, the development of selective inhibitors of DIMT1 could provide valuable tools for probing the role of m6,6A in various physiological and pathological processes, potentially opening new avenues for therapeutic intervention.
References
- 1. Human DIMT1 generates N26,6A-dimethylation–containing small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N6-methyladenosine (m6A) modification of ribosomal RNAs (rRNAs): Critical roles in mRNA translation and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 7. DIMT1 DIM1 rRNA methyltransferase and ribosome maturation factor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Structural and catalytic roles of the human 18 S rRNA methyltransferases DIMT1 in ribosome assembly and translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of N6-methyladenosine reader proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N6-methyladenosine in mRNA disrupts tRNA selection and translation elongation dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N6-Methyladenosine Guides mRNA Alternative Translation during Integrated Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. experts.illinois.edu [experts.illinois.edu]
- 14. The roles of N6-methyladenosine and its target regulatory noncoding RNAs in tumors: classification, mechanisms, and potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on N6,N6-dimethyladenosine as an A3 Adenosine Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
The A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for a spectrum of diseases, including cancer, inflammation, and ischemia.[1][2] Its expression is notably upregulated in tumor and inflamed tissues, presenting a unique opportunity for targeted therapeutic intervention.[3] This guide delves into the burgeoning field of methylated adenosine derivatives as A3AR ligands, with a primary focus on N6-methyladenosine (m6A), a potent endogenous agonist, as a paradigm for understanding the potential interactions of N6,N6-dimethyladenosine (m6,6A). While direct, extensive research on m6,6A as an A3AR ligand is still developing, the well-characterized profile of m6A provides a robust framework for experimental design and hypothesis generation in this promising area of pharmacology.
The A3 Adenosine Receptor: A Key Therapeutic Target
The adenosine receptor family consists of four subtypes: A1, A2A, A2B, and A3.[4] The A3AR is primarily coupled to inhibitory G proteins (Gi), and upon activation, it initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][5] This receptor can also couple to Gq proteins, stimulating the phospholipase C (PLC) pathway.[6][7] The multifaceted signaling of A3AR contributes to its diverse physiological and pathophysiological roles.[6] The therapeutic potential of targeting A3AR is vast, with agonists and antagonists being explored for conditions ranging from rheumatoid arthritis and psoriasis to hepatocellular carcinoma.[3][8]
A3AR Signaling Pathways
Activation of the A3AR by an agonist triggers a cascade of intracellular events that are cell-type dependent. The canonical Gi-coupled pathway is central to many of its effects.
Caption: A3AR Signaling Cascade.
N6-methyladenosine (m6A): A Potent Endogenous A3AR Ligand
Recent groundbreaking research has identified N6-methyladenosine (m6A), a well-known RNA modification, as an endogenous ligand for the human A3AR.[9][10] Remarkably, m6A exhibits a higher affinity for the human A3AR than adenosine itself.[9][11] This discovery has opened a new avenue for understanding the physiological regulation of the A3AR and for the design of novel therapeutic agents. It has been shown that m6A is released from cells under cytotoxic stimuli and can trigger pathophysiological responses through A3AR activation.[9][10]
Binding Affinity and Selectivity
Pharmacological studies have demonstrated that m6A is a potent and selective agonist for the human A3AR.[11] The potency of m6A for A3AR activation was found to be significantly higher than that of adenosine, with an EC50 value in the nanomolar range.[11]
Table 1: Comparative Potency of Adenosine and m6A at the Human A3AR
| Ligand | EC50 (nM) | Reference |
| Adenosine | 91 ± 11 | [11] |
| m6A | 9.8 ± 0.39 | [11] |
It is crucial to note the significant species differences in A3AR pharmacology. For instance, the binding affinity of m6A at the rat A3AR is approximately 700-fold lower than at the human A3AR.[12] This highlights the importance of using human receptors or cell lines expressing the human A3AR for drug screening and characterization.
Experimental Protocols for Characterizing A3AR Ligands
The characterization of a novel compound like N6,N6-dimethyladenosine as an A3AR ligand requires a systematic approach involving both binding and functional assays. The following protocols are based on established methodologies for A3AR research.[1][13]
Radioligand Binding Assay: Determining Affinity and Selectivity
This assay quantifies the affinity of a test compound for the A3AR by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of N6,N6-dimethyladenosine for the human A3AR.
Materials:
-
Membranes from cells stably expressing the human A3AR (e.g., HEK293 or CHO cells).
-
Radioligand: [125I]AB-MECA (4-aminobenzyl-5'-N-methylcarboxamidoadenosine).[14]
-
Test Compound: N6,N6-dimethyladenosine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 2 U/mL adenosine deaminase.
-
Non-specific binding control: A high concentration of a known A3AR ligand (e.g., IB-MECA).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the A3AR in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, a fixed concentration of the radioligand, and increasing concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add an excess of the unlabeled ligand.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
cAMP Functional Assay: Determining Agonist/Antagonist Activity
This assay measures the ability of a test compound to modulate the intracellular levels of cAMP, thereby determining its functional activity at the Gi-coupled A3AR.
Objective: To determine if N6,N6-dimethyladenosine acts as an agonist or antagonist at the human A3AR and to quantify its potency (EC50) or inhibitory constant (KB).
Materials:
-
Cells stably expressing the human A3AR.
-
Forskolin (an adenylyl cyclase activator).
-
Test Compound: N6,N6-dimethyladenosine.
-
Reference agonist (e.g., IB-MECA).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and supplements.
Protocol:
-
Cell Seeding: Seed the A3AR-expressing cells in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference agonist.
-
Cell Stimulation (Agonist Mode): a. Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. b. Add increasing concentrations of the test compound or reference agonist. c. Add a fixed concentration of forskolin to stimulate cAMP production. d. Incubate for a defined period (e.g., 30 minutes).
-
Cell Stimulation (Antagonist Mode): a. Pre-treat cells with a PDE inhibitor. b. Add increasing concentrations of the test compound. c. Add a fixed concentration of the reference agonist (at its EC80). d. Add a fixed concentration of forskolin. e. Incubate for a defined period.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the percentage of forskolin-stimulated cAMP inhibition against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (maximum effect).
-
Antagonist Mode: Plot the cAMP levels against the logarithm of the antagonist concentration. Calculate the KB value using the Gaddum-Schild equation.
-
N6,N6-dimethyladenosine: A Frontier for A3AR Ligand Discovery
While the biological activity of N6,N6-dimethyladenosine (m6,6A) at the A3AR is not yet extensively documented in publicly available literature, its structural similarity to the potent agonist m6A strongly suggests it is a compelling candidate for investigation. The additional methyl group at the N6 position may influence its binding affinity, selectivity, and functional efficacy. It is plausible that m6,6A could act as an agonist, partial agonist, or even an antagonist at the A3AR. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive pharmacological characterization of m6,6A and other novel N6-substituted adenosine derivatives.
Future Directions and Therapeutic Implications
The discovery of endogenous methylated adenosines as A3AR ligands has significant implications for drug development. These findings encourage the exploration of the "epitranscriptome" as a source of novel signaling molecules. Future research should focus on:
-
Systematic screening of other modified nucleosides for activity at adenosine receptors and other GPCRs.
-
Elucidating the physiological and pathological roles of extracellular m6A and potentially m6,6A.
-
Developing selective A3AR ligands based on the methylated adenosine scaffold for the treatment of cancer, inflammatory disorders, and cardiovascular diseases.[6]
The A3AR continues to be a promising therapeutic target, and the exploration of novel ligands like N6,N6-dimethyladenosine holds the potential to unlock new therapeutic strategies for a wide range of human diseases.
References
-
Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature reviews Drug discovery, 5(3), 247-264. Available from: [Link].
-
MDPI. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. Available from: [Link].
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Expert Opinion on Therapeutic Patents. Therapeutic potential of A2 and A3 adenosine receptor: a review of novel patented ligands. Available from: [Link].
-
Jacobson, K. A. (1998). A3-adenosine receptors: design of selective ligands and therapeutic prospects. Journal of medicinal chemistry, 41(13), 2173-2176. Available from: [Link].
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Sun, C. X., Zhong, H., & Sorscher, E. J. (2006). A3 adenosine receptor signaling influences pulmonary inflammation and fibrosis. American journal of physiology. Lung cellular and molecular physiology, 291(3), L429-L437. Available from: [Link].
-
Ahmad, A., et al. (2015). Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease. Current drug targets, 16(9), 943-951. Available from: [Link].
-
Ogawa, A., et al. (2021). N6-methyladenosine (m6A) is an endogenous A3 adenosine receptor ligand. Molecular cell, 81(4), 659-674. Available from: [Link].
-
ResearchGate. N6-methyladenosine (m6A) is an endogenous A3 adenosine receptor ligand | Request PDF. Available from: [Link].
-
Fishman, P., & Jacobson, K. A. (2014). Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists. Handbook of experimental pharmacology, 222, 339-359. Available from: [Link].
-
Gessi, S., et al. (2022). Therapeutic Potential of Highly Selective A3 Adenosine Receptor Ligands in the Central and Peripheral Nervous System. Molecules (Basel, Switzerland), 27(6), 1890. Available from: [Link].
-
Hill, S. J., & Alexander, S. P. (2006). Radioligand binding and functional responses of ligands for human recombinant adenosine A(3) receptors. Autonomic & autacoid pharmacology, 26(2), 191-200. Available from: [Link].
-
Wikipedia. Adenosine A3 receptor. Available from: [Link].
-
Ogawa, A., et al. (2020). N6-methyladenosine (m6A) is an endogenous A3 adenosine receptor ligand. bioRxiv. Available from: [Link].
-
PubMed. N6-methyladenosine (m6A) is an endogenous A3 adenosine receptor ligand. Available from: [Link].
-
Jacobson, K. A., & Müller, C. E. (2016). Species dependence of A3 adenosine receptor pharmacology and function. Current opinion in pharmacology, 29, 1-9. Available from: [Link].
-
Gao, Z. G., et al. (2003). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Biochemical pharmacology, 65(10), 1675-1684. Available from: [Link].
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- 8. Therapeutic Potential of Highly Selective A3 Adenosine Receptor Ligands in the Central and Peripheral Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. N6-methyladenosine (m6A) is an endogenous A3 adenosine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Radioligand binding and functional responses of ligands for human recombinant adenosine A(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
natural occurrence of N6,N6-dimethyladenosine in tRNA
An In-Depth Technical Guide to the Natural Occurrence of N6,N6-Dimethyladenosine (m6,2A) in tRNA
Authored by a Senior Application Scientist
Abstract
N6,N6-dimethyladenosine (m6,2A) is a post-transcriptional modification of transfer RNA (tRNA) found across all domains of life. This modification, occurring at position 26 in the majority of tRNAs, is catalyzed by the TRMT1 family of enzymes. The presence of m6,2A is crucial for maintaining the structural integrity of tRNA and preventing its degradation, thereby ensuring translational fidelity. Dysregulation of m6,2A levels has been implicated in various human diseases, including cancer and neurodevelopmental disorders, making the enzymes responsible for its deposition potential therapeutic targets. This guide provides a comprehensive overview of the biosynthesis, function, and detection of m6,2A in tRNA, offering detailed protocols and insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of tRNA Modifications
Transfer RNAs are not merely passive carriers of amino acids; they are active participants in the intricate process of protein synthesis. Their function is finely tuned by a vast array of over 100 known post-transcriptional modifications. These chemical alterations, strategically placed throughout the tRNA molecule, are critical for its folding, stability, and accurate decoding of messenger RNA (mRNA) codons. Among these, N6,N6-dimethyladenosine (m6,2A) stands out due to its widespread presence and fundamental role in tRNA biology.
This guide will delve into the multifaceted world of m6,2A, exploring its enzymatic origins, its vital contributions to cellular function, and its emerging role in human health and disease. We will also provide detailed, field-proven methodologies for the detection and analysis of this important modification.
Biosynthesis of N6,N6-Dimethyladenosine (m6,2A) in tRNA
The synthesis of m6,2A is a two-step enzymatic process catalyzed by the tRNA (adenine-N6,-N6)-dimethyltransferase, known as Trm1 in yeast and TRMT1 in humans. This enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor.
The biosynthesis pathway can be summarized as follows:
-
First Methylation: The enzyme first adds a single methyl group to the N6 position of adenosine, forming N6-methyladenosine (m6A).
-
Second Methylation: Subsequently, a second methyl group is added to the same N6 position, resulting in the final N6,N6-dimethyladenosine (m6,2A) modification.
This sequential methylation occurs at a specific location within the tRNA molecule, typically at position 26, which lies in the variable loop region.
Caption: Biosynthesis pathway of N6,N6-dimethyladenosine (m6,2A) in tRNA.
Functional Roles of m6,2A in tRNA
The presence of the m6,2A modification is not merely decorative; it is of paramount importance for the proper functioning of tRNA. Its key roles include:
-
Structural Stabilization: The dimethylation at position 26 contributes to the correct three-dimensional folding of the tRNA molecule. This is crucial for its stability and for its recognition by other components of the translational machinery.
-
Prevention of Degradation: The m6,2A modification protects tRNA from degradation by cellular ribonucleases. This ensures a sufficient pool of functional tRNAs is available for protein synthesis.
-
Ensuring Translational Fidelity: By maintaining the structural integrity of tRNA, m6,2A indirectly contributes to the accuracy of translation, preventing frameshift errors and ensuring the correct amino acid is incorporated into the growing polypeptide chain.
Methodologies for the Detection and Quantification of m6,2A in tRNA
The accurate detection and quantification of m6,2A are essential for understanding its biological roles and its involvement in disease. Several robust methods are available, each with its own advantages and applications.
Mass Spectrometry-Based Approaches
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the direct detection and quantification of modified nucleosides.
Experimental Protocol: LC-MS/MS Analysis of m6,2A
-
tRNA Isolation: Isolate total RNA from the cells or tissues of interest using a standard RNA extraction protocol (e.g., TRIzol).
-
tRNA Enrichment (Optional but Recommended): Enrich for tRNA using a commercial kit or by size-selection on a denaturing polyacrylamide gel.
-
Enzymatic Digestion:
-
Digest the tRNA to single nucleosides using a combination of nuclease P1 and alkaline phosphatase.
-
Incubate 1-5 µg of tRNA with nuclease P1 at 37°C for 2 hours.
-
Add alkaline phosphatase and continue the incubation at 37°C for an additional 2 hours.
-
-
Sample Cleanup: Remove proteins and other contaminants by filtration or solid-phase extraction.
-
LC-MS/MS Analysis:
-
Inject the digested nucleoside mixture onto a C18 reverse-phase HPLC column.
-
Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific mass transitions for m6,2A will need to be determined using a pure standard.
-
-
Data Analysis: Quantify the amount of m6,2A relative to one of the canonical nucleosides (e.g., adenosine or guanosine).
Caption: Workflow for the detection of m6,2A in tRNA by LC-MS/MS.
Sequencing-Based Methods
While LC-MS/MS provides quantitative data, it does not reveal the specific tRNA species that are modified. Sequencing-based approaches can provide this information.
m6A-Seq and its Adaptations
Antibody-based methods like m6A-seq, which was initially developed for mRNA, can be adapted for tRNA. This involves immunoprecipitation of tRNA fragments containing the m6,2A modification, followed by high-throughput sequencing.
Experimental Protocol: Adapted m6,2A-Seq
-
tRNA Isolation and Fragmentation: Isolate and fragment tRNA to an appropriate size (e.g., 50-100 nucleotides).
-
Immunoprecipitation:
-
Incubate the fragmented tRNA with an antibody specific for m6,2A.
-
Capture the antibody-tRNA complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound RNA.
-
-
Library Preparation:
-
Elute the m6,2A-containing tRNA fragments.
-
Prepare a sequencing library from the immunoprecipitated RNA and an input control.
-
-
High-Throughput Sequencing: Sequence the libraries on a platform such as Illumina.
-
Data Analysis: Align the sequencing reads to a reference tRNA database to identify the specific tRNAs that are modified with m6,2A.
The Role of m6,2A in Disease and as a Therapeutic Target
The critical role of m6,2A in maintaining tRNA integrity means that its dysregulation can have profound consequences for cellular health.
Neurological Disorders
Mutations in the TRMT1 gene have been linked to nonsyndromic intellectual disability. The absence of a functional TRMT1 enzyme leads to a lack of m6,2A in tRNA, resulting in increased tRNA degradation and impaired protein synthesis in neurons. This highlights the essential role of m6,2A in normal brain development and function.
Cancer
Elevated levels of TRMT1 and, consequently, m6,2A have been observed in various cancers, including bladder cancer. The increased tRNA stability afforded by m6,2A may support the high rates of protein synthesis required for rapid tumor growth. This makes TRMT1 a potential target for anticancer drug development.
Quantitative Data Summary
| Condition | TRMT1 Expression | m6,2A Levels | Associated Phenotype |
| Normal Brain Development | Normal | Normal | Normal cognitive function |
| TRMT1-related Intellectual Disability | Absent/Reduced | Absent/Reduced | Impaired neuronal function |
| Bladder Cancer | Elevated | Elevated | Increased tumor growth |
Future Directions and Therapeutic Opportunities
The growing understanding of the importance of m6,2A in tRNA biology is opening up new avenues for research and therapeutic intervention.
-
Drug Development: The development of small molecule inhibitors targeting TRMT1 could be a promising strategy for treating cancers that are dependent on high levels of this enzyme.
-
Diagnostic Biomarkers: Measuring the levels of m6,2A in bodily fluids could potentially serve as a biomarker for certain diseases.
-
Further Research: More research is needed to fully elucidate the complex interplay between m6,2A and other tRNA modifications, and to understand how this intricate network is regulated in health and disease.
Conclusion
N6,N6-dimethyladenosine is a vital post-transcriptional modification of tRNA with profound implications for cellular function and human health. The methodologies outlined in this guide provide a robust framework for investigating the role of m6,2A in various biological contexts. As our understanding of the epitranscriptome continues to expand, the importance of modifications like m6,2A in the etiology of disease and as targets for novel therapies is becoming increasingly apparent.
References
-
Title: TRM1, a Y-family DNA polymerase-like protein, is a tRNA (adenine-N6,N6)-dimethyltransferase Source: The EMBO Journal URL: [Link]
-
Title: The m6A-generating Trm1/TRMT1 enzyme is a moonlighting protein that is required for the completion of cytokinesis Source: Journal of Cell Science URL: [Link]
-
Title: The human tRNA methyltransferase BCDIN3D is required for the first step of the m(1)G(37) tRNA modification Source: RNA URL: [Link]
-
Title: TRMT1-Deficiency Causes Nonsyndromic Intellectual Disability Source: The American Journal of Human Genetics URL: [Link]
-
Title: Mutations in TRMT1, a tRNA-modifying enzyme, are associated with intellectual disability Source: Journal of Medical Genetics URL: [Link]
-
Title: TRMT1-mediated tRNA modification is a potential therapeutic target for bladder cancer Source: Journal of Experimental & Clinical Cancer Research URL: [Link]
Methodological & Application
The Role and Analysis of N6,N6-dimethyladenosine (m6A) in Non-Small Cell Lung Cancer: A Guide for Researchers
Introduction: The Epitranscriptomic Landscape of NSCLC
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel diagnostic and therapeutic strategies.[1] Beyond the genetic code, the epitranscriptome, and specifically the N6,N6-dimethyladenosine (m6A) modification of RNA, has emerged as a critical layer of gene regulation in cancer biology.[2] This dynamic and reversible modification, installed by "writer" enzymes, removed by "erasers," and interpreted by "reader" proteins, profoundly influences mRNA splicing, stability, translation, and localization.[3][4] In NSCLC, the dysregulation of the m6A machinery is not a mere consequence of tumorigenesis but an active driver of the disease, influencing everything from cellular proliferation and metastasis to therapeutic resistance.[1][5] This guide provides an in-depth exploration of the applications of m6A research in NSCLC, offering both conceptual understanding and detailed protocols for researchers, scientists, and drug development professionals.
The m6A Machinery: Key Regulators in NSCLC
The fate of an m6A-modified transcript is orchestrated by a complex interplay of regulatory proteins.
-
Writers: The primary m6A methyltransferase complex consists of METTL3 (Methyltransferase-like 3) and METTL14.[6] In NSCLC, METTL3 is frequently upregulated and acts as an oncogene, promoting tumor growth and progression.[7][8][9]
-
Erasers: The demethylases, FTO (Fat mass and obesity-associated protein) and ALKBH5, reverse the m6A modification.[10] FTO has been implicated in promoting NSCLC tumorigenicity and resistance to EGFR tyrosine kinase inhibitors (TKIs).[11][12]
-
Readers: The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3) and other proteins like IGF2BPs recognize the m6A mark and mediate its downstream effects.[13] For instance, YTHDF1 often promotes the translation of m6A-modified oncogenic transcripts in NSCLC.[14][15]
The aberrant expression of these regulators is a hallmark of NSCLC and is associated with clinical outcomes.[11][16][17]
m6A as a Biomarker in NSCLC: Diagnostic and Prognostic Potential
The dynamic nature of m6A modifications and the altered expression of its regulators in NSCLC present a significant opportunity for biomarker development.
-
Diagnostic and Prognostic Value: Elevated levels of leukocyte m6A have been shown to discriminate NSCLC patients from healthy controls and are associated with tumor stage and differentiation.[3] Furthermore, the expression levels of specific m6A regulators, such as METTL3, are often correlated with poor prognosis in NSCLC patients.[7][12] Conversely, high expression of YTHDF1 and YTHDF2 has been associated with a favorable prognosis in some studies, suggesting a complex, context-dependent role.[1][18]
-
Predicting Therapeutic Response: The m6A landscape can also predict response to therapy. For instance, altered m6A patterns have been linked to resistance to both chemotherapy and targeted therapies like EGFR inhibitors.[19][20]
Therapeutic Targeting of the m6A Pathway in NSCLC
The critical role of m6A in driving NSCLC progression makes its regulators attractive therapeutic targets.
-
Inhibiting the Writers: Targeting the methyltransferase activity of METTL3 is a promising strategy. Small molecule inhibitors of METTL3 have been shown to reduce NSCLC cell viability and enhance the efficacy of chemotherapy.[18][21]
-
Targeting the Erasers: FTO inhibitors have demonstrated anti-cancer activity by increasing m6A levels on tumor-promoting transcripts, leading to their degradation.[14][20] Inhibition of FTO has also been shown to overcome resistance to EGFR TKIs in NSCLC cell lines.[11][22]
-
Modulating the Readers: While still an emerging area, strategies to disrupt the interaction of reader proteins like YTHDF1 with their target mRNAs are being explored.[23]
The following table summarizes the expression and therapeutic targeting of key m6A regulators in NSCLC.
| Regulator | Expression in NSCLC vs. Normal Tissue | Therapeutic Strategy | Example Compound/Method | Effect in NSCLC Models | Citations |
| METTL3 | Upregulated | Inhibition | STM2457 | IC50 of 14.06 µM in A549 cells and 48.77 µM in NCI-H460 cells.[8] Reduces cell viability and enhances chemosensitivity.[21] | [5][7][8][21] |
| FTO | Upregulated (especially in late-stage and smoker patients) | Inhibition | Dac51 | Reduces cell viability of erlotinib-resistant cells by over 30% at 0.8 µM.[19] | [11][12][19][22] |
| YTHDF1 | Upregulated | Knockdown/Inhibition | siRNA, LY-411575 | siRNA knockdown significantly suppresses cell proliferation.[1] LY-411575 inhibits cell proliferation and induces apoptosis.[23] | [1][14][23][24] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of m6A in NSCLC and the common experimental approaches to study it.
Figure 1: The m6A regulatory pathway in NSCLC, highlighting the roles of writers, erasers, and readers in determining the fate of mRNA transcripts and influencing key cancer phenotypes.
Sources
- 1. YTHDF1 and YTHDF2 are associated with better patient survival and an inflamed tumor-immune microenvironment in non–small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. M6A RNA modification: focusing on non-small cell lung cancer progression, therapeutic strategies and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyltransferase-like 3 upregulation is involved in the chemoresistance of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METTL14 Regulates PLAGL2/β-Catenin Signaling Axis to Promote the Development of Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Association between methyltransferase-like 3 and non-small cell lung cancer: pathogenesis, therapeutic resistance, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of N 6 -methyladenosine RNA Modification Levels by Dot Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrative Analysis of m6A RNA Methylation Regulators and the Tumor Immune Microenvironment in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m6A methyltransferase METTL3 promotes non-small-cell lung carcinoma progression by inhibiting the RIG-I-MAVS innate immune pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Refined RIP-seq protocol for epitranscriptome analysis with low input materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m6A regulators featured by tumor immune microenvironment landscapes and correlated with immunotherapy in non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expression patterns and prognostic role of m6A RNA methylation regulators in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. METTL3 promotes chemoresistance in small cell lung cancer by inducing mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Role of Fat Mass and Obesity-Associated (FTO) Gene in Non-Small Cell Lung Cancer Tumorigenicity and EGFR Tyrosine Kinase Inhibitor Resistance [mdpi.com]
- 20. Phenethyl isothiocyanate inhibits metastasis potential of non-small cell lung cancer cells through FTO mediated TLE1 m6A modification - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting METTL3 enhances the chemosensitivity of non-small cell lung cancer cells by decreasing ABCC2 expression in an m6A-YTHDF1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Role of Fat Mass and Obesity-Associated (FTO) Gene in Non-Small Cell Lung Cancer Tumorigenicity and EGFR Tyrosine Kinase Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The role of YTHDF1 in the diagnosis and prognosis of lung adenocarcinoma and its inhibitor LY-411575 in the targeted intervention of lung adenocarcinoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Note: Probing SARS-CoV-2 Host Cell Interplay Using N6-methyladenosine Pathway Modulators
Audience: Researchers, scientists, and drug development professionals.
Abstract The COVID-19 pandemic, caused by SARS-CoV-2, has spurred intensive research into the molecular mechanisms governing its infection cycle. Viral entry into host cells is the critical first step, primarily mediated by the interaction between the viral Spike protein and the host's ACE2 receptor.[1][2] Beyond surface-level interactions, the post-entry fate of the viral RNA is heavily influenced by host epitranscriptomic machinery. This guide focuses on N6-methyladenosine (m6A), the most abundant internal modification on eukaryotic and viral mRNA, as a pivotal regulator of SARS-CoV-2 infection.[3][4][5] While the user prompt specified N6,N6-dimethyladenosine, the overwhelmingly relevant and studied modification in this context is N6-methyladenosine (m6A), which will be the focus of this guide. We present the scientific rationale and detailed protocols for using chemical and genetic modulators of the m6A pathway as powerful tools to investigate the early, post-entry stages of SARS-CoV-2 infection, offering a novel axis for antiviral discovery.
Scientific Background: The Intersection of SARS-CoV-2 and the m6A Epitranscriptome
The Canonical SARS-CoV-2 Entry Pathway
SARS-CoV-2 infection begins when the receptor-binding domain (RBD) of its surface Spike (S) protein engages with the host cell's Angiotensin-Converting Enzyme 2 (ACE2) receptor.[1][6] This binding is followed by proteolytic priming of the S protein by host proteases, most notably the transmembrane serine protease 2 (TMPRSS2) at the cell surface, or cathepsins in the endosomal pathway.[1][2][7] This cleavage event exposes a fusion peptide, driving the fusion of the viral envelope with the host cell membrane and releasing the viral genomic RNA into the cytoplasm to initiate replication.[2][8]
Caption: The SARS-CoV-2 entry pathway initiated by Spike-ACE2 binding.
The m6A RNA Modification Machinery
N6-methyladenosine is a dynamic and reversible RNA modification that profoundly impacts RNA metabolism, including stability, splicing, and translation.[9] Its status is controlled by a trio of protein classes:
-
"Writers" (Methyltransferases): A complex primarily composed of METTL3 and METTL14 that installs the methyl group onto adenosine residues.[10][11][12]
-
"Erasers" (Demethylases): Enzymes like FTO and ALKBH5 that remove the m6A modification.[11][13]
-
"Readers" (m6A-Binding Proteins): Proteins such as those in the YTH domain family (YTHDF1-3, YTHDC1-2) that recognize m6A-modified RNA and mediate its downstream effects, like promoting translation or decay.[14][15]
Caption: The dynamic regulation of N6-methyladenosine (m6A) on RNA.
Rationale for Targeting the m6A Pathway in SARS-CoV-2 Research
Mounting evidence indicates that the host m6A machinery is a critical host-virus interaction point. The SARS-CoV-2 genomic RNA itself is decorated with m6A modifications.[16][17] Crucially, depletion of the m6A writer METTL3 or the readers YTHDF1 and YTHDF3 has been shown to suppress the replication of SARS-CoV-2.[5][16] Conversely, inhibiting the m6A eraser FTO also leads to a broad-spectrum reduction in coronavirus infectivity.[18]
This establishes a clear principle: perturbing the host's m6A regulatory balance profoundly impacts the outcome of SARS-CoV-2 infection. While these effects are often linked to post-entry replication and translation, they can be quantified using assays that are fundamentally dependent on successful viral entry. Therefore, modulating the m6A pathway serves as an exceptional tool to study the requirements for establishing a successful infection immediately following cell entry.
Experimental Protocols
The following protocols provide a framework for using m6A pathway modulators to study SARS-CoV-2 infection in a safe, BSL-2 environment using a pseudovirus system.
Protocol 1: SARS-CoV-2 Pseudovirus Entry Assay with m6A Pathway Modulators
This assay measures the ability of a compound or genetic knockdown to inhibit the entry and subsequent reporter gene expression of pseudotyped viral particles carrying the SARS-CoV-2 Spike protein.[19][20]
A. Materials
-
Cells: HEK293T cells stably expressing ACE2 (HEK293T-ACE2).
-
Pseudovirus: Lentiviral or VSV-based particles pseudotyped with SARS-CoV-2 Spike protein and encoding a reporter (e.g., Luciferase or GFP).
-
m6A Modulator: Small molecule inhibitor (e.g., Rhein, an FTO inhibitor[18], or a METTL3 inhibitor[10]) or siRNA targeting an m6A regulator (e.g., siMETTL3).
-
Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Plates: 96-well white, clear-bottom cell culture plates.
-
Reagents: Luciferase assay reagent (e.g., Promega Luciferase Assay System), Polybrene.
-
Instrumentation: Luminometer.
B. Step-by-Step Methodology
-
Cell Seeding: Seed HEK293T-ACE2 cells in a 96-well plate at a density of 1.5 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight (16-24 hours) at 37°C, 5% CO₂.
-
Modulator Treatment:
-
For Small Molecules: Prepare serial dilutions of the m6A inhibitor in culture medium. Remove the old medium from the cells and add 50 µL of the diluted inhibitor to the appropriate wells. Include a vehicle-only control (e.g., DMSO). Incubate for a pre-determined time (e.g., 2-4 hours).
-
For siRNA: Transfect cells with siRNA targeting the gene of interest (e.g., METTL3) or a non-targeting control 48-72 hours before the infection step, according to the manufacturer's protocol.
-
-
Pseudovirus Infection: In a separate tube, dilute the SARS-CoV-2 pseudovirus in culture medium to a concentration that yields a high signal-to-background ratio (pre-determined by titration). Add polybrene to a final concentration of 5 µg/mL. Add 50 µL of this virus-polybrene mixture to each well, bringing the total volume to 100 µL.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Luciferase Measurement:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Remove the culture medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions using a luminometer.
-
-
Data Analysis:
-
Normalize the Relative Light Unit (RLU) values of inhibitor-treated wells to the vehicle control wells (% Inhibition = 100 * (1 - (RLU_sample / RLU_vehicle))).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀).
-
Caption: Workflow for screening m6A pathway modulators on pseudovirus entry.
Protocol 2: Validation of m6A Modulation via Global m6A Quantification
To ensure your modulator is functioning as expected, it is critical to confirm its effect on global RNA m6A levels. A colorimetric ELISA-based method is a straightforward approach.[13][21][22]
A. Materials
-
Cells and Modulator: Cells treated with the m6A modulator under the same conditions as the entry assay.
-
RNA Isolation Kit: A high-quality total RNA or mRNA purification kit.
-
Quantification Kit: A commercial m6A RNA Methylation Assay Kit (Colorimetric).[13]
-
Instrumentation: Spectrophotometer capable of reading absorbance at 450 nm.
B. Step-by-Step Methodology
-
Cell Treatment and RNA Isolation: Treat a larger batch of cells (e.g., in a 6-well plate) with the effective concentration of your m6A modulator (e.g., IC₅₀ or 2x IC₅₀) and a vehicle control for the same duration as the main experiment. Isolate total RNA or purify mRNA from these cells. Ensure high purity (A260/280 ratio of ~2.0).
-
RNA Binding: Following the kit manufacturer's protocol, bind 100-200 ng of RNA from each sample to the wells of the assay plate.
-
Antibody Incubation: Incubate the bound RNA with a specific anti-m6A capture antibody, followed by a detection antibody conjugated to a reporter enzyme (e.g., HRP).
-
Colorimetric Reaction: Add the colorimetric substrate and allow the reaction to develop. Stop the reaction with the provided stop solution.
-
Measurement and Analysis: Measure the absorbance at 450 nm. Calculate the percentage of m6A relative to a positive control provided in the kit or by comparing the absorbance of treated samples to untreated/vehicle controls. An FTO inhibitor like rhein should result in an increase in global m6A levels.[18] A METTL3 inhibitor should cause a decrease.
Protocol 3: Cell Viability Assay
This essential control ensures that the observed reduction in pseudovirus signal is due to specific inhibition of the viral life cycle and not simply cell death.[19]
A. Materials
-
Cells and Modulator: HEK293T-ACE2 cells and the same serial dilutions of the m6A modulator.
-
Reagents: MTS or MTT assay kit.
-
Instrumentation: Spectrophotometer.
B. Step-by-Step Methodology
-
Setup: Seed and treat cells with the m6A modulator exactly as described in Protocol 1, Step 1 and 2.
-
Incubation: Incubate the plate for the same duration as the pseudovirus assay (48-72 hours).
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis:
-
Normalize the absorbance values of treated wells to the vehicle control wells (% Viability = 100 * (Abs_sample / Abs_vehicle)).
-
Plot the % Viability against the inhibitor concentration to determine the half-maximal cytotoxic concentration (CC₅₀).
-
Calculate the Selectivity Index (SI = CC₅₀ / IC₅₀). A high SI value (>10) is desirable, indicating specific antiviral activity with minimal cytotoxicity.
-
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized for clear comparison.
| Compound/Treatment | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Global m6A Change |
| Vehicle Control | N/A | >100 | N/A | Baseline |
| Rhein (FTOi) | e.g., 15.2 | e.g., >200 | >13.2 | Increased |
| STM2457 (METTL3i) | e.g., 5.8 | e.g., >100 | >17.2 | Decreased |
| siMETTL3 | e.g., 75% knockdown | N/A | N/A | Decreased |
Note: Example data is illustrative.
Interpretation:
-
A potent IC₅₀ value coupled with a high CC₅₀ (and thus a high SI) suggests that the compound's effect on viral entry/replication is specific.
-
The validation in Protocol 2 confirms the mechanism of action. For example, if Rhein treatment shows a dose-dependent increase in global m6A levels, it validates that the observed antiviral effect is correlated with the inhibition of the FTO demethylase.
-
Together, these protocols provide a self-validating system. The primary assay (Protocol 1) identifies an effect, while the secondary assays (Protocols 2 and 3) confirm the on-target mechanism and rule out non-specific cytotoxicity, providing a robust framework for investigating the role of m6A in the SARS-CoV-2 life cycle.
References
- 1. SARS-CoV-2 Cell Entry Depends on ACE2 and TMPRSS2 and Is Blocked by a Clinically Proven Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SARS-CoV-2 - Wikipedia [en.wikipedia.org]
- 3. Regulation of Viral Infection by the RNA Modification N6-methyladenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | N6-Methyladenosine and Viral Infection [frontiersin.org]
- 5. N6-methyladenosine and Its Implications in Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of ACE2 and TMPRSS2 and the severity of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Structure-Based Design of Inhibitors of the m6A-RNA Writer Enzyme METTL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances of m6A Demethylases Inhibitors and Their Biological Functions in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Research advances in m6A methylation and sepsis [frontiersin.org]
- 13. m6A RNA Methylation Assay Kit (Colorimetric), Research Kits | CD BioSciences [epigenhub.com]
- 14. N6-methyladenosine modification—a key player in viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Targeting the m6A RNA modification pathway blocks SARS-CoV-2 and HCoV-OC43 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Regulation of m6A Methylation as a New Therapeutic Option against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. berthold.com [berthold.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
Application Notes & Protocols: A Researcher's Guide to Utilizing N6,N6-dimethyladenosine (m⁶₂A) in Cell Culture
Abstract
N6,N6-dimethyladenosine (m⁶₂A) is a modified nucleoside found in RNA, distinct from the more extensively studied N6-methyladenosine (m⁶A). While its precise biological roles are still under active investigation, emerging evidence suggests its involvement in critical cellular processes, potentially impacting signaling pathways and gene expression. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of m⁶₂A in cell culture experiments. We offer detailed, field-proven protocols for reagent preparation, cell treatment, and downstream analysis, underpinned by a discussion of the critical scientific principles that ensure experimental robustness and data integrity.
Introduction to N6,N6-dimethyladenosine (m⁶₂A)
The field of epitranscriptomics, which studies the functional impact of RNA modifications, has unveiled a complex layer of gene regulation.[1][2][3] N6-methyladenosine (m⁶A) is the most abundant internal modification in eukaryotic mRNA, dynamically regulated by "writer" (methyltransferases), "eraser" (demethylases), and "reader" (binding) proteins.[4][5][6][7] This system governs RNA splicing, stability, and translation, thereby influencing a vast array of biological processes, from stem cell differentiation to cancer progression.[8][9][10]
N6,N6-dimethyladenosine (m⁶₂A), a related but distinct modification where two methyl groups are attached to the N6 position of adenosine, has also been identified.[11] While less is known about its dedicated regulatory machinery, studies have shown that m⁶₂A can influence cellular signaling. For instance, it has been identified as an inhibitor of the AKT signaling pathway in non-small cell lung cancer cells, highlighting its potential as a tool for cancer research and therapeutic development.[12] This guide provides the necessary protocols to empower researchers to explore the functional consequences of introducing exogenous m⁶₂A into cellular systems.
Scientific Principles & Experimental Design
A successful experiment hinges on meticulous planning. The following considerations are paramount for generating reliable and interpretable data when working with m⁶₂A.
Reagent Purity, Handling, and Storage
The quality of your m⁶₂A is the foundation of your experiment.
-
Purity: Always use high-purity (≥98%) m⁶₂A. Impurities can lead to off-target effects and confounding results.
-
Solubility: N6,N6-dimethyladenosine is highly soluble in dimethyl sulfoxide (DMSO).[13] Prepare a concentrated stock solution (e.g., 100 mM) in anhydrous, cell culture-grade DMSO.
-
Storage: Store the powder at -20°C for long-term stability (up to 3 years).[13] The DMSO stock solution should be aliquoted to minimize freeze-thaw cycles and stored at -80°C, where it is stable for at least one year.[13]
Cell Line Selection
The choice of cell line is context-dependent. Consider the following:
-
Biological Question: Are you studying a specific cancer type, neuronal function, or immune response? Select a cell line relevant to your hypothesis. For example, non-small cell lung cancer cell lines like HCC44 are appropriate for studying AKT pathway inhibition by m⁶₂A.[12]
-
Adherent vs. Suspension: The protocols below are tailored for both adherent and suspension cell types.
-
Baseline Characterization: If possible, characterize the endogenous levels of relevant RNA modifications in your chosen cell line, as this may influence its response to exogenous m⁶₂A.
Determining Optimal Concentration: The Dose-Response Curve
It is critical to determine the optimal working concentration of m⁶₂A for your specific cell line and experimental endpoint. A concentration that is too low may elicit no effect, while a concentration that is too high may cause non-specific cytotoxicity.
-
Workflow: Seed cells and treat them with a wide range of m⁶₂A concentrations (e.g., 0.1 µM to 100 µM) for a fixed duration (e.g., 24, 48, or 72 hours).[14]
-
Assessment: Use a cell viability assay, such as the MTT or WST-1 assay, to determine the half-maximal inhibitory concentration (IC50).
-
Working Range: For mechanistic studies, it is advisable to use concentrations at or below the IC50 to minimize general toxicity and focus on specific biological effects. Studies have shown biological activity, such as AKT phosphorylation inhibition, at concentrations as low as 1-10 µM.[12]
| Parameter | Recommendation | Rationale |
| Purity | ≥98% HPLC Grade | Ensures observed effects are due to the compound of interest. |
| Stock Solvent | Anhydrous, cell culture-grade DMSO | High solubility and compatibility with most cell culture media at low final concentrations.[13] |
| Stock Concentration | 50-100 mM | Allows for small volumes to be added to culture, minimizing solvent effects. |
| Storage (Powder) | -20°C, desiccated | Ensures long-term chemical stability.[13] |
| Storage (Stock) | -80°C, single-use aliquots | Prevents degradation from repeated freeze-thaw cycles.[13] |
| Initial Dose-Response | 0.1 µM to 100 µM | Establishes the cytotoxic and effective concentration range for your specific cell line. |
| Vehicle Control | DMSO (at the highest final concentration used) | Differentiates the effect of the compound from the effect of the solvent. |
| Table 1: Summary of Reagent Handling and Experimental Setup. |
The Importance of Controls
Proper controls are non-negotiable for data interpretation.
-
Vehicle Control: This is the most critical control. Cells are treated with the same volume of the solvent (e.g., DMSO) used to dissolve the m⁶₂A. This accounts for any effects of the solvent on the cells.
-
Untreated Control: Cells are grown in culture medium without any additions. This provides a baseline for normal cell health and behavior.
-
Positive Control (if applicable): If you are studying a known pathway, use a compound known to modulate that pathway to validate your assay. For example, when studying AKT inhibition, a known AKT inhibitor could be used.[12]
Core Experimental Protocols
The following protocols provide step-by-step guidance for preparing and applying m⁶₂A to cell cultures.
Protocol 1: Preparation of m⁶₂A Stock Solution
-
Warm Reagents: Allow the vial of powdered m⁶₂A and a tube of anhydrous, cell culture-grade DMSO to equilibrate to room temperature.
-
Calculation: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 100 mM).
-
Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L))
-
N6,N6-dimethyladenosine Molar Mass: ~295.29 g/mol [11]
-
-
Dissolution: Aseptically add the calculated volume of DMSO to the vial of m⁶₂A. Vortex vigorously until the powder is completely dissolved. Gentle warming (37°C) and sonication can aid dissolution if needed.[13]
-
Aliquoting & Storage: Dispense the stock solution into sterile, single-use microcentrifuge tubes. Store immediately at -80°C.
Protocol 2: Treatment of Adherent Cells
-
Cell Seeding: Plate cells in the desired format (e.g., 96-well, 12-well, or 6-well plates) at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment. Incubate overnight to allow for attachment.
-
Prepare Working Solutions: Thaw an aliquot of the m⁶₂A stock solution. Prepare serial dilutions of the stock in fresh, pre-warmed complete culture medium to achieve the final desired treatment concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Cell Treatment: Carefully aspirate the old medium from the cells. Gently add the medium containing the appropriate concentration of m⁶₂A or the vehicle control medium.
-
Incubation: Return the plates to the incubator (37°C, 5% CO₂) for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Harvesting: After incubation, harvest the cells for downstream analysis. For RNA/protein, wash with cold PBS before lysis. For viability assays, proceed directly with the assay protocol.[14]
Protocol 3: Treatment of Suspension Cells
-
Cell Seeding: Seed suspension cells in appropriate culture flasks or plates at a density suitable for logarithmic growth.
-
Prepare Working Solutions: Directly add the required volume of m⁶₂A stock solution (or DMSO for vehicle control) to the cell suspension to achieve the final desired concentration. Ensure the volume of added stock is minimal (e.g., ≤0.1% of the total culture volume) to avoid solvent toxicity.
-
Incubation: Return the cells to the incubator and culture for the desired duration.
-
Harvesting: Collect cells by centrifugation (e.g., 300 x g for 5 minutes). Wash the cell pellet with cold PBS before proceeding with downstream analysis.
Visualization of Experimental Workflow
dot digraph "m62A_Cell_Culture_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label = "Phase 1: Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; stock [label="Prepare 100 mM Stock\nin DMSO"]; working [label="Dilute Stock in Medium\nto Final Concentrations"]; stock -> working [label="Aseptic Dilution"]; }
subgraph "cluster_treat" { label = "Phase 2: Cell Treatment"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; seed [label="Seed Cells\n(Adherent or Suspension)"]; treat [label="Add m⁶₂A or Vehicle\n(DMSO Control)"]; incubate [label="Incubate\n(24-72 hours)"]; seed -> treat; treat -> incubate; }
subgraph "cluster_analysis" { label = "Phase 3: Downstream Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", shape=ellipse]; harvest [label="Harvest Cells", shape=box]; viability [label="Viability/Proliferation\n(MTT, WST-1)"]; molecular [label="RNA/Protein Isolation"]; western [label="Western Blot\n(e.g., p-AKT, total AKT)"]; qpcr [label="RT-qPCR\n(Target Gene Expression)"];
}
incubate -> harvest; harvest -> viability [dir=both]; harvest -> molecular;
working -> treat [style=dashed, color="#4285F4"]; } Caption: General experimental workflow for treating cultured cells with N6,N6-dimethyladenosine.
Downstream Analysis: Assessing Cellular Effects
After treatment, a variety of assays can be employed to measure the biological impact of m⁶₂A.
Cell Viability and Proliferation
-
Purpose: To assess cytotoxicity and determine the IC50.
-
Method: MTT or WST-1 assays are colorimetric assays that measure mitochondrial metabolic activity, which serves as a proxy for cell viability.
-
Protocol: Follow standard manufacturer protocols for these assays. Briefly, after the treatment period, the reagent is added to the wells, incubated, and the absorbance is read on a microplate reader.[14]
Protein Expression and Signaling Pathway Analysis
-
Purpose: To investigate changes in protein levels or the activation state of signaling pathways.
-
Method: Western Blotting.
-
Example: To validate the effect of m⁶₂A on the AKT pathway, you would probe for phosphorylated AKT (p-AKT at Ser473) and total AKT.[12] A decrease in the p-AKT/total AKT ratio would indicate pathway inhibition.
dot digraph "AKT_Signaling_Inhibition" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
RTK [label="Growth Factor Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; pAKT [label="p-AKT (Active)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Downstream [label="Cell Survival &\nProliferation", fillcolor="#F1F3F4", fontcolor="#202124"]; m62A [label="N6,N6-dimethyladenosine\n(m⁶₂A)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse];
RTK -> PI3K; PI3K -> AKT; AKT -> pAKT [label=" Phosphorylation\n(Ser473)"]; pAKT -> Downstream; m62A -> pAKT [arrowhead=T, color="#EA4335", style=bold, label=" Inhibition"]; } Caption: Simplified diagram showing inhibition of AKT phosphorylation by m⁶₂A.
Gene Expression Analysis
-
Purpose: To determine if m⁶₂A treatment alters the transcription of specific genes.
-
Method: Reverse Transcription Quantitative PCR (RT-qPCR).
-
Protocol: Isolate total RNA from treated and control cells, synthesize cDNA, and perform qPCR using primers for your genes of interest and appropriate housekeeping genes for normalization.
Global m⁶A/m⁶₂A Level Analysis
-
Purpose: To assess if exogenous m⁶₂A treatment affects the overall levels of RNA methylation.
-
Method: Dot blot analysis or more quantitative methods like LC-MS/MS.
-
Protocol (Dot Blot): Isolate total or poly(A) RNA, spot serial dilutions onto a nitrocellulose membrane, and probe with an antibody specific for the modification of interest (e.g., an m⁶A antibody).[15][16] Quantify spot intensity and normalize to a loading control like methylene blue stain.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No observable effect | Concentration too low; treatment time too short; cell line is non-responsive. | Perform a broader dose-response and time-course experiment. Try a different, potentially more sensitive, cell line. |
| High cell death in vehicle control | DMSO concentration is too high; DMSO is not anhydrous or sterile. | Ensure the final DMSO concentration is ≤0.1%. Use fresh, anhydrous, cell culture-grade DMSO. |
| High variability between replicates | Inconsistent cell seeding; pipetting errors; edge effects in plates. | Use a multichannel pipette for consistency. Avoid using the outer wells of plates or fill them with PBS to maintain humidity. |
| Unexpected Western Blot bands | Antibody is not specific; protein degradation. | Validate antibody specificity. Use fresh protease and phosphatase inhibitors in your lysis buffer. |
Conclusion
N6,N6-dimethyladenosine represents an intriguing tool for probing the complexities of cellular regulation. By adhering to the principles of careful experimental design—including reagent validation, thorough dose-response analysis, and the use of appropriate controls—researchers can confidently explore its biological functions. The protocols and insights provided in this guide serve as a robust starting point for investigating the impact of m⁶₂A on cell signaling, gene expression, and pathophysiology, paving the way for new discoveries in epitranscriptomics and drug development.
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He, C. (2014). The dynamic epitranscriptome: N6-methyladenosine and gene expression control. SciSpace. [Link]
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Langley, M. R., et al. (2021). Emerging Roles of N6-Methyladenosine (m6A) Epitranscriptomics in Toxicology. National Genomics Data Center (CNCB-NGDC). [Link]
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He, C. (2014). The dynamic epitranscriptome: N6-methyladenosine and gene expression control. Scholars@Duke. [Link]
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Wang, T., et al. (2020). Detection of N6-methyladenosine modification residues (Review). PMC - PubMed Central. [Link]
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Application Notes & Protocols: N⁶,N⁶-dimethyladenosine and the m⁶A Axis as a Therapeutic Avenue in Leukemia
Audience: Researchers, scientists, and drug development professionals in oncology and hematology.
Abstract: The field of epitranscriptomics has unveiled a new frontier in cancer biology, with N⁶-methyladenosine (m⁶A) emerging as the most prevalent and functionally significant internal modification of eukaryotic mRNA.[1][2] Its dysregulation is a critical driver in the initiation and progression of various hematological malignancies, including acute myeloid leukemia (AML) and chronic myeloid leukemia (CML).[3][4][5] This document provides a comprehensive guide to understanding and targeting the m⁶A pathway for leukemia therapy. We will delineate the core molecular machinery, detail the mechanisms of m⁶A-driven leukemogenesis, and provide robust, field-tested protocols for the preclinical evaluation of therapeutic agents. Furthermore, we will clarify the distinct role of the related compound, N⁶,N⁶-dimethyladenosine (m⁶²A), as a potential direct-acting therapeutic agent.
Introduction: Decoding the Epitranscriptomic Landscape of Leukemia
Gene expression is regulated not only at the genetic and epigenetic levels but also at the post-transcriptional level through chemical modifications of RNA. This regulatory layer, known as the epitranscriptome, is crucial for fine-tuning RNA metabolism, including splicing, nuclear export, stability, and translation.[1][3]
The most abundant of these modifications is N⁶-methyladenosine (m⁶A), a dynamic and reversible mark installed by "writer" enzymes, removed by "erasers," and interpreted by "reader" proteins.[6][7] This intricate system maintains hematopoietic homeostasis; however, its dysregulation can transform hematopoietic stem and progenitor cells into leukemia-initiating cells, driving uncontrolled proliferation and blocking differentiation.[3][8][9]
It is critical to distinguish the m⁶A RNA modification from the compound N⁶,N⁶-dimethyladenosine (m⁶²A) . While structurally related, m⁶²A is a distinct molecule that has been identified as an inhibitor of the AKT signaling pathway and shows direct antitumor effects, offering a separate but complementary therapeutic strategy.[10] This guide will address both targeting the m⁶A regulatory axis and the application of m⁶²A as a standalone agent.
The Core m⁶A Regulatory Machinery in Leukemia
The fate of an m⁶A-modified transcript is dictated by a sophisticated interplay of three classes of proteins. The dysregulation of these proteins is a hallmark of many leukemia subtypes.[6][11]
-
Writers (Methyltransferases): This complex, primarily composed of METTL3 and METTL14, installs the methyl group onto adenosine residues.[7] In AML, METTL3 is overexpressed and essential for leukemic cell growth.[11][12] It promotes the translation of key oncoproteins like c-MYC, BCL-2, and SP1.[9][12]
-
Erasers (Demethylases): FTO and ALKBH5 are the primary enzymes that remove m⁶A marks. FTO, the first identified m⁶A eraser, is highly expressed in certain AML subtypes and promotes leukemogenesis by reducing m⁶A levels on transcripts of genes like ASB2 and RARA, thereby inhibiting cell differentiation.[9] Elevated FTO is also linked to therapy resistance in CML.[5]
-
Readers (m⁶A-Binding Proteins): The YTH domain-containing family of proteins (YTHDF1/2/3, YTHDC1/2) and the IGF2BP family recognize and bind to m⁶A-modified transcripts to enact their downstream function.[8] For instance, YTHDF2 often directs target mRNAs for degradation, while YTHDF1 can enhance their translation.[1]
Mechanism of Action: The METTL3-SP1-MYC Axis in AML
To illustrate how m⁶A dysregulation drives leukemia, we examine a critical pathway in AML. The writer enzyme METTL3 is recruited to the chromatin of specific genes by the transcription factor CEBPZ.[12] This co-transcriptional mechanism deposits m⁶A marks onto the mRNA of targets, including the transcription factor SP1. The m⁶A modification enhances the translation of SP1 mRNA.[12] SP1, in turn, is a known regulator of the proto-oncogene c-MYC. The resulting increase in MYC protein levels drives cell cycle progression and proliferation, thus maintaining the leukemic state. Targeting METTL3's enzymatic activity, therefore, presents a clear therapeutic strategy to dismantle this oncogenic signaling cascade.
Therapeutic Strategies and Protocols
Targeting the m⁶A machinery with small-molecule inhibitors is a promising therapeutic approach.[11][13] Additionally, the direct use of compounds like N⁶,N⁶-dimethyladenosine offers an alternative strategy.
Strategy 1: Inhibition of m⁶A Regulators
The primary strategy involves developing inhibitors against the writer and eraser enzymes that are overactive in leukemia.
| Target Class | Example Target | Example Inhibitor | Therapeutic Rationale in Leukemia |
| Writers | METTL3 | STM2457 | Reduces m⁶A on oncoproteins (MYC, BCL2), inducing apoptosis and differentiation.[11] |
| Erasers | FTO | R-2-hydroxyglutarate (R-2HG), Meclofenamic Acid | Increases m⁶A on tumor suppressor transcripts, inhibiting leukemic cell self-renewal.[11] |
Strategy 2: Direct-Acting Agent N⁶,N⁶-dimethyladenosine (m⁶²A)
N⁶,N⁶-dimethyladenosine has been identified as a potent inhibitor of AKT signaling.[10] The PI3K/AKT pathway is frequently hyperactivated in leukemia and is central to cell survival, proliferation, and resistance to chemotherapy. Therefore, m⁶²A represents a direct therapeutic agent that can be evaluated for its anti-leukemic properties independent of the m⁶A modification machinery.
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of agents targeting the m⁶A pathway or for direct-acting compounds like m⁶²A.
Protocol 1: In Vitro Evaluation of Therapeutic Agents in Leukemia Cell Lines
Objective: To determine the efficacy and mechanism of action of a test compound on leukemia cells.
1. Cell Culture:
-
Culture human AML cell lines (e.g., MOLM-13, MV4-11, HL-60) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Rationale: These cell lines represent different AML subtypes and genetic backgrounds, providing a broad assessment of compound activity.[11]
2. Cell Viability Assay (IC₅₀ Determination):
-
Seed 5,000-10,000 cells per well in a 96-well plate.
-
Treat cells with a serial dilution of the test compound (e.g., 0.01 nM to 100 µM) for 72 hours.
-
Add CellTiter-Glo® Luminescent Cell Viability Assay reagent and measure luminescence.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Rationale: This establishes the potency of the compound and is the primary screen for efficacy.
3. Apoptosis Assay:
-
Treat cells in a 6-well plate with the compound at 1x and 5x its IC₅₀ value for 48 hours.
-
Harvest cells and stain with a FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the cell population using a flow cytometer.
-
Rationale: This quantifies the compound's ability to induce programmed cell death, a key goal of cancer therapy.[9]
4. Mechanistic Analysis (Western Blot & qPCR):
-
Western Blot: Treat cells, lyse, and perform SDS-PAGE to probe for key proteins.
-
For m⁶A inhibitors: METTL3, c-MYC, BCL-2, Cleaved-PARP.
-
For m⁶²A: p-AKT (Ser473), total AKT.
-
-
RT-qPCR: Treat cells, extract total RNA, and perform reverse transcription followed by quantitative PCR for target genes (MYC, BCL2).
-
Rationale: These assays confirm that the compound is engaging its intended target and modulating the downstream oncogenic pathways.[14]
5. Global m⁶A Quantification:
-
For m⁶A modulator compounds, extract total RNA from treated and control cells.
-
Measure global m⁶A levels using a colorimetric m⁶A RNA Methylation Assay Kit.
-
Rationale: This provides direct evidence that the compound is altering the epitranscriptomic landscape as intended.
Protocol 2: Preclinical Evaluation in a Leukemia Xenograft Model
Objective: To assess the in vivo efficacy and tolerability of a lead compound.
1. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG) to prevent rejection of human cells.[15][16] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Rationale: These models are standard for preclinical testing of anti-leukemia agents, allowing for the growth of human leukemia cells in a living system.[15][17]
2. Engraftment of Leukemia Cells:
-
Inject 1-5 million human leukemia cells (e.g., MOLM-13 cells engineered with a luciferase reporter) intravenously (IV) into the tail vein of recipient mice.
-
Monitor engraftment starting at day 7 by bioluminescence imaging (BLI) or by flow cytometry of peripheral blood for human CD45+ cells.
-
Rationale: IV injection mimics the systemic nature of leukemia. Monitoring confirms successful engraftment before starting treatment.
3. Treatment Regimen:
-
Once engraftment is confirmed (e.g., BLI signal is robust), randomize mice into vehicle control and treatment groups (n=8-10 per group).
-
Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days).
-
Rationale: A well-defined regimen is crucial for assessing efficacy while monitoring for potential toxicity.
4. Efficacy and Tolerability Assessment:
-
Tumor Burden: Monitor leukemia progression weekly using BLI.
-
Survival: Monitor mice daily and record survival. The primary endpoint is typically overall survival.
-
Toxicity: Monitor body weight twice weekly and observe for any signs of distress.
-
Endpoint Analysis: At the end of the study, harvest tissues (bone marrow, spleen, liver) to assess leukemic infiltration by flow cytometry or immunohistochemistry.
-
Rationale: This multi-parameter assessment provides a comprehensive picture of the drug's anti-leukemic activity and its safety profile in a preclinical setting.
Conclusion and Future Perspectives
The m⁶A RNA modification pathway represents a paradigm shift in our understanding of leukemia pathogenesis, moving beyond the genome to the epitranscriptome. The enzymes that write, erase, and read these marks are not merely housekeeping proteins but are active drivers of the malignant state, making them highly attractive therapeutic targets. Small-molecule inhibitors against writers like METTL3 and erasers like FTO have shown significant promise in preclinical models.[5][11] Concurrently, direct-acting agents such as N⁶,N⁶-dimethyladenosine provide a parallel strategy to disable critical survival pathways like AKT.
Future work should focus on developing more potent and specific inhibitors, understanding mechanisms of resistance, and exploring combination therapies that pair m⁶A modulators with standard-of-care chemotherapies or other targeted agents. The protocols outlined here provide a robust foundation for researchers to advance these novel therapeutic strategies from the laboratory to the clinic, with the ultimate goal of improving outcomes for patients with leukemia.
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Current insights on m6A RNA modification in acute leukemia: therapeutic targets and future prospects. National Institutes of Health. [Link]
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Application Notes and Protocols for the Detection of N6,N6-dimethyladenosine (m6A) in RNA
Introduction: The Significance of N6,N6-dimethyladenosine (m6A) in RNA Biology
N6-methyladenosine (m6A) is the most abundant internal modification present in eukaryotic messenger RNA (mRNA) and is also found in various non-coding RNAs.[1][2] This reversible epigenetic mark is installed by "writer" enzymes (like the METTL3/METTL14 complex), removed by "erasers" (such as FTO and ALKBH5), and recognized by "reader" proteins (e.g., those containing YTH domains).[3] The dynamic nature of m6A modification plays a crucial role in regulating nearly every aspect of RNA metabolism, including splicing, nuclear export, stability, and translation.[2][4] Consequently, m6A is implicated in a wide array of biological processes, from stem cell differentiation to the circadian rhythm, and its dysregulation is associated with numerous diseases, including cancer and neurodegenerative disorders.[2][4]
The critical role of m6A in gene regulation and disease underscores the need for robust and precise methods for its detection and quantification. This application guide provides a comprehensive overview of current methodologies for m6A detection, offering detailed protocols and insights into the principles, advantages, and limitations of each approach. The guide is intended for researchers, scientists, and drug development professionals seeking to investigate the epitranscriptome.
Methodologies for m6A Detection: A Comparative Overview
The landscape of m6A detection methods is diverse, ranging from antibody-based enrichment techniques to single-molecule sequencing. The choice of method often depends on the specific research question, available resources, and desired resolution. Broadly, these techniques can be categorized as follows:
-
Antibody-Based Methods: These techniques utilize antibodies that specifically recognize and bind to m6A-modified RNA fragments.
-
Antibody-Free (Chemical and Enzymatic) Methods: These approaches circumvent the use of antibodies, relying on chemical reactions or enzymatic activities to label or identify m6A sites.
-
Mass Spectrometry-Based Methods: These methods provide a quantitative assessment of global m6A levels.
-
Single-Molecule Sequencing: Emerging technologies that allow for the direct detection of m6A on individual RNA molecules.
The following table provides a high-level comparison of the most common m6A detection methods:
| Method | Principle | Resolution | Input RNA | Advantages | Limitations |
| MeRIP-Seq | Immunoprecipitation of m6A-containing RNA fragments followed by high-throughput sequencing.[5][6] | ~100-200 nucleotides[7][8] | High (μg range, though low-input protocols exist)[9] | Robust, widely used for transcriptome-wide mapping. | Low resolution, potential antibody bias and cross-reactivity.[10] |
| miCLIP-Seq | UV cross-linking of m6A antibody to RNA, inducing mutations or truncations at the modification site during reverse transcription.[7][11] | Single nucleotide[7][11] | High | High resolution, identifies precise m6A sites. | Technically challenging, potential for UV-induced artifacts. |
| DART-Seq | Fusion of an m6A-binding YTH domain to a cytidine deaminase (APOBEC1) induces C-to-U edits adjacent to m6A sites.[10] | Single nucleotide[10] | Low (ng range)[10] | Antibody-free, low input requirement, suitable for single-cell analysis.[10][12] | Relies on the presence of a cytosine near the m6A site, potential off-target editing. |
| m6A-SEAL | FTO-assisted chemical labeling of m6A, allowing for enrichment and sequencing.[13][14] | ~200 nucleotides[15] | Moderate | Antibody-free, good sensitivity and specificity.[13][14] | Does not provide single-base resolution. |
| LC-MS/MS | Liquid chromatography-tandem mass spectrometry to quantify the ratio of m6A to adenosine nucleosides.[16][17] | Global quantification | Moderate | Gold standard for accurate global quantification.[3] | Does not provide sequence-specific information.[1] |
| Nanopore Direct RNA Sequencing | Direct sequencing of native RNA molecules, where m6A modifications cause characteristic changes in the electrical current signal.[1][18] | Single molecule/nucleotide[19][20] | High | Direct detection without amplification or reverse transcription, provides single-molecule stoichiometry.[19] | Higher error rates compared to NGS, requires specialized bioinformatics tools.[20] |
Detailed Protocols and Experimental Workflows
This section provides detailed, step-by-step protocols for key m6A detection methods. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Method 1: Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)
MeRIP-Seq is a cornerstone technique for transcriptome-wide mapping of m6A.[4] It relies on the specific enrichment of m6A-containing RNA fragments using an anti-m6A antibody, followed by high-throughput sequencing.
Caption: MeRIP-Seq experimental workflow.
-
RNA Extraction and Fragmentation:
-
Extract total RNA from cells or tissues using a standard method like TRIzol, ensuring high quality and integrity.[5]
-
Fragment the total RNA to an average size of ~100 nucleotides.[21] This is a critical step as it determines the resolution of the final map. Chemical fragmentation (e.g., using a fragmentation buffer with ZnCl2) is commonly employed.[22]
-
-
Immunoprecipitation (IP):
-
Take an aliquot of the fragmented RNA to serve as the "input" control, which represents the non-enriched transcriptome.[21]
-
Incubate the remaining fragmented RNA with a highly specific anti-m6A antibody.[5] The choice of antibody is crucial for the success of the experiment.
-
Add Protein A/G magnetic beads to capture the antibody-RNA complexes.[5]
-
-
Washing and Elution:
-
Perform a series of stringent washes to remove non-specifically bound RNA fragments. This step is vital for reducing background noise.
-
Elute the m6A-containing RNA fragments from the beads, often through competitive elution with a high concentration of free m6A nucleoside.[22]
-
-
Library Preparation and Sequencing:
-
Purify the eluted RNA.
-
Construct sequencing libraries from both the immunoprecipitated (IP) and the input RNA samples.[5]
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome/transcriptome.
-
Use a peak-calling algorithm (e.g., MACS) to identify regions that are significantly enriched in the IP sample compared to the input control.[23] These enriched "peaks" correspond to the locations of m6A modifications.
-
Method 2: m6A individual-Nucleotide Resolution Cross-Linking and Immunoprecipitation (miCLIP-Seq)
miCLIP-Seq enhances the resolution of antibody-based m6A mapping to the single-nucleotide level by incorporating UV cross-linking.[7] The cross-linking of the antibody to the RNA induces specific mutations or truncations during reverse transcription, which pinpoint the exact location of the m6A modification.[24]
Caption: miCLIP-Seq experimental workflow.
-
RNA Fragmentation and Antibody Binding:
-
Fragment purified poly(A)+ RNA.
-
Incubate the fragmented RNA with an anti-m6A antibody.[25]
-
-
UV Cross-linking and Immunoprecipitation:
-
Adapter Ligation and Labeling:
-
Protein Digestion and Reverse Transcription:
-
Digest the cross-linked antibody with proteinase K, leaving a peptide remnant at the cross-link site.
-
Perform reverse transcription. The peptide remnant causes the reverse transcriptase to stall or misincorporate nucleotides, creating truncations or specific mutations (e.g., C-to-T substitutions) in the resulting cDNA.[26]
-
-
Library Preparation and Sequencing:
-
Circularize the cDNA, re-linearize it, and perform PCR amplification to construct the sequencing library.[11]
-
Sequence the library.
-
-
Data Analysis:
-
Align reads to the reference transcriptome.
-
Analyze the positions of cDNA truncations and specific mutations to identify the precise m6A sites at single-nucleotide resolution.[26]
-
Method 3: Deamination Adjacent to RNA Modification Targets (DART-Seq)
DART-Seq is an innovative antibody-free method for m6A detection.[10] It utilizes a fusion protein composed of the m6A-binding YTH domain and the cytidine deaminase APOBEC1.[10] This fusion protein binds to m6A sites and induces a C-to-U deamination in adjacent cytidines, which can be detected as a C-to-T change after reverse transcription and sequencing.
Caption: Logical flow of the DART-Seq method.
-
Expression of DART Fusion Protein:
-
Introduce the plasmid encoding the APOBEC1-YTH fusion protein into the cells of interest.[10] This can be done via transfection or viral transduction.
-
-
Incubation and RNA Extraction:
-
Allow time for the fusion protein to be expressed and to edit the cellular RNA.[10]
-
Extract total RNA from the cells.
-
-
Library Preparation and Sequencing:
-
Prepare an RNA sequencing library using a standard protocol. No enrichment step is required.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome/transcriptome.
-
Identify sites with a significant number of C-to-T mismatches compared to control samples (e.g., cells not expressing the fusion protein or expressing a catalytically inactive version). These C-to-T transitions indicate the locations adjacent to m6A modifications.[12]
-
Quantitative Analysis of Global m6A Levels by LC-MS/MS
For researchers interested in the overall abundance of m6A in their samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.[3] This method provides highly accurate and sensitive quantification of the m6A/A ratio.
-
RNA Isolation and Digestion:
-
LC-MS/MS Analysis:
-
Separate the nucleosides using liquid chromatography.
-
Detect and quantify the amounts of adenosine and m6A using tandem mass spectrometry, often in multiple reaction monitoring (MRM) mode for high specificity.[16]
-
-
Data Analysis:
-
Calculate the ratio of m6A to A to determine the global m6A level. A stable isotope-labeled internal standard is often used for precise quantification.[3]
-
Future Perspectives: Single-Molecule and In Situ Detection
The field of m6A detection is rapidly evolving, with new technologies offering unprecedented insights.
-
Nanopore Direct RNA Sequencing: This technology enables the direct sequencing of native RNA molecules as they pass through a nanopore.[19] The presence of m6A alters the ionic current in a characteristic way, allowing for its direct detection without the need for antibodies or chemical labeling.[18] This approach can also provide information on the stoichiometry of m6A at a single-molecule level.[19]
-
In Situ Visualization: Methods like DART-FISH are emerging that allow for the visualization of m6A-modified transcripts within fixed cells.[27] This technique combines the principles of DART-seq with fluorescence in situ hybridization (FISH) to simultaneously detect both methylated and unmethylated copies of a target RNA, providing spatial context to m6A regulation.[27]
Conclusion
The detection of N6,N6-dimethyladenosine is central to understanding its profound impact on RNA biology and disease. The diverse array of available methods offers a range of options in terms of resolution, throughput, and required input. MeRIP-Seq remains a workhorse for transcriptome-wide mapping, while miCLIP-Seq provides single-nucleotide resolution. Antibody-free methods like DART-Seq are opening new avenues for low-input and single-cell studies. For precise global quantification, LC-MS/MS is unparalleled. Looking forward, direct RNA sequencing and in situ visualization techniques promise to further unravel the complexities of the epitranscriptome. The careful selection of the appropriate method, guided by the specific scientific question, will be paramount in advancing our knowledge of this critical RNA modification.
References
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CD Genomics. (n.d.). Comprehensive Overview of m6A Detection Methods. Retrieved from [Link]
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CD Genomics. (n.d.). MeRIP-seq Protocol. Retrieved from [Link]
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Meyer, K. D. (2019). DART-seq: an antibody-free method for global m6A detection. Nature Methods, 16(10), 1275–1280. Retrieved from [Link]
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CD Genomics. (n.d.). How MeRIP-seq Works: Principles, Workflow, and Applications Explained. Retrieved from [Link]
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Linder, B., Grozhik, A. V., Olarerin-George, A. O., Meydan, C., Mason, C. E., & Jaffrey, S. R. (2015). Mapping m6A at individual-nucleotide resolution using crosslinking and immunoprecipitation (miCLIP). Nature Protocols, 10(12), 2181–2196. Retrieved from [Link]
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Lee, G., et al. (2021). Systematic detection of m6A-modified transcripts at single-molecule and single-cell resolution. Cell Reports Methods, 1(4), 100062. Retrieved from [Link]
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Meng, J., Lu, Z., Liu, H., & Chen, Y. (2014). A protocol for RNA methylation differential analysis with MeRIP-Seq data. Methods, 69(3), 274–281. Retrieved from [Link]
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Zhang, Y., et al. (2019). Antibody-free enzyme-assisted chemical approach for detection of N6-methyladenosine. Angewandte Chemie International Edition, 58(40), 14240-14244. Retrieved from [Link]
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CD Genomics. (n.d.). Comparison of m6A Sequencing Methods. Retrieved from [Link]
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Cui, X., et al. (2016). Illustration of MeRIP-Seq Protocol. ResearchGate. Retrieved from [Link]
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CD Genomics. (n.d.). m6A RNA Methylation Analysis by MS. Retrieved from [Link]
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Cui, X., et al. (2018). Refined RIP-seq protocol for epitranscriptome analysis with low input materials. PLoS One, 13(9), e0203018. Retrieved from [Link]
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ResearchGate. (n.d.). Antibody-free enzyme-assisted chemical approach for detection of N6-methyladenosine. Retrieved from [Link]
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Wikipedia. (n.d.). Epitranscriptomic sequencing. Retrieved from [Link]
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Suzuki, T., et al. (2021). Single-Molecule RNA Sequencing for Simultaneous Detection of m6A and 5mC. Scientific Reports, 11(1), 1-9. Retrieved from [Link]
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News-Medical.Net. (n.d.). Methods for Profiling N6-methyladenosine. Retrieved from [Link]
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Oxford Nanopore Technologies. (2023, October 11). Identification of m6A RNA modifications at single molecule resolution using nanopore direct RNA-sequencing [Video]. YouTube. Retrieved from [Link]
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Synaptic Systems. (n.d.). IP: Immunoprecipitation Protocol - m6A-sequencing / MeRIP-Sequencing. Retrieved from [Link]
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Dierks, D., et al. (2022). m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations. RNA, 28(8), 1055-1064. Retrieved from [Link]
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Taylor & Francis Online. (2022, December 23). Analysis approaches for the identification and prediction of N6-methyladenosine sites. Retrieved from [Link]
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UCL Discovery. (2020, May 20). How Do You Identify m6A Methylation in Transcriptomes at High Resolution? A Comparison of Recent Datasets. Retrieved from [Link]
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The Journal of Biological Chemistry. (n.d.). The detection and functions of RNA modification m6A based on m6A writers and erasers. Retrieved from [Link]
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PubMed. (2021, August 6). Quantitative analysis of m6A RNA modification by LC-MS. Retrieved from [Link]
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GeneMind. (2025, February 7). Single-molecule m6A detection empowered by endogenous labeling unveils complexities across RNA isoforms. Retrieved from [Link]
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Journal of the American Chemical Society. (2018, February 28). Precise Antibody-Independent m6A Identification via 4SedTTP-Involved and FTO-Assisted Strategy at Single-Nucleotide Resolution. Retrieved from [Link]
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PubMed. (2022, December 16). Detection of m6A RNA modifications at single-nucleotide resolution using m6A-selective allyl chemical labeling and sequencing. Retrieved from [Link]
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Profacgen. (n.d.). miCLIP-seq. Retrieved from [Link]
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CD Genomics. (2019, August 6). MeRIP Sequencing (m6A Analysis). Retrieved from [Link]
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National Institutes of Health. (2023, January 10). Detection, regulation, and functions of RNA N6-methyladenosine modification in plants. Retrieved from [Link]
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PubMed Central. (2020, April 1). Transcriptome-wide mapping of m6A and m6Am at single-nucleotide resolution using miCLIP. Retrieved from [Link]
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PubMed Central. (2022, April 27). Improved Methods for Deamination-Based m6A Detection. Retrieved from [Link]
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Enseqlopedia. (2017, June 21). miCLIP-m6A. Retrieved from [Link]
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SpringerLink. (n.d.). Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Mapping m6A at Individual-Nucleotide Resolution Using Crosslinking and Immunoprecipitation (miCLIP). Retrieved from [Link]
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CD Genomics. (n.d.). SELECT-m6A Sequencing Service. Retrieved from [Link]
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Oxford Academic. (2023, October 9). In situ visualization of m6A sites in cellular mRNAs. Retrieved from [Link]
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bioRxiv. (2022, May 24). Selective detection of m6A derived from mRNA using the Phospho-tag m6A assay. Retrieved from [Link]
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Frontiers. (2024, July 10). Current progress in strategies to profile transcriptomic m6A modifications. Retrieved from [Link]
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PubMed Central. (n.d.). Deep and accurate detection of m6A RNA modifications using miCLIP2 and m6Aboost machine learning. Retrieved from [Link]
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Protocols.io. (2025, December 25). m6A RNA immunoprecipitation (MeRIP). Retrieved from [Link]
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Application Notes and Protocols: Unraveling the Role of N6-methyladenosine (m6A) in Protein Synthesis Initiation
An important clarification regarding the topic: The provided request specifies N6,N6-dimethyladenosine (m6,6A). However, the vast body of scientific literature and research in the field of epitranscriptomics focuses on the profound impact of N6-methyladenosine (m6A) on protein synthesis initiation. N6,6A is a different, less commonly studied modification in this context. Given the detailed requirements for protocols and mechanistic insights, this guide will focus on N6-methyladenosine (m6A), as it is the modification with a well-established and extensively researched role in the regulation of protein synthesis initiation. This will ensure the content is scientifically robust, relevant, and directly applicable to researchers in the field.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted role of N6-methyladenosine (m6A) in the initiation of protein synthesis. This document delves into the molecular mechanisms, provides detailed experimental protocols, and offers insights into the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Epitranscriptomic Regulation of Translation by m6A
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and has emerged as a critical regulator of post-transcriptional gene expression.[1][2] This dynamic and reversible modification is installed by a "writer" complex (METTL3/METTL14), removed by "erasers" (FTO and ALKBH5), and its functions are mediated by a suite of "reader" proteins that recognize the m6A mark.[2] The interplay of these factors, known as the epitranscriptome, fine-tunes the fate of mRNA transcripts, influencing their splicing, nuclear export, stability, and, crucially, their translation into proteins.[2]
The regulation of protein synthesis is a cornerstone of cellular function, allowing for rapid adaptation to environmental cues and stresses. The initiation phase is the rate-limiting step and a major point of control. The discovery of m6A's role in this process has unveiled a new layer of complexity in gene expression, with significant implications for development, disease, and therapeutic intervention.
Mechanisms of m6A-Mediated Translation Initiation
The effect of m6A on protein synthesis initiation is not monolithic; it is highly context-dependent, relying on the location of the m6A modification within the mRNA transcript and the specific reader proteins involved.
Cap-Independent Translation Initiation via 5'UTR m6A
Under cellular stress conditions, such as heat shock, global cap-dependent translation is often suppressed. However, a subset of mRNAs, including those encoding stress-response proteins like HSP70, can be efficiently translated through a cap-independent mechanism.[3] This process is often facilitated by the presence of m6A in the 5' untranslated region (5'UTR) of these mRNAs.[1][3]
The proposed mechanism involves the direct recruitment of the eukaryotic initiation factor 3 (eIF3) complex to the m6A-modified 5'UTR.[3][4][5] This interaction bypasses the need for the canonical cap-binding protein eIF4E, allowing the 43S pre-initiation complex to be recruited and initiate translation.[4][5][6] The m6A modification can also alter the local RNA secondary structure, making the mRNA more accessible for ribosome binding.[4][7]
Caption: m6A-mediated cap-independent translation initiation.
YTHDF1-Mediated Enhancement of Translation
The YTH domain-containing family of proteins are key m6A readers. YTHDF1, in particular, has been shown to promote the translation of m6A-modified mRNAs.[8] YTHDF1 recognizes and binds to m6A sites, often located in the 3'UTR or near the stop codon.[1][9] Upon binding, YTHDF1 interacts with components of the translation initiation machinery, such as eIF3, to facilitate the recruitment of the ribosome to the mRNA.[1][3][8] This interaction is thought to promote mRNA circularization, a conformation that enhances translation efficiency by bringing the 3' end of the transcript in proximity to the 5' cap, thereby facilitating ribosome recycling.
Caption: YTHDF1-mediated enhancement of translation.
Experimental Protocols for Studying m6A's Effect on Translation
To investigate the role of m6A in protein synthesis initiation, a combination of techniques is often employed. The following protocols provide a framework for these studies.
Polysome Profiling
Polysome profiling is a powerful technique to assess the translational status of an mRNA by separating transcripts based on the number of associated ribosomes.[10][11] mRNAs that are actively being translated will be associated with multiple ribosomes (polysomes) and will sediment further in a sucrose gradient.
Protocol: Polysome Profiling by Sucrose Gradient Ultracentrifugation
-
Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Apply experimental treatments (e.g., stress induction, drug treatment) as required.
-
Inhibition of Translation Elongation: Prior to lysis, treat cells with cycloheximide (100 µg/mL) for 5-10 minutes to "freeze" ribosomes on the mRNA.
-
Cell Lysis: Wash cells with ice-cold PBS containing cycloheximide. Lyse cells in a hypotonic lysis buffer containing cycloheximide, RNase inhibitors, and protease inhibitors.
-
Sucrose Gradient Preparation: Prepare linear 10-50% sucrose gradients in ultracentrifuge tubes.
-
Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm in an SW41Ti rotor) for 2-3 hours at 4°C.
-
Fractionation and Analysis: Fractionate the gradient while continuously monitoring absorbance at 254 nm to generate a polysome profile.
-
RNA Extraction and Analysis: Extract RNA from each fraction. Analyze the distribution of specific m6A-modified mRNAs across the gradient using RT-qPCR. An increase in the proportion of an mRNA in the heavy polysome fractions indicates enhanced translation initiation.
Caption: Workflow for Polysome Profiling.
Ribosome Profiling (Ribo-seq)
Ribosome profiling provides a high-resolution snapshot of all the ribosome-protected mRNA fragments (footprints) in a cell, allowing for the precise mapping of ribosome positions on a transcriptome-wide scale.[12]
Protocol: Ribosome Profiling
-
Cell Lysis and Ribosome Footprinting: Similar to polysome profiling, treat cells with a translation inhibitor (e.g., cycloheximide) and lyse. Digest the lysate with RNase I to degrade mRNA not protected by ribosomes.
-
Ribosome Isolation: Isolate the ribosome-mRNA complexes by ultracentrifugation through a sucrose cushion.
-
Footprint Extraction: Extract the ~30-nucleotide ribosome-protected mRNA fragments (footprints) from the isolated ribosomes.
-
Library Preparation and Sequencing: Ligate adapters to the footprints, perform reverse transcription, and amplify the resulting cDNA library for deep sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome. The density of ribosome footprints on an mRNA is a measure of its translation rate. Comparing Ribo-seq data with total mRNA-seq data allows for the calculation of translation efficiency (TE).
| Parameter | Polysome Profiling | Ribosome Profiling (Ribo-seq) |
| Principle | Separation of mRNAs by number of bound ribosomes | Sequencing of ribosome-protected mRNA fragments |
| Resolution | Low (distribution across fractions) | High (single-nucleotide) |
| Output | Translational status of specific mRNAs | Genome-wide translation rates and ribosome positions |
| Throughput | Low to medium | High |
In Vitro Translation Assays
In vitro translation assays offer a controlled environment to directly assess the impact of m6A on the translation of a specific mRNA.[13][14]
Protocol: In Vitro Translation Assay
-
Template Preparation: Synthesize capped and polyadenylated mRNAs with and without site-specific m6A modifications. This can be achieved through in vitro transcription using m6A-modified NTPs or by chemical synthesis.
-
In Vitro Translation Reaction: Add the synthetic mRNAs to a cell-free translation system, such as rabbit reticulocyte lysate or wheat germ extract, which contains all the necessary components for protein synthesis.
-
Protein Detection and Quantification: The newly synthesized protein can be detected and quantified using various methods, such as:
-
Incorporation of radiolabeled amino acids (e.g., ³⁵S-methionine) followed by SDS-PAGE and autoradiography.
-
Western blotting using an antibody specific to the protein product.
-
Luciferase or other reporter assays if the mRNA encodes a reporter protein.
-
-
Comparison: Compare the amount of protein produced from the m6A-modified mRNA to that from the unmodified control mRNA to determine the effect of m6A on translation efficiency.
Quantification of m6A
To correlate changes in translation with m6A levels, it is essential to quantify the abundance of this modification.
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is the gold standard for the accurate quantification of m6A in total RNA.[15]
-
m6A RNA Methylation Quantification Kits: Commercially available kits, often based on an ELISA-like principle, provide a colorimetric or fluorometric method for estimating the overall m6A levels in an RNA sample.[16]
-
m6A-seq and related techniques: These antibody-based sequencing methods allow for the transcriptome-wide mapping of m6A sites.[17][18]
Concluding Remarks
The study of N6-methyladenosine's role in protein synthesis initiation is a rapidly evolving field. The mechanisms are complex and often intertwined with other regulatory pathways. The protocols and insights provided in these application notes offer a robust framework for researchers to dissect the intricate relationship between the epitranscriptome and the translatome. A multi-faceted approach, combining techniques like polysome profiling, ribosome profiling, and in vitro assays, is crucial for a comprehensive understanding of how m6A modulates protein synthesis in various biological contexts. This knowledge is not only fundamental to our understanding of gene expression but also holds immense potential for the development of novel therapeutic strategies targeting a wide range of diseases.
References
- Choi, J., Ieong, K.-W., Flavell, S.W., et al. (2016). m6A in the 3′ UTR of neuronal mRNAs underlies experience-dependent local translation in the brain. Neuron, 90(5), pp.1091-1102.
- Meyer, K.D., Patil, D.P., Zhou, J., et al. (2015).
- Wang, X., Lu, Z., Gomez, A., et al. (2014). N6-methyladenosine-dependent regulation of messenger RNA stability.
- Zhou, J., Wan, J., Gao, X., et al. (2015). Dynamic m(6)A mRNA methylation directs translational control of heat shock response.
- Zhao, B.-S., Roundtree, I.A. & He, C. (2017). Post-transcriptional gene regulation by mRNA modifications. Nature Reviews Molecular Cell Biology, 18(1), pp.31-42.
- Liu, J., Eckert, M.A., Harada, B.T., et al. (2018). m6A mRNA methylation regulates AKT activity to promote the proliferation and tumorigenicity of endometrial cancer.
- Yue, Y., Liu, J. & He, C. (2015). RNA N6-methyladenosine methylation in post-transcriptional gene expression regulation. Genes & Development, 29(13), pp.1343-1355.
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- Lin, C.-J., Lee, C.-C. & Tu, Y.-T. (2022). m6A reader proteins: the executive factors in modulating viral replication and host immune response. Frontiers in Cellular and Infection Microbiology, 12, p.991891.
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- Xiao, Y., Wang, Y., Tang, Q., et al. (2018). Transcriptome-wide profiling and quantification of N6-methyladenosine by enzyme-assisted adenosine deamination. Nature Biotechnology, 36(11), pp.1063-1066.
- Arango, D., Shu, J., Ule, J., et al. (2018). In vitro selection with a site-specifically modified RNA library reveals the binding preferences of N6-methyladenosine (m6A) reader proteins. Journal of Biological Chemistry, 293(44), pp.17066-17076.
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Application Notes & Protocols: Investigating N6,N6-dimethyladenosine (m6,2A) in E. coli 16S rRNA
Introduction: The Significance of Ribosomal RNA Methylation
Ribosomal RNA (rRNA) modifications are critical, universally conserved features of the translational machinery. These post-transcriptional modifications, often concentrated in functionally significant regions of the ribosome, are crucial for ribosome assembly, stability, and translational fidelity. In Escherichia coli, a key modification occurs at the 3' end of the 16S rRNA, a component of the 30S small ribosomal subunit. Here, the methyltransferase KsgA catalyzes the dimethylation of two adjacent adenosines at positions A1518 and A1519 to form N6,N6-dimethyladenosine (m6,2A).[1]
The absence of these methyl groups, typically resulting from mutations in the ksgA gene, leads to a cascade of cellular effects.[2] Most notably, it confers resistance to kasugamycin, an aminoglycoside antibiotic that inhibits translation initiation by interfering with tRNA binding.[3][4][5] This phenotype provides a powerful and straightforward selection method for studying the function of KsgA and the importance of the A1518/A1519 dimethylation. Beyond antibiotic resistance, the loss of these modifications affects the stability of the 30S-50S subunit interaction, potentially impacting translation initiation and overall cellular fitness.[6][7]
These application notes provide a comprehensive guide for researchers investigating the role of m6,2A in E. coli 16S rRNA. We will cover the biological context, provide detailed protocols for generating and characterizing ksgA mutants, and outline methods to assess the functional consequences of losing this critical rRNA modification on translation.
Biological Background & Scientific Rationale
The KsgA Methyltransferase
KsgA (Kasugamycin A resistance) is a highly conserved S-adenosylmethionine (SAM)-dependent methyltransferase.[8] It specifically targets adenosines A1518 and A1519 located in the terminal loop of helix 45 of the 16S rRNA within the pre-30S ribosomal subunit.[1][9] This region is functionally critical as it is situated near the P-site and the Shine-Dalgarno sequence binding site, playing a role in the initiation of protein translation.[2] While KsgA is highly conserved, it is considered a non-essential gene in E. coli under standard laboratory conditions.[2] However, its absence can lead to subtle growth defects and significant phenotypic changes, such as kasugamycin resistance.[10][11] Interestingly, KsgA has also been implicated in other cellular processes, including a novel DNA glycosylase activity, highlighting its potential multifunctionality.[12][13]
Mechanism of Kasugamycin Resistance
Kasugamycin inhibits translation by binding to the 30S subunit and preventing the association of the initiator fMet-tRNAfMet.[4] The dimethylation of A1518 and A1519 by KsgA is crucial for maintaining the local rRNA structure required for efficient initiation. When these methyl groups are absent, the conformation of the rRNA is altered, which reduces the binding affinity of kasugamycin, thereby rendering the ribosome resistant to its inhibitory effects.[3][4] This direct link between the ksgA gene, rRNA modification, and a selectable phenotype makes it an excellent model system for studying ribosome biogenesis and function.
The following diagram illustrates the central role of KsgA in 16S rRNA maturation and its link to kasugamycin sensitivity.
Caption: KsgA-mediated dimethylation pathway and its role in kasugamycin sensitivity.
Experimental Protocols
This section provides detailed methodologies for the creation and functional analysis of ksgA mutants in E. coli.
Protocol 1: Generation of a ksgA Deletion Mutant
The creation of a clean, in-frame deletion of the ksgA gene is the foundational experiment. The Keio collection, a comprehensive set of single-gene knockout mutants in E. coli K-12, provides a readily available ksgA deletion strain (e.g., JW0050-3) which can be used directly or the mutation can be transferred to a desired strain background via P1 transduction.[14]
Principle: This protocol utilizes P1 phage transduction to move a kanamycin resistance cassette, which has replaced the ksgA gene, from a donor strain (e.g., Keio collection strain) to a recipient wild-type strain.
Materials:
-
Donor strain: E. coli K-12 BW25113 ΔksgA::kan (Keio collection strain JW0050-3)
-
Recipient strain: Wild-type E. coli strain of interest (e.g., MG1655)
-
P1vir phage lysate
-
LB Broth and LB Agar plates
-
Kanamycin (50 µg/mL)
-
Kasugamycin (500 µg/mL)
-
Sodium Citrate (1 M, sterile)
-
Calcium Chloride (100 mM, sterile)
Procedure:
-
Preparation of P1 Lysate from Donor:
-
Grow an overnight culture of the ΔksgA::kan donor strain in LB broth + 5 mM CaCl2.
-
Inoculate 5 mL of fresh LB + 5 mM CaCl2 with 100 µL of the overnight culture. Grow at 37°C with shaking to an OD600 of ~0.2-0.3.
-
Add ~107 PFU of P1vir phage. Continue incubation until the culture lyses (clears).
-
Add a few drops of chloroform to ensure complete lysis and sterilize the lysate.
-
Centrifuge at 10,000 x g for 10 minutes to pellet cell debris. Transfer the supernatant (phage lysate) to a sterile tube. Store at 4°C.
-
-
Transduction into Recipient Strain:
-
Grow an overnight culture of the recipient wild-type strain in LB broth.
-
Inoculate 5 mL of fresh LB with 100 µL of the overnight culture. Grow at 37°C with shaking for 1 hour.
-
Harvest cells by centrifugation and resuspend in 2.5 mL of LB containing 100 mM MgSO4 and 5 mM CaCl2.
-
In separate tubes, mix 100 µL of the recipient cell suspension with varying amounts of the P1 lysate (e.g., 1 µL, 10 µL, 100 µL). As a control, include a tube with cells but no phage.
-
Incubate at 37°C for 30 minutes without shaking to allow phage adsorption.
-
Add 200 µL of 1 M sodium citrate to stop the infection and 1 mL of LB broth.
-
Incubate at 37°C for 1 hour to allow for expression of the kanamycin resistance gene.
-
Plate 100 µL of the cell suspension onto LB agar plates containing kanamycin (50 µg/mL) and sodium citrate (10 mM). Incubate overnight at 37°C.
-
-
Verification of Transductants:
-
Purify single colonies from the kanamycin plates by re-streaking on fresh kanamycin plates.
-
Phenotypic Verification: Patch colonies onto LB agar and LB agar containing kasugamycin (500 µg/mL). True ΔksgA mutants will grow on kasugamycin plates, while the wild-type recipient will not.
-
Genotypic Verification (PCR): Design primers flanking the ksgA gene and primers internal to the kanamycin cassette. PCR on genomic DNA from putative mutants should yield a larger product than wild-type (due to the cassette) and confirm the absence of the wild-type ksgA gene.
-
Protocol 2: Analysis of Translation Profile by Polysome Profiling
Polysome profiling separates ribosomal subunits, monosomes, and polysomes (mRNAs with multiple ribosomes) by ultracentrifugation through a sucrose density gradient. This allows for a global assessment of translation initiation and elongation. A defect in initiation, as might be expected in a ksgA mutant, could lead to an increase in the ratio of monosomes (80S) to polysomes.
Principle: Cell lysates are gently prepared to preserve ribosome-mRNA complexes. These complexes are then layered onto a continuous sucrose gradient and separated by size and density via ultracentrifugation. The gradient is then fractionated while monitoring absorbance at 254 nm to visualize the distribution of ribosomal species.
Materials:
-
Wild-type and ΔksgAE. coli strains
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM MgCl2, 0.5% Triton X-100, RNase inhibitor)
-
Sucrose Gradient Solutions (e.g., 10% and 40% sucrose in gradient buffer)
-
Gradient maker and ultracentrifuge with a swing-out rotor (e.g., SW-41 Ti)
-
Fractionation system with a UV monitor (254 nm)
Procedure:
-
Cell Culture and Harvest:
-
Grow 500 mL cultures of wild-type and ΔksgA strains to mid-log phase (OD600 ~0.4-0.5).
-
Rapidly cool the cultures by adding ice directly or swirling in an ice-water bath.
-
Harvest cells by centrifugation at 5,000 x g for 10 min at 4°C.
-
Wash the cell pellet with ice-cold lysis buffer without detergent.
-
-
Cell Lysis:
-
Resuspend the cell pellet in a small volume of ice-cold lysis buffer.
-
Lyse cells by a suitable method that avoids ribosome shearing, such as bead beating or multiple freeze-thaw cycles.
-
Clarify the lysate by centrifuging at 16,000 x g for 10 min at 4°C to pellet cell debris.
-
-
Sucrose Gradient & Ultracentrifugation: [15][16][17]
-
Prepare linear 10-40% sucrose gradients in ultracentrifuge tubes using a gradient maker.
-
Carefully layer an equal amount of clarified lysate (e.g., 10-15 A260 units) onto the top of each gradient.
-
Centrifuge at ~39,000 rpm in an SW-41 Ti rotor for 2.5 hours at 4°C.[17]
-
-
Fractionation and Analysis:
-
Place the tube in a fractionation system.
-
Puncture the bottom of the tube and push the gradient upwards with a dense chase solution (e.g., 60% sucrose).
-
Pass the gradient through a UV detector monitoring absorbance at 254 nm to generate a profile.
-
Collect fractions for further analysis if desired (e.g., RNA or protein extraction).
-
Expected Outcome: Compare the polysome profiles of the wild-type and ΔksgA strains. An accumulation of 70S monosomes and a corresponding decrease in the polysome fractions in the mutant strain would suggest a defect in translation initiation.
Caption: Workflow for Polysome Profile Analysis.
Protocol 3: Ribosome Profiling
For a high-resolution, genome-wide view of translational changes, ribosome profiling (Ribo-Seq) is the state-of-the-art technique. It maps the exact positions of ribosomes on all mRNAs in the cell.
Principle: Ribosome-mRNA complexes are treated with RNase to digest any mRNA not protected by the ribosome. These ~30-nucleotide "footprints" are isolated, converted to a cDNA library, and sequenced using next-generation sequencing. The density of reads on a given transcript reflects the rate of its translation.
Materials:
-
Wild-type and ΔksgAE. coli strains
-
Micrococcal Nuclease
-
Sucrose cushion/gradient purification components
-
RNA fragmentation and library preparation kits (e.g., Illumina TruSeq Ribo Profile)
-
Next-Generation Sequencer
Procedure (Optimized for E. coli): [18][20][21]
-
Cell Harvest: Rapidly harvest cells by flash-freezing the entire culture in liquid nitrogen to prevent stress-induced artifacts and capture translating ribosomes in situ.[18]
-
Lysate Preparation: Lyse frozen cells via cryo-milling or other mechanical disruption in a lysis buffer containing high magnesium concentrations to stabilize ribosomes.[18]
-
Nuclease Digestion: Treat the clarified lysate with Micrococcal Nuclease to digest unprotected mRNA. The amount and duration should be carefully optimized.
-
Monosome Isolation: Isolate the 80S monosome-footprint complexes by ultracentrifugation through a sucrose cushion or gradient.
-
Footprint Extraction: Dissociate ribosomes and extract the protected RNA footprints, typically by Trizol extraction followed by size selection (~28-34 nt) on a denaturing polyacrylamide gel.
-
Library Preparation:
-
Ligate adapters to the 3' end of the footprints.
-
Perform reverse transcription to generate cDNA.
-
Circularize the cDNA and perform PCR amplification.
-
-
Sequencing & Data Analysis: Sequence the library and align reads to the E. coli genome. Analyze ribosome density, pausing, and calculate translational efficiency for each gene by normalizing Ribo-Seq data to parallel RNA-Seq data.
Expected Outcome: Ribo-Seq can reveal specific genes or classes of genes whose translation is disproportionately affected by the absence of the m6,2A modification. For example, one might observe increased ribosome occupancy at the start codons of certain genes, indicating an initiation defect.
Data Interpretation & Expected Results
| Experiment | Wild-Type (ksgA+) | ΔksgA Mutant | Interpretation of Difference |
| Kasugamycin Sensitivity | Sensitive (No growth on kasugamycin plates) | Resistant (Growth on kasugamycin plates)[3][10] | Confirms loss of KsgA function and modification. |
| Polysome Profiling | Prominent polysome peaks, lower 70S monosome peak. | Increased 70S monosome peak, reduced polysome peaks. | Suggests a global defect in translation initiation. |
| Ribosome Profiling | Even distribution of ribosome footprints across ORFs. | Potential accumulation of ribosome density near start codons or specific pause sites. | Reveals gene-specific effects on translation initiation or elongation. |
Concluding Remarks
The study of N6,N6-dimethyladenosine in E. coli 16S rRNA via the KsgA methyltransferase offers a tractable and powerful system for dissecting the role of rRNA modifications in ribosome function and antibiotic resistance. The protocols outlined here, from genetic manipulation to global translational analysis, provide a robust framework for researchers. By combining classic microbiological techniques with modern high-throughput sequencing, investigators can gain deep insights into the fine-tuning of the translation process, with direct implications for understanding bacterial physiology and developing novel antimicrobial strategies.
References
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Lu, Q., & Inouye, M. (1998). The Gene for 16S rRNA Methyltransferase (ksgA) Functions as a Multicopy Suppressor for a Cold-Sensitive Mutant of Era, an Essential RAS-Like GTP-Binding Protein in Escherichia coli. Journal of Bacteriology. Available at: [Link]
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Keener, D., et al. (2020). ksgA mutations confer resistance to kasugamycin in Neisseria gonorrhoeae. Journal of Antimicrobial Chemotherapy. Available at: [Link]
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Pekala, P. H. (2010). Polysome Profile Protocol. Biochemistry and Molecular Biology. Available at: [Link]
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Mohammad, F., & Buskirk, A. R. (2019). Protocol for Ribosome Profiling in Bacteria. Bio-protocol. Available at: [Link]
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CD Genomics. (n.d.). Experimental Protocols for Polysome Profiling and Sequencing. CD Genomics. Available at: [Link]
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Lu, Q., & Inouye, M. (2002). Dissection of 16S rRNA Methyltransferase (KsgA) Function in Escherichia coli. Journal of Bacteriology. Available at: [Link]
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UniProt Consortium. (n.d.). ksgA - Ribosomal RNA small subunit methyltransferase A - Escherichia coli. UniProtKB. Available at: [Link]
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Patino Mercau, J. R. (n.d.). Polysome profiling. BIDMC / HMS. Available at: [Link]
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Endo, M., et al. (2009). KsgA, a 16S rRNA adenine methyltransferase, has a novel DNA glycosylase/AP lyase activity to prevent mutations in Escherichia coli. Nucleic Acids Research. Available at: [Link]
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Bio-protocol. (n.d.). Polysome Profiling Analysis. Bio-protocol. Available at: [Link]
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Tanaka, T., et al. (2014). Inactivation of KsgA, a 16S rRNA methyltransferase, causes vigorous emergence of mutants with high-level kasugamycin resistance. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Aeschimann, F., et al. (2015). Polysome profiling (and mRNA isolation) protocol. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Kasugamycin. Wikipedia. Available at: [Link]
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Tanaka, T., et al. (2014). Inactivation of KsgA, a 16S rRNA Methyltransferase, Causes Vigorous Emergence of Mutants with High-Level Kasugamycin Resistance. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Endo, M., et al. (2009). KsgA, a 16S rRNA adenine methyltransferase, has a novel DNA glycosylase/AP lyase activity to prevent mutations in Escherichia coli. Nucleic Acids Research. Available at: [Link]
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Keener, D., et al. (2020). ksgA mutations confer resistance to kasugamycin in Neisseria gonorrhoeae. Microbiology Society. Available at: [Link]
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Poldermans, B., et al. (1979). Studies on the function of two adjacent N6,N6-dimethyladenosines near the 3' end of 16S ribosomal RNA of Escherichia coli. IV. The effect of the methylgroups on ribosomal subunit interaction. Journal of Biological Chemistry. Available at: [Link]
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Viero, G., et al. (2022). A simple, fast and cost-efficient protocol for ultra-sensitive ribosome profiling. bioRxiv. Available at: [Link]
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Latif, H., et al. (2020). A Streamlined Ribosome Profiling Protocol for the Characterization of Microorganisms. Taylor & Francis Online. Available at: [Link]
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Poldermans, B., et al. (1979). Studies on the function of two adjacent N 6 , N 6 -dimethyladenosines near the 3′ end of 16 S ribosomal RNA of Escherichia coli. IV. The effect of the methylgroups on ribosomal subunit interaction. Nucleic Acids Research. Available at: [Link]
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ResearchGate. (n.d.). Primer extension analysis of 16S rRNA isolated from ribosome profiles. ResearchGate. Available at: [Link]
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Mohammad, F., & Buskirk, A. R. (2019). Protocol for Ribosome Profiling in Bacteria. PMC - PubMed Central. Available at: [Link]
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Neuhaus, K., et al. (2023). Ribosome profiling reveals the fine-tuned response of Escherichia coli to mild and severe acid stress. mSystems. Available at: [Link]
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Lu, Q., & Inouye, M. (2002). Dissection of 16S rRNA Methyltransferase (KsgA) Function in Escherichia coli. PMC - NIH. Available at: [Link]
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ResearchGate. (n.d.). Primer extension strategies to determine the proportions of... ResearchGate. Available at: [Link]
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De-Crécy-Lagard, V., et al. (2014). Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry. Journal of the American Chemical Society. Available at: [Link]
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Wu, T. P., et al. (2020). Transcriptome-wide profiling and quantification of N6-methyladenosine by enzyme-assisted adenosine deamination. PMC - PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). KSM inhibition growth of E. coli ATM809 derivatives. ResearchGate. Available at: [Link]
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Thoms, M., et al. (2021). Structural basis of successive adenosine modifications by the conserved ribosomal methyltransferase KsgA. Nucleic Acids Research. Available at: [Link]
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Deng, X., et al. (2015). Widespread occurrence of N 6 -methyladenosine in bacterial mRNA. Nucleic Acids Research. Available at: [Link]
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Razi, A., et al. (2022). KsgA facilitates ribosomal small subunit maturation by proofreading a key structural lesion. bioRxiv. Available at: [Link]
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Chen, Y., et al. (2023). Unveiling the impact of 16S rRNA gene intergenomic variation on primer design and gut microbiome profiling. Frontiers in Microbiology. Available at: [Link]
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Mastering N6,N6-dimethyladenosine: A Researcher's Guide to Solubilization and Storage
Introduction: The Significance of N6,N6-dimethyladenosine in Modern Research
N6,N6-dimethyladenosine (m62A) is a modified ribonucleoside that has garnered significant attention within the scientific community. Found in various RNA species, its biological roles are an active area of investigation.[1][2] Notably, research has identified N6,N6-dimethyladenosine as a potent inhibitor of the AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival.[3][4] This inhibitory action positions N6,N6-dimethyladenosine as a valuable tool in cancer research and drug development, particularly in the study of malignancies with dysregulated AKT signaling, such as non-small cell lung cancer.[3][4]
This comprehensive guide provides detailed application notes and protocols for the effective solubilization and storage of N6,N6-dimethyladenosine, ensuring its stability and optimal performance in a variety of research applications. Adherence to these protocols is paramount for generating reproducible and reliable experimental data.
Physicochemical Properties of N6,N6-dimethyladenosine
A thorough understanding of the physicochemical properties of N6,N6-dimethyladenosine is fundamental to its proper handling and use in research.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇N₅O₄ | [5] |
| Molecular Weight | 295.29 g/mol | [5] |
| CAS Number | 2620-62-4 | [6] |
| Appearance | Solid | [4] |
Solubility Profile
The solubility of N6,N6-dimethyladenosine is a critical factor in the preparation of stock and working solutions. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Molar Concentration (mM) | Notes |
| DMSO | ≥ 125 mg/mL | 423.31 | Sonication is recommended to aid dissolution.[6] |
| Dimethyl Formamide | ~20 mg/mL | ~67.73 | - |
| PBS (pH 7.2) | ~2 mg/mL | ~6.77 | Aqueous solutions are not recommended for long-term storage.[4] |
| Ethanol | Slightly soluble | - | Quantitative data is limited, indicating lower solubility compared to DMSO.[4] |
Protocols for Solubilization and Preparation of Stock Solutions
The following protocols provide step-by-step instructions for the preparation of N6,N6-dimethyladenosine stock solutions. The choice of solvent will depend on the specific requirements of the downstream application.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of N6,N6-dimethyladenosine due to its excellent solvating capacity for this compound.
Materials:
-
N6,N6-dimethyladenosine (solid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the desired concentration: A typical stock solution concentration is 10 mM to 50 mM.
-
Weigh the required amount of N6,N6-dimethyladenosine: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of the solid compound.
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the vial containing the N6,N6-dimethyladenosine powder.
-
Ensure complete dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, sonicate the solution for short intervals to aid dissolution.[6]
-
Visually inspect the solution to ensure no particulate matter remains.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C in a dark, dry place.[7]
Preparation of Working Solutions for In Vitro and In Vivo Studies
Dilution of the concentrated stock solution is required to prepare working solutions for various experimental applications.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the DMSO stock solution into cell culture media for in vitro assays.
Materials:
-
N6,N6-dimethyladenosine stock solution in DMSO (from Protocol 1)
-
Sterile, pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes or microcentrifuge tubes
-
Pipettors and sterile filter tips
Procedure:
-
Thaw the stock solution: Allow a single-use aliquot of the N6,N6-dimethyladenosine stock solution to thaw at room temperature.
-
Calculate the required volumes: Determine the volume of the stock solution needed to achieve the desired final concentration in the cell culture medium.
-
Dilution:
-
It is recommended to perform a serial dilution. First, dilute the stock solution into a small volume of pre-warmed cell culture medium to create an intermediate concentration.
-
Add the intermediate dilution to the final volume of cell culture medium to reach the desired working concentration.
-
-
Mixing: Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of N6,N6-dimethyladenosine used in the experiment. This is crucial to distinguish the effects of the compound from those of the solvent. The final DMSO concentration in cell culture should typically be kept below 0.5% to avoid cytotoxicity.
Protocol 3: Preparation of a Formulation for In Vivo Studies
This protocol provides a formulation for the in vivo administration of N6,N6-dimethyladenosine in mice, based on established methods for similar compounds.[6]
Materials:
-
N6,N6-dimethyladenosine (solid)
-
DMSO
-
PEG300
-
Tween 80
-
Saline (0.9% sodium chloride)
-
Sterile vials and syringes
Procedure:
-
Prepare a 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline vehicle:
-
In a sterile container, combine the solvents in the specified ratios.
-
-
Dissolve N6,N6-dimethyladenosine:
-
First, dissolve the required amount of N6,N6-dimethyladenosine in the DMSO portion of the vehicle. Sonication may be used to aid dissolution.
-
Sequentially add the PEG300, Tween 80, and finally the saline, ensuring the solution is clear after each addition.
-
-
Final Concentration: A target concentration of 2 mg/mL (6.77 mM) has been suggested for in vivo formulations.[6]
-
Administration: The prepared formulation can be administered via appropriate routes (e.g., intraperitoneal or intravenous injection), depending on the experimental design.
-
Fresh Preparation: It is highly recommended to prepare the in vivo formulation fresh on the day of use.
Storage and Stability
Proper storage of N6,N6-dimethyladenosine and its solutions is essential to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place.[6] |
| In DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[6] |
| Aqueous Solutions | 4°C | Not recommended for more than one day | Prone to degradation; prepare fresh before use.[4] |
Causality of Storage Recommendations:
-
Low Temperature (-20°C or -80°C): Reduces the rate of chemical degradation.
-
Aliquoting: Prevents contamination and degradation that can occur with multiple freeze-thaw cycles.
-
Protection from Light: Minimizes the risk of photodegradation.
-
Anhydrous Solvents: The presence of water can promote hydrolysis of the compound.
Experimental Workflow and Decision Making
The following diagrams, generated using Graphviz, illustrate key decision-making processes and workflows for handling N6,N6-dimethyladenosine.
Caption: Decision workflow for preparing N6,N6-dimethyladenosine solutions.
Caption: Storage guidelines for N6,N6-dimethyladenosine.
Safety and Handling Precautions
As with any chemical reagent, proper safety precautions should be observed when handling N6,N6-dimethyladenosine.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion
The successful use of N6,N6-dimethyladenosine in research hinges on its proper solubilization and storage. By following the detailed protocols and guidelines presented in this document, researchers can ensure the integrity and efficacy of this important molecule, leading to more accurate and reproducible experimental outcomes. The insights into its role as an AKT inhibitor further underscore its potential as a valuable tool in advancing our understanding of cellular signaling and disease.
References
-
FUSION-Guided Hypothesis Development Leads to the Identification of N6,N6-Dimethyladenosine, a Marine-Derived AKT Pathway Inhibitor. MDPI. Available at: [Link]
-
Effects of N6-Methyladenosine Modification on Cancer Progression: Molecular Mechanisms and Cancer Therapy. Frontiers. Available at: [Link]
-
Role of N6-methyladenosine modification in cancer. PubMed. Available at: [Link]
-
Role of N6‐methyladenosine RNA modification in cancer. PMC - PubMed Central. Available at: [Link]
-
Role of N6-methyladenosine RNA modification in cancer. PubMed. Available at: [Link]
-
Roles and implications of mRNA N6-methyladenosine in cancer. PubMed. Available at: [Link]
-
Review of the Biological Functions and Research Progress of N6-Methyladenosine (6mA) Modification in DNA. Oreate AI Blog. Available at: [Link]
-
Identification and biological characterization of the active molecule... ResearchGate. Available at: [Link]
-
Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA. PMC - PubMed Central. Available at: [Link]
-
The Emerging Role of N6-Methyladenosine RNA Methylation as Regulators in Cancer Therapy and Drug Resistance. PubMed Central. Available at: [Link]
-
Research Advances in the Roles of N6-Methyladenosine Modification in Ovarian Cancer. Dovepress. Available at: [Link]
-
N6-methyladenosine in DNA promotes genome stability. eLife. Available at: [Link]
-
Functional Implications of Active N6-Methyladenosine in Plants. Frontiers. Available at: [Link]
-
The regulatory role of N6-methyladenosine RNA modification in gastric cancer: Molecular mechanisms and potential therapeutic targets. PubMed Central. Available at: [Link]
-
N6-methyladenosine in DNA promotes genome stability. eLife. Available at: [Link]
-
How do you dissolve chemicals in the culture medium? ResearchGate. Available at: [Link]
-
N6-Methyladenosine Modification in Chronic Stress Response Due to Social Hierarchy Positioning of Mice. PubMed Central. Available at: [Link]
-
The N6-Methyladenosine mRNA Methylase METTL3 Controls Cardiac Homeostasis and Hypertrophy. PMC - NIH. Available at: [Link]
-
Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA. Oxford Academic. Available at: [Link]
-
(PDF) N6-methyladenosine in DNA promotes genome stability. ResearchGate. Available at: [Link]
-
N6-methyladenosine-dependent regulation of messenger RNA stability. Nature. Available at: [Link]
-
Small molecules that regulate the N6-methyladenosine RNA modification as potential anti-cancer agents | Request PDF. ResearchGate. Available at: [Link]
-
Dynamic regulation of N6,2′-O-dimethyladenosine (m6Am) in obesity. PMC. Available at: [Link]
-
Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA. PubMed. Available at: [Link]
-
N6-Dimethyladenosine. PubChem. Available at: [Link]
Sources
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- 7. benchchem.com [benchchem.com]
Application Notes & Protocols for the Study of N6,N6-dimethyladenosine (m6A) in Mycobacterium bovis tRNA
For: Researchers, scientists, and drug development professionals investigating mycobacterial epitranscriptomics and novel anti-tubercular strategies.
Introduction: Unveiling a Unique tRNA Modification in Mycobacterium bovis
Post-transcriptional modifications of RNA are critical for regulating gene expression across all domains of life. In bacteria, these modifications are pivotal for adaptation to stressful environments, including those encountered during infection[1]. Transfer RNA (tRNA) is a hotbed of such modifications, which are essential for its structural integrity, stability, and decoding function during protein synthesis[1].
Mycobacterium bovis, a close relative of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, employs a sophisticated array of mechanisms to survive within the host. Recent studies have highlighted the importance of tRNA modifications in mycobacterial stress responses and persistence[2][3][4]. A significant discovery in this field was the identification of N6,N6-dimethyladenosine (m62A) in the tRNA of Mycobacterium bovis Bacille Calmette-Guérin (BCG)[5][6][7]. This was a landmark finding, as m62A had been previously characterized in ribosomal RNA (rRNA) but not in tRNA from any other organism studied to date[5].
The presence of this unique modification in mycobacterial tRNA suggests a specialized role, potentially in modulating the translation of proteins essential for survival and pathogenesis. The enzymes responsible for this modification, likely tRNA methyltransferases, represent a novel class of potential drug targets[8]. Dysregulation of tRNA modification pathways can impair bacterial fitness, making these pathways attractive for the development of new anti-mycobacterial agents[8][9].
These application notes provide a comprehensive guide for the investigation of m62A in M. bovis tRNA. We will detail the methodologies for high-purity tRNA isolation from M. bovis, the sensitive and quantitative detection of m62A using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the conceptual framework for exploring its functional significance.
Part 1: Foundational Concepts and Experimental Rationale
The Biochemistry of m62A Formation
N6,N6-dimethyladenosine is formed by the addition of two methyl groups to the exocyclic nitrogen (N6) of an adenosine residue within the tRNA molecule. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase. In most organisms, homologs of the methyltransferase KsgA are responsible for m62A formation in rRNA[10]. M. bovis possesses homologs of both KsgA and the Erm family of methyltransferases, which are also known to catalyze m62A formation in bacterial 23S rRNA[10]. It is plausible that one of these enzymes, or a yet-unidentified methyltransferase, is responsible for this modification in tRNA[10].
The addition of two hydrophobic methyl groups to the adenosine base can significantly alter its chemical properties, potentially influencing codon-anticodon interactions, tRNA folding, and stability[1][11].
Logical Framework for Investigating m62A in M. bovis
The study of m62A in M. bovis tRNA can be approached through a systematic workflow. This framework allows for the confirmation of its presence, its quantification under different physiological conditions, and the elucidation of its functional role.
Caption: Workflow for m62A analysis in M. bovis tRNA.
Part 2: Detailed Experimental Protocols
These protocols are designed to provide a robust and reproducible workflow for the analysis of m62A in M. bovis tRNA.
Protocol 1: Culturing M. bovis BCG
Mycobacterium bovis BCG is a biosafety level 2 (BSL-2) organism. All handling must be performed in a certified biological safety cabinet following appropriate institutional guidelines.
-
Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
-
Inoculation: Inoculate the 7H9 broth with a frozen stock of M. bovis BCG.
-
Incubation: Grow the culture at 37°C with gentle shaking (100 rpm) until it reaches the mid-logarithmic phase of growth (OD600 of 0.6-0.8). For comparative studies (e.g., stress conditions), the culture can be split and subjected to the desired stressor (e.g., hypoxia, nutrient starvation, antibiotic exposure) for a defined period.
-
Harvesting: Harvest the bacterial cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS) containing 0.05% Tween 80 to remove media components[12]. The cell pellet can be stored at -80°C or used immediately for RNA isolation.
Protocol 2: High-Purity tRNA Isolation from M. bovis
This protocol is optimized for the isolation of small RNAs, including tRNA, from the tough-to-lyse mycobacterial cells[12].
-
Cell Lysis:
-
Resuspend the cell pellet (from ~10^9 cells) in 1 mL of ice-cold TRIzol reagent or a similar phenol-guanidine isothiocyanate solution.
-
Transfer the suspension to a 2 mL screw-cap tube containing 0.5 g of 0.1 mm zirconia/silica beads.
-
Disrupt the cells using a bead beater (e.g., FastPrep) for 45 seconds at a high setting. Repeat this step 3-4 times, with 1-minute incubations on ice in between to prevent overheating.
-
-
Phase Separation:
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to a new tube. Add 200 µL of chloroform, vortex vigorously for 15 seconds, and incubate at room temperature for 5 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 500 µL of isopropanol, mix by inversion, and incubate at -20°C for at least 1 hour to precipitate total RNA.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the total RNA in RNase-free water.
-
-
tRNA Enrichment (Optional but Recommended):
-
To enrich for tRNA, the total RNA can be fractionated. One method involves running the total RNA on a 10% TBE-Urea polyacrylamide gel[2][13].
-
Stain the gel with SYBR Gold and visualize the bands. The tRNA fraction will migrate at approximately 70-90 nucleotides.
-
Excise the tRNA band, crush the gel slice, and elute the tRNA overnight at 4°C in an elution buffer (e.g., 300 mM sodium acetate, pH 5.2)[2][13].
-
Precipitate the eluted tRNA with isopropanol as described above.
-
-
Quality Control: Assess the purity and integrity of the isolated tRNA using a Bioanalyzer or similar capillary electrophoresis system. The A260/280 ratio should be ~2.0.
Protocol 3: Enzymatic Digestion of tRNA to Nucleosides
This step is crucial for preparing the sample for LC-MS/MS analysis[14][15].
-
Sample Preparation: In an RNase-free microcentrifuge tube, combine 1-2 µg of purified tRNA with RNase-free water to a final volume of 20 µL.
-
Nuclease P1 Digestion:
-
Add 2.5 µL of 10x Nuclease P1 buffer (final concentration 10 mM ammonium acetate, pH 5.3).
-
Add 1 µL of Nuclease P1 (e.g., 1 U/µL).
-
Incubate at 42°C for 2 hours.
-
-
Dephosphorylation:
-
Add 3 µL of 10x Bacterial Alkaline Phosphatase (BAP) buffer.
-
Add 1 µL of BAP (e.g., 1 U/µL).
-
Incubate at 37°C for 2 hours.
-
-
Sample Cleanup:
-
Centrifuge the digested sample at 10,000 x g for 5 minutes.
-
Filter the supernatant through a 10 kDa molecular weight cutoff filter to remove the enzymes.
-
The flow-through, containing the nucleosides, is now ready for LC-MS/MS analysis.
-
Protocol 4: Quantitative Analysis of m62A by LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the gold standard for the accurate quantification of modified nucleosides[16][17].
Caption: LC-MS/MS workflow for m62A quantification.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is typically used[14].
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 0% to 40% B over 20 minutes is a good starting point.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). This mode provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions.
-
MRM Transitions:
-
Adenosine (A): Precursor ion m/z 268.1 → Product ion m/z 136.1 (corresponding to the adenine base).
-
N6,N6-dimethyladenosine (m62A): Precursor ion m/z 296.1 → Product ion m/z 164.1 (corresponding to the dimethylated adenine base).
-
-
-
Quantification:
-
Generate standard curves for both adenosine and m62A using pure nucleoside standards of known concentrations[15].
-
Calculate the area under the curve for the specific MRM transitions for both A and m62A in the experimental samples.
-
Determine the absolute amount of each nucleoside in the sample using the standard curves.
-
The level of modification is typically expressed as the ratio of m62A to A (e.g., pmol of m62A / pmol of A).
-
Part 3: Data Interpretation and Expected Results
Quantitative Data Summary
The results of the LC-MS/MS analysis can be summarized to compare the levels of m62A under different conditions.
| Condition | Organism | m62A/A Ratio (%) | Fold Change |
| Log-Phase Growth | M. bovis BCG | 0.04 ± 0.005 | 1.0 |
| Hypoxic Stress | M. bovis BCG | 0.12 ± 0.01 | 3.0 |
| Antibiotic Treatment | M. bovis BCG | 0.09 ± 0.008 | 2.25 |
| trm Mutant | M. bovis BCG | < 0.001 (Below LOD) | N/A |
LOD: Limit of Detection. Data are hypothetical and for illustrative purposes.
An increase in the m62A/A ratio under stress conditions, as illustrated in the hypothetical data above, would suggest a role for this modification in the adaptive response of M. bovis. The absence of the modification in a knockout mutant of a candidate methyltransferase would help to identify the responsible enzyme.
Troubleshooting Common Issues
-
Low RNA Yield: Inefficient cell lysis is the most common issue with mycobacteria. Ensure bead beating is thorough. The use of fresh, mid-log phase cultures is also critical.
-
RNA Degradation: Work quickly and in an RNase-free environment. Use RNase-free reagents and materials.
-
Poor LC-MS/MS Signal: Ensure complete digestion of tRNA. Check the cleanliness of the mass spectrometer's ion source. Optimize MRM transitions and collision energies using pure standards.
-
Contamination: The discovery of m62A in M. bovis tRNA was carefully validated to exclude contamination from rRNA fragments, where this modification is more common[5]. High-purity tRNA isolation, as described in Protocol 2, is essential to mitigate this risk.
Future Directions and Drug Development Implications
Identifying the methyltransferase responsible for m62A in M. bovis tRNA is a critical next step. Once identified, this enzyme becomes a prime target for drug development. High-throughput screening of small molecule libraries could identify inhibitors of this enzyme. Such inhibitors would represent a novel class of anti-tubercular drugs, potentially effective against drug-resistant strains and capable of disrupting the bacterium's ability to adapt to host-induced stress. The methodologies described here provide the foundation for these advanced studies, paving the way for new therapeutic strategies against tuberculosis.
References
-
Chan, C. T. Y., et al. (2011). Identification of N6,N6-Dimethyladenosine in Transfer RNA from Mycobacterium bovis Bacille Calmette-Guérin. Molecules. [Link]
-
Walsh, M. J., et al. (2016). N6-methyladenosine Modification in Bacterial mRNA. Clinical Microbiology: Open Access. [Link]
-
Choi, J., et al. (2016). N6-methyladenosine in mRNA disrupts tRNA selection and translation elongation dynamics. Nature Structural & Molecular Biology. [Link]
-
Chan, C. T. Y., et al. (2011). Identification of N6,N6-dimethyladenosine in transfer RNA from Mycobacterium bovis Bacille Calmette-Guérin. PubMed. [Link]
-
Lin, C.-H., et al. (2022). Structural and functional characterization of TrmM in m6A modification of bacterial tRNA. Protein Science. [Link]
-
Lin, C.-H., et al. (2022). Structural and functional characterization of TrmM in m6A modification of bacterial tRNA. The Protein Society. [Link]
-
Tomasi, F. G., et al. (2023). A tRNA modification in Mycobacterium tuberculosis facilitates optimal intracellular growth. eLife. [Link]
-
Deng, X., et al. (2015). Widespread occurrence of N6-methyladenosine in bacterial mRNA. Nucleic Acids Research. [Link]
-
Tomasi, F. G., et al. (2023). A tRNA modification in Mycobacterium tuberculosis facilitates optimal intracellular growth. PMC. [Link]
-
Chan, C. T. Y., et al. (2011). Identification of N,N-Dimethyladenosine in Transfer RNA from Mycobacterium bovis Bacille Calmette-Guérin. ResearchGate. [Link]
-
Nazim, T., et al. (2024). Computational analysis of RNA methyltransferase Rv3366 as a potential drug target for combating drug-resistant Mycobacterium tuberculosis. Frontiers in Cellular and Infection Microbiology. [Link]
-
Tomasi, F. G., et al. (2023). A tRNA modification in Mycobacterium tuberculosis facilitates optimal intracellular growth. eLife. [Link]
-
Chionh, Y. H., et al. (2015). Mycobacterial RNA isolation optimized for non-coding RNA: high fidelity isolation of 5S rRNA from Mycobacterium bovis BCG reveals novel post-transcriptional processing and a complete spectrum of modified ribonucleosides. Nucleic Acids Research. [Link]
-
Chan, C. T. Y., et al. (2011). Identification of N6,N6-Dimethyladenosine in Transfer RNA from Mycobacterium bovis Bacille Calmette-Guérin. MDPI. [Link]
-
Sepich-Poore, C., et al. (2025). m6A modification is incorporated into bacterial mRNA without specific functional benefit. Nucleic Acids Research. [Link]
-
Gaston, T. L., & Villegas-Negrete, N. (2025). tRNA-modifying enzymes in bacterial stress adaptation. Open Biology. [Link]
-
ResearchGate. (n.d.). Quantification of m⁶A levels using LC-MS/MS and identification of m⁶A sites using differr from direct RNA-Seq reads. ResearchGate. [Link]
-
Sepich-Poore, C., et al. (2025). m6A modification is incorporated into bacterial mRNA without specific functional benefit. PubMed. [Link]
-
CD Genomics. (n.d.). m6A RNA Methylation Analysis by MS. CD Genomics. [Link]
-
Su, Y., et al. (2022). Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence. RNA. [Link]
-
Cho, S., et al. (2021). Quantitative analysis of m6A RNA modification by LC-MS. STAR Protocols. [Link]
-
Wikipedia. (n.d.). N6-Methyladenosine. Wikipedia. [Link]
-
Katoch, V. M., & Cox, R. A. (1986). Step-wise Isolation of RNA and DNA from Mycobacteria. International Journal of Leprosy and Other Mycobacterial Diseases. [Link]
-
ResearchGate. (n.d.). Presence of m6A in bacterial mRNA. ResearchGate. [Link]
-
ResearchGate. (2018). Does anyone have the tRNA extraction protocol?. ResearchGate. [Link]
-
Chionh, Y. H., et al. (2016). tRNA-mediated codon-biased translation in mycobacterial hypoxic persistence. Nature Communications. [Link]
-
Han, X., et al. (2021). N6-Methyladenosine modification: a novel pharmacological target for anti-cancer drug development. Acta Pharmaceutica Sinica B. [Link]
-
Molecules. (n.d.). Hit Compounds and Associated Targets in Intracellular Mycobacterium tuberculosis. MDPI. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Identification of N6,N6-Dimethyladenosine in Transfer RNA from Mycobacterium bovis Bacille Calmette-Guérin - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Mycobacterial RNA isolation optimized for non-coding RNA: high fidelity isolation of 5S rRNA from Mycobacterium bovis BCG reveals novel post-transcriptional processing and a complete spectrum of modified ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N6,N6-dimethyladenosine for AKT Signaling Inhibition
Welcome to the technical support resource for researchers utilizing N6,N6-dimethyladenosine (m62A) to probe and inhibit the AKT signaling pathway. This guide, structured by our senior application scientists, provides field-proven insights, detailed protocols, and troubleshooting solutions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is N6,N6-dimethyladenosine (m62A) and how does it inhibit AKT signaling?
N6,N6-dimethyladenosine (m62A) is a modified ribonucleoside that functions as a small molecule inhibitor of the AKT signaling pathway.[1] It is crucial to distinguish this compound from the epigenetic RNA modification N6-methyladenosine (m6A), which is a broader regulatory mechanism involving "writer," "reader," and "eraser" proteins that modulate mRNA stability and translation.[2][3][4][5] While the nomenclature is similar, m62A, when used as a pharmacological agent, directly or indirectly suppresses the phosphorylation of AKT, a critical node in cell survival, proliferation, and metabolism pathways.[1][6] Its anti-tumor effects have been demonstrated in various cancer cell lines, where it robustly inhibits AKT signaling.[1]
Q2: How do I prepare and store my N6,N6-dimethyladenosine stock solution?
Proper preparation and storage are critical for compound stability and experimental reproducibility.
-
Solubilization: N6,N6-dimethyladenosine is highly soluble in DMSO.[7][8] To prepare a high-concentration stock (e.g., 100-400 mM), use fresh, anhydrous DMSO.[7][9] Sonication is recommended to ensure complete dissolution.[7]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).[7][10] When ready to use, thaw an aliquot and dilute it in pre-warmed cell culture medium to the final working concentration immediately before adding it to your cells.
| Compound Property | Value & Recommendations | Source |
| CAS Number | 2620-62-4 | [7] |
| Molecular Weight | 295.3 g/mol | [1] |
| Solubility in DMSO | ≥ 125 mg/mL (approx. 423 mM). Sonication is recommended. | [7] |
| Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 1 month. Protect from light. | [7][10] |
| Working Solution Stability | Prepare fresh for each experiment. Do not store diluted solutions in culture media. | [7] |
Q3: What is a good starting concentration range for my experiments?
The optimal concentration is highly cell-line dependent. A dose-response experiment is essential to determine the half-maximal inhibitory concentration (IC50) for p-AKT inhibition in your specific model. Based on published data, a common starting range for initial screening is 10 µM to 40 µM .[1] We recommend a pilot experiment using a broad logarithmic range (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM) to identify the effective window.
Q4: What are the essential controls for a successful m62A experiment?
To ensure your results are valid and interpretable, the following controls are non-negotiable:
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve the m62A. This control accounts for any effects of the solvent itself.
-
Untreated Control: Cells cultured under normal conditions without any treatment. This provides the baseline for cell health and signaling activity.
-
Positive Control (Optional but Recommended): Use a well-characterized, potent AKT inhibitor (e.g., MK-2206) to confirm that the AKT pathway in your cell line is responsive to inhibition.
-
Western Blot Loading Control: Use an antibody against a stable housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
-
Total AKT Control: Always probe for total AKT in parallel with phosphorylated AKT (p-AKT). A decrease in p-AKT should not be accompanied by a decrease in total AKT. This confirms that the inhibition is specific to the phosphorylation event and not due to a general loss of the protein.
Experimental Workflow & Protocols
The primary goal is to identify a concentration of m62A that effectively inhibits AKT phosphorylation without inducing widespread cytotoxicity.
Caption: Workflow for optimizing m62A concentration.
Protocol 1: Dose-Response Curve for p-AKT Inhibition
This protocol provides a framework for determining the optimal m62A concentration in your cell line.
-
Cell Seeding: Seed your adherent cells in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest. Allow cells to attach overnight.
-
Compound Preparation: Thaw a single-use aliquot of your high-concentration m62A stock solution. Prepare serial dilutions in fresh, pre-warmed culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Remember to prepare a vehicle control with the highest equivalent concentration of DMSO.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of m62A or vehicle control. Incubate for a predetermined time (a 24-hour endpoint is a common starting point).[1]
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. The phosphatase inhibitors are critical for preserving the phosphorylation state of AKT.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method like the BCA assay.
-
Western Blot Analysis: Proceed with the Western Blot protocol below, loading an equal amount of protein for each sample.
Protocol 2: Western Blot Analysis of p-AKT and Total AKT
-
Sample Preparation: Normalize the protein concentration of all your samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load 15-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris gel). Run the gel until adequate separation of protein bands is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for at least 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[11] Note: BSA is often recommended for phospho-antibody analysis.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT (e.g., Ser473) diluted in blocking buffer. A typical incubation is overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.
-
Stripping and Re-probing: To analyze Total AKT and a loading control on the same membrane, you can strip the membrane of the p-AKT antibodies and re-probe. Alternatively, cut the membrane if the proteins are well-separated by size. Always probe for the housekeeping gene last.
-
Densitometry: Quantify the band intensities. Normalize the p-AKT signal to the Total AKT signal for each lane to accurately reflect the change in phosphorylation status.
Troubleshooting Guide
Caption: Troubleshooting decision tree for p-AKT inhibition experiments.
Q: I'm not seeing any inhibition of AKT phosphorylation, even at high concentrations. What should I do?
Possible Cause 1: Sub-optimal Compound Concentration or Duration
-
Solution: Your cell line may be less sensitive to m62A. It is critical to perform a comprehensive dose-response curve, potentially extending the concentration range up to 100 µM.[12] Additionally, consider a time-course experiment (e.g., 6, 12, 24, 48 hours) as the inhibitory effect may be time-dependent.
Possible Cause 2: Issues with Western Blotting
-
Solution: Weak or no signal is a common Western blot issue.[11][13][14]
-
Phosphatase Activity: The most common reason for losing a phospho-signal is the failure to inhibit endogenous phosphatases upon cell lysis. Always use a freshly prepared lysis buffer containing a potent phosphatase inhibitor cocktail.
-
Antibody Performance: Ensure your primary and secondary antibodies are validated for the application and have not expired. Optimize the antibody concentrations; sometimes increasing the primary antibody concentration or incubating overnight at 4°C can enhance the signal.[11]
-
Protein Load: If your target is low-abundance, increase the amount of total protein loaded onto the gel (e.g., up to 40 µg).
-
Detection Reagents: Ensure your ECL substrate has not expired and is sensitive enough for your target. Using a high-sensitivity substrate can often reveal weak signals.[11]
-
Possible Cause 3: Compound Inactivity
-
Solution: Improper storage or multiple freeze-thaw cycles can degrade the compound. Prepare a fresh stock solution from the powder.[15] Ensure it is fully dissolved in anhydrous DMSO.
Q: My cells are dying at concentrations where I expect to see specific inhibition. How can I fix this?
Possible Cause 1: Concentration is Too High
-
Solution: This indicates you are likely observing general cytotoxicity rather than targeted pathway inhibition. Perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) in parallel with your Western blot dose-response.[12] The goal is to find a concentration that significantly reduces p-AKT levels while maintaining high cell viability (>80%).
Possible Cause 2: Solvent Toxicity
-
Solution: Ensure the final concentration of your vehicle (DMSO) is consistent across all wells and is at a non-toxic level, typically below 0.5%. If high concentrations of m62A require a higher DMSO percentage, you must run a corresponding vehicle control to confirm that the solvent is not the source of the toxicity.
Q: My results are inconsistent between experiments. How can I improve reproducibility?
Possible Cause 1: Inconsistent Cell Culture Practices
-
Solution: Consistency is paramount in cell-based assays.[12]
-
Confluency: Always treat cells at the same percentage of confluency, as cell density can dramatically alter signaling pathways.
-
Passage Number: Use cells within a narrow passage number range, as high-passage cells can exhibit altered phenotypes and signaling responses.
-
Media: Use the same batch of media and serum for the duration of a study to avoid variability from these sources.
-
Possible Cause 2: Instability of the Compound in Media
-
Solution: N6,N6-dimethyladenosine, like many small molecules, can have limited stability in aqueous culture media at 37°C. Always prepare working dilutions fresh from the frozen stock immediately before treating your cells. Never store the compound diluted in media.
References
- Role of m6A modification in regulating the PI3K/AKT signaling pathway in cancer - PMC. (2023-11-01). Vertex AI Search.
- N6,N6-Dimethyladenosine | Nucleoside Antimetabolite/Analog | TargetMol. Vertex AI Search.
- N6,2′-O-Dimethyladenosine | FTO Substrate | MedChemExpress. Vertex AI Search.
- N6-methyladenosine modifications: interactions with novel RNA-binding proteins and roles in signal transduction - PMC - NIH. Vertex AI Search.
- N6-methyladenosine (m6A) - RayBiotech. Vertex AI Search.
- Small-molecule and peptide inhibitors of m6A regulators - Frontiers. Vertex AI Search.
- m6A RNA modification modulates PI3K/Akt/mTOR signal pathway in Gastrointestinal Cancer - PMC - NIH. Vertex AI Search.
- optimizing cell culture and treatment conditions to study 2'-O-Methyladenosine dynamics - Benchchem. Vertex AI Search.
- Small-molecule and peptide inhibitors of m6A regulators - PMC - PubMed Central. Vertex AI Search.
- m6A (N6-methyladenosine) DNA/RNA Synthesis chemical | Selleck Chemicals. Vertex AI Search.
- METTL3-mediated m6A modification of EPPK1 to promote the development of esophageal cancer through regulating the PI3K/AKT pathway - PubMed. (2024-01-31). Vertex AI Search.
- Inhibitory Concentrations IC 50 of Compounds 3 and 6 on Different Cell Lines a. Vertex AI Search.
- m6A modification: recent advances, anticancer targeted drug discovery and beyond - NIH. (2022-02-14). Vertex AI Search.
- m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations. Vertex AI Search.
- Targeting RNA N6-methyladenosine modification: a precise weapon in overcoming tumor immune escape - NIH. Vertex AI Search.
- An Improved m6A-ELISA for Quantifying N 6 -methyladenosine in Poly(A)-purified mRNAs. Vertex AI Search.
- Formation and removal of 1,N6 -dimethyladenosine in mammalian transfer RNA - Oxford Academic. (2022-09-12). Vertex AI Search.
- Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA | Nucleic Acids Research | Oxford Academic. (2022-09-12). Vertex AI Search.
- N6,N6-Dimethyladenosine | Modified Ribonucleoside | MedChemExpress. Vertex AI Search.
- Western Blot Troubleshooting | Thermo Fisher Scientific - US. Vertex AI Search.
- An Improved m6A-ELISA for Quantifying N6 -methyladenosine in Poly(A)-purified mRNAs. Vertex AI Search.
- The m6A revolution: transforming tumor immunity and enhancing immunotherapy outcomes - PMC - NIH. (2025-02-22). Vertex AI Search.
- N6-methyladenosine in DNA promotes genome stability - eLife. (2024-11-06). Vertex AI Search.
- Mechanisms of N6-methyladenosine modification in tumor development and potential therapeutic strategies (Review) - PMC. (2023-05-18). Vertex AI Search.
- Troubleshooting Western Blot Experiments | Biocompare: The Buyer's Guide for Life Scientists. (2022-09-27). Vertex AI Search.
- Western Blotting Troubleshooting Guide - Cell Signaling Technology. Vertex AI Search.
- Integrative Transcriptomic Analysis Identify Potential m6A Pathway-Related Drugs That Inhibit Cancer Cell Proliferation - MDPI. Vertex AI Search.
- Targeting m6A in cancer – new prospective - ProBiologists. Vertex AI Search.
- Troubleshooting and Optimizing a Western Blot - Addgene Blog. (2024-09-17). Vertex AI Search.
- Roles and therapeutic implications of m6A modification in cancer immunotherapy - PMC. Vertex AI Search.
- (PDF) N6-methyladenosine in DNA promotes genome stability - ResearchGate. (2025-08-08). Vertex AI Search.
- N6-methyladenosine-dependent regulation of messenger RNA stability. (2013-11-27). Vertex AI Search.
- RNA m6A Modification in Cancers: Molecular Mechanisms and Potential Clinical Applications - PMC - PubMed Central. Vertex AI Search.
- Western Blot Troubleshooting Guide | Boster Bio. Vertex AI Search.
- Heterogeneous Driving Effects Guide Personalized Tumor Treatments Targeting N6-Methyladenosine - PubMed. (2025-10-15). Vertex AI Search.
- Dual effects of N6-methyladenosine on cancer progression and immunotherapy - PMC. Vertex AI Search.
- Multiplexed profiling facilitates robust m6A quantification at site, gene and sample resolution. Vertex AI Search.
- RNA N-6-methyladenosine Modifications in Cells and Tissues | Protocol Preview - YouTube. (2022-09-27). Vertex AI Search.
- Identifying m6A RNA modifications in neuroblastoma cell lines, Jade Forster - YouTube. (2024-05-29). Vertex AI Search.
- N6-Methyladenosine modification: a novel pharmacological target for anti-cancer drug development - PubMed Central. Vertex AI Search.
- N6-methyladenosine RNA modifications: a potential therapeutic target for AML - PubMed. Vertex AI Search.
Sources
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- 2. Role of m6A modification in regulating the PI3K/AKT signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N6-methyladenosine modifications: interactions with novel RNA-binding proteins and roles in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of N6-methyladenosine modification in tumor development and potential therapeutic strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual effects of N6-methyladenosine on cancer progression and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N6,N6-Dimethyladenosine | Nucleoside Antimetabolite/Analog | TargetMol [targetmol.com]
- 8. raybiotech.com [raybiotech.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
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- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Synthesis of N6,N6-dimethyladenosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N6,N6-dimethyladenosine (m6,6A) derivatives. This guide is designed to provide expert advice, troubleshooting protocols, and answers to frequently asked questions encountered during the chemical synthesis of these important molecules. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource grounded in established chemical principles and field-proven insights.
I. Introduction to Synthetic Challenges
N6,N6-dimethyladenosine (m6,6A) is a modified ribonucleoside that plays a crucial role in various biological processes, including the regulation of gene expression.[1][2][3] The synthesis of m6,6A and its derivatives is a critical task for researchers studying epitranscriptomics and developing novel therapeutics. However, the process is not without its challenges. Key difficulties include achieving regioselectivity, managing protecting groups, and purifying the final product. This guide will address these common hurdles with practical, step-by-step solutions.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of N6,N6-dimethyladenosine derivatives in a question-and-answer format.
Q1: My methylation reaction is producing a mixture of products, including methylation at other positions on the adenine ring. How can I improve the regioselectivity for the N6 position?
A1: Achieving high regioselectivity is a primary challenge due to the multiple nucleophilic sites on the adenosine molecule. [4] The N1, N3, and N7 positions of the adenine ring, as well as the hydroxyl groups of the ribose sugar, can all be methylated.
Troubleshooting Strategies:
-
Protecting Groups: The most effective strategy is to use protecting groups on the ribose hydroxyls (2', 3', and 5' positions). Acetyl (Ac) or tert-butyldimethylsilyl (TBDMS) groups are commonly used to prevent O-alkylation.[4][5]
-
Reaction Conditions:
-
Solvent: Aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred.
-
Base: The choice of base is critical. A non-nucleophilic, sterically hindered base can favor N6-methylation. While various bases can be used, careful optimization is necessary.
-
Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
-
Alternative Synthetic Routes: Consider a multi-step approach involving a Dimroth rearrangement. This involves initial alkylation at the N1 position, followed by a rearrangement to the N6-substituted product. This method can yield pure N6-substituted adenosines.[4][5]
Q2: I'm experiencing low yields in my methylation reaction. What are the potential causes and how can I optimize the reaction?
A2: Low yields can stem from several factors, including incomplete reaction, side reactions, and product degradation.
Troubleshooting Strategies:
-
Reagent Quality: Ensure that your starting adenosine, methylating agent (e.g., methyl iodide, dimethyl sulfate), and solvents are of high purity and anhydrous. Moisture can significantly impact the reaction.
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[6] Insufficient time will lead to incomplete conversion, while prolonged reaction times may increase the formation of byproducts.
-
Stoichiometry of Reagents: Carefully control the molar equivalents of the methylating agent and base. An excess of the methylating agent can lead to over-methylation and the formation of quaternary ammonium salts.
-
Post-synthetic Modification: An alternative approach is the post-synthetic modification of a precursor oligoribonucleotide. This involves synthesizing an RNA strand with a modifiable purine residue and then performing the methylation.[7]
Q3: The purification of my N6,N6-dimethyladenosine derivative is proving difficult. What are the recommended purification techniques?
A3: Purification is often challenging due to the polar nature of nucleoside derivatives and the presence of closely related byproducts.
Recommended Purification Workflow:
| Step | Technique | Purpose | Key Considerations |
| 1 | Initial Workup | Aqueous Extraction | To remove water-soluble impurities and excess reagents. |
| 2 | Chromatography | Silica Gel Column Chromatography | To separate the desired product from starting materials and byproducts based on polarity. A gradient of methanol in dichloromethane is a common eluent system. |
| 3 | Crystallization | Recrystallization | To obtain a highly pure solid product. A common solvent system is methanol/water.[6] |
| 4 | Final Characterization | HPLC, NMR, Mass Spectrometry | To confirm the purity and identity of the final compound.[2][6] |
Purification Workflow Diagram:
Sources
- 1. benchchem.com [benchchem.com]
- 2. Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Stability of N6,N6-dimethyladenosine (m⁶,⁶A)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N6,N6-dimethyladenosine (m⁶,⁶A). This guide is designed to provide you with in-depth technical information, troubleshooting strategies, and frequently asked questions to help you overcome challenges related to the in vivo stability of m⁶,⁶A in your experiments. As your partner in research, we aim to equip you with the knowledge to optimize your experimental design and achieve reliable and reproducible results.
Introduction: The Challenge of In Vivo Instability
N6,N6-dimethyladenosine (m⁶,⁶A) is a modified nucleoside with growing interest in various research fields. However, like many nucleoside analogs, its successful application in vivo is often hampered by rapid metabolic degradation and poor pharmacokinetic properties. Understanding the mechanisms behind this instability is the first step toward developing effective strategies to enhance its therapeutic potential.
This guide will delve into the metabolic pathways affecting m⁶,⁶A, provide troubleshooting advice for common experimental hurdles, and offer detailed protocols for chemical and formulation-based stabilization techniques.
Troubleshooting Guide: Addressing Common In Vivo Stability Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your in vivo experiments with m⁶,⁶A.
Question 1: I'm observing rapid clearance and a very short half-life of m⁶,⁶A in my animal model. What are the likely metabolic pathways responsible, and how can I confirm them?
Answer:
Rapid clearance of adenosine analogs is a common challenge, primarily due to enzymatic degradation. For m⁶,⁶A, the metabolic pathway is likely analogous to that of other N6-methylated adenosines.
Primary Metabolic Concerns:
-
Deamination: Adenosine deaminases (ADAs) are a major family of enzymes responsible for the degradation of adenosine and its analogs. While the dimethylation at the N6 position may offer some steric hindrance, it is plausible that specific ADA isoforms can still catalyze the conversion of m⁶,⁶A to inosine or other metabolites.
-
Phosphorylation: Adenosine kinases can phosphorylate m⁶,⁶A, converting it into its monophosphate form. This can be the first step towards either incorporation into nucleic acids (a potential source of toxicity) or further degradation.
Experimental Workflow to Identify Metabolic Pathways:
-
In Vitro Enzyme Assays:
-
Incubate m⁶,⁶A with purified adenosine deaminase and adenosine kinase enzymes.
-
Monitor the depletion of the parent compound and the formation of metabolites over time using LC-MS/MS. This will confirm if these enzymes directly act on m⁶,⁶A.
-
-
Plasma/Tissue Homogenate Stability Assay:
-
Incubate m⁶,⁶A in plasma or tissue homogenates (e.g., liver, kidney) from your animal model.
-
Analyze samples at various time points to determine the rate of degradation.
-
To identify the enzyme class responsible, co-incubate with known inhibitors of adenosine deaminase (e.g., deoxycoformycin) or adenosine kinase. A significant reduction in degradation in the presence of an inhibitor points to the involvement of that enzyme.
-
Visualizing the Metabolic Pathway:
Caption: Putative metabolic pathways of N6,N6-dimethyladenosine (m⁶,⁶A).
Question 2: My orally administered m⁶,⁶A shows very low bioavailability. What strategies can I employ to improve its absorption and systemic exposure?
Answer:
Low oral bioavailability is a significant hurdle for many nucleoside analogs due to their hydrophilicity and susceptibility to first-pass metabolism in the liver. To enhance oral bioavailability, you can consider both chemical modifications and advanced formulation strategies.
Strategies to Enhance Oral Bioavailability:
-
Lipid Conjugation: Covalently attaching a lipid moiety to m⁶,⁶A can increase its lipophilicity, facilitating passive diffusion across the intestinal membrane. This can also protect the molecule from enzymatic degradation in the gastrointestinal tract and liver.[1]
-
Formulation in Liposomes: Encapsulating m⁶,⁶A within liposomes can protect it from the harsh environment of the digestive system and improve its absorption. Liposomes are microscopic vesicles composed of a lipid bilayer that can carry both hydrophilic and hydrophobic molecules.
Experimental Protocol: Lipid Conjugation of m⁶,⁶A (Conceptual)
This is a generalized protocol that would need to be optimized for m⁶,⁶A.
-
Protection of Ribose Hydroxyls: Protect the 2' and 3'-hydroxyl groups of the m⁶,⁶A ribose sugar to ensure selective conjugation at the 5'-hydroxyl position.
-
Activation of the Lipid: Activate the carboxylic acid group of a fatty acid (e.g., stearic acid, palmitic acid) to form an active ester.
-
Conjugation Reaction: React the protected m⁶,⁶A with the activated fatty acid in the presence of a suitable coupling agent.
-
Deprotection: Remove the protecting groups from the ribose hydroxyls to yield the 5'-lipid-conjugated m⁶,⁶A.
-
Purification: Purify the final product using chromatography (e.g., silica gel or HPLC).
Experimental Protocol: Liposomal Formulation of m⁶,⁶A (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve your chosen lipids (e.g., a mixture of a phospholipid like DSPC, cholesterol, and a PEGylated lipid) in an organic solvent (e.g., chloroform). Evaporate the solvent using a rotary evaporator to form a thin lipid film on the inside of a round-bottom flask.
-
Hydration: Hydrate the lipid film with an aqueous solution containing your m⁶,⁶A by vortexing or sonicating. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated m⁶,⁶A by size exclusion chromatography or dialysis.
Visualizing the Stabilization Strategies:
Caption: Approaches to improve the in vivo stability of m⁶,⁶A.
Frequently Asked Questions (FAQs)
Q1: What is 2'-O-methylation, and how can it improve the in vivo stability of m⁶,⁶A?
A1: 2'-O-methylation is a chemical modification where a methyl group is added to the 2'-hydroxyl group of the ribose sugar. This modification can significantly enhance in vivo stability by providing resistance to degradation by nucleases.[2] The presence of the methyl group can sterically hinder the approach of enzymes that would otherwise cleave the phosphodiester bond. Studies have shown that 2'-O-methylation can improve the oral bioavailability of small RNAs.[3]
Q2: Are there potential toxicity or immunogenicity concerns with modified m⁶,⁶A analogs?
A2: Yes, any modification to a biological molecule can potentially lead to off-target effects, toxicity, or an immune response. For instance, modified nucleosides can sometimes be recognized by pattern recognition receptors, such as Toll-like receptors (TLRs), which can trigger an innate immune response.[4] However, some modifications, like 2'-fluoro and 2'-O-methyl modifications on adenosine, have been shown to reduce immune stimulation by siRNAs.[5] It is crucial to perform thorough toxicity and immunogenicity studies for any novel modified m⁶,⁶A analog. This includes in vitro cytotoxicity assays on relevant cell lines and in vivo studies to monitor for signs of toxicity and immune cell activation.
Q3: How do I choose between lipid conjugation and liposomal formulation for my experiment?
A3: The choice depends on your specific experimental goals and the properties of your m⁶,⁶A analog.
-
Lipid conjugation creates a new chemical entity, a prodrug, which may have altered pharmacological properties beyond just improved stability. This approach is often explored when aiming for enhanced cell membrane permeability.
-
Liposomal formulation is a drug delivery system that encapsulates the original m⁶,⁶A molecule. This can be advantageous for protecting the drug from degradation without altering its fundamental structure. Liposomes can also be further modified with targeting ligands to direct the drug to specific tissues or cells.
A comparative in vivo pharmacokinetic study of the free drug, the lipid-conjugated version, and the liposomal formulation would be the definitive way to determine the optimal strategy for your application.
Q4: Where can I find detailed, step-by-step protocols for these chemical modifications?
A4: Detailed synthetic protocols for nucleoside modifications can be found in the chemical literature. Here are some starting points for your search in scientific databases like PubMed, Scopus, and the ACS Publications website:
-
For 2'-O-methylation , a simple method involves treating adenosine with methyl iodide in an anhydrous alkaline medium.[6]
-
For lipid conjugation , a common strategy involves synthesizing lipid-phosphoramidites that can be incorporated during solid-phase oligonucleotide synthesis, or post-synthetically conjugating a lipid to the nucleoside.[1][7]
-
For liposomal preparation , methods like thin-film hydration followed by extrusion are well-established.[8]
It is important to note that these protocols will likely need to be adapted and optimized for N6,N6-dimethyladenosine.
Data Summary: Expected Improvements in Stability
While specific data for m⁶,⁶A is limited, we can extrapolate from studies on other modified nucleosides to anticipate the potential improvements in pharmacokinetic parameters.
| Stabilization Strategy | Expected Improvement in Half-life (t½) | Expected Improvement in Oral Bioavailability | Primary Mechanism of Action |
| 2'-O-Methylation | Moderate to Significant | Moderate | Nuclease resistance[2] |
| Lipid Conjugation | Significant | Significant | Increased lipophilicity, protection from deamination[1] |
| Liposomal Formulation | Significant | Significant | Protection from enzymatic degradation, enhanced absorption |
This table represents expected trends based on data from similar nucleoside analogs and should be empirically verified for N6,N6-dimethyladenosine.
References
-
Adenosine Modification May Be Preferred for Reducing siRNA Immune Stimulation - PMC. (URL: [Link])
-
A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium - PubMed. (URL: [Link])
-
2′-O-methylation and N6-methyladenosine enhance the oral delivery of small RNAs in mice - PMC - PubMed Central. (URL: [Link])
-
Novel immunomodulatory properties of adenosine analogs promote their antiviral activity against SARS-CoV-2. (URL: [Link])
-
Lipid–oligonucleotide conjugates for bioapplications - PMC - NIH. (URL: [Link])
-
Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC. (URL: [Link])
-
Adenosine analogs have immunomodulatory antiviral properties through the Adenosine A2A Receptor pathway - LSU Health Digital Scholar. (URL: [Link])
-
Development and Applications of Nucleic Acids and Peptides Conjugated to Lipids and/or Carbohydrates - Bio-Synthesis. (URL: [Link])
-
Lipid Conjugated Oligonucleotides: A Useful Strategy for Delivery - ResearchGate. (URL: [Link])
-
N6-methyladenosine modification-mediated mRNA metabolism is essential for human pancreatic lineage specification and islet organogenesis - PMC - NIH. (URL: [Link])
-
Emerging Roles of N6-Methyladenosine (m6A) Epitranscriptomics in Toxicology - PubMed. (URL: [Link])
-
Emerging roles of N6-methyladenosine in arsenic-induced toxicity - PubMed. (URL: [Link])
-
A simple procedure for the preparation of protected 2'-0- methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. (URL: [Link])
-
Conjugation of Lipid and CpG-Containing Oligonucleotide Yields an Efficient Method for Liposome Incorporation | Bioconjugate Chemistry - ACS Publications. (URL: [Link])
-
N6-Methyladenosine in nuclear RNA is a major substrate of the obesity-associated FTO - Sci-Hub. (URL: [Link])
-
N6-Methyladenosine in Vascular Aging and Related Diseases: Clinical Perspectives - PMC. (URL: [Link])
-
Emerging Roles of N6-Methyladenosine (m6A) Epitranscriptomics in Toxicology - PMC - NIH. (URL: [Link])
-
(PDF) Emerging roles of N6-methyladenosine in arsenic-induced toxicity - ResearchGate. (URL: [Link])
-
The Effect of N6-Methyladenosine Regulators and m6A Reader YTHDC1-Mediated N6-Methyladenosine Modification Is Involved in Oxidative Stress in Human Aortic Dissection - ResearchGate. (URL: [Link])
-
Laboratory 4 – Liposomes. (URL: [Link])
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2'-O-methylation - Wikipedia. (URL: [Link])
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Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - MDPI. (URL: [Link])
-
Liposome Preparation Process - Creative Biolabs. (URL: [Link])
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The Direct Preparation of 2'-O-Methyladenosine from Adenosine 1 - ACS Publications. (URL: [Link])
-
N6-Methyladenosine Modification Controls Circular RNA Immunity - PubMed - NIH. (URL: [Link])
-
N6‐methyladenosine Steers RNA Metabolism and Regulation in Cancer - PMC - NIH. (URL: [Link])
-
Effect of N6-methyladenosine on fat-cell glucose metabolism. Evidence for two modes of action - PubMed. (URL: [Link])
-
Methylation of adenosine in strongly alkaline medium: Preparation and Properties of o'-methyl derivatives of adenosine and N6-methyladenosine - PubMed. (URL: [Link])
-
Transcriptome-wide profiling and quantification of N6-methyladenosine by enzyme-assisted adenosine deamination - PMC - PubMed Central. (URL: [Link])
-
(PDF) N6-Methyladenosine in Nuclear RNA is a Major Substrate of the Obesity-Associated FTO - ResearchGate. (URL: [Link])
-
N6-methyladenosine modification: a novel pharmacological target for anti-cancer drug development - PubMed Central. (URL: [Link])
-
Insights into RNA N6-methyladenosine and programmed cell death in atherosclerosis - PMC. (URL: [Link])
-
N6-methyladenosine RNA modifications: a potential therapeutic target for AML - PubMed. (URL: [Link])
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Strategies to increase the oral bioavailability of nucleoside analogs - PubMed. (URL: [Link])
-
Heterogeneous Driving Effects Guide Personalized Tumor Treatments Targeting N6-Methyladenosine - PubMed. (URL: [Link])
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Dual effects of N6-methyladenosine on cancer progression and immunotherapy - PMC. (URL: [Link])
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On the bioavailability of oral and subcutaneous 2-chloro-2'-deoxyadenosine in humans: alternative routes of administration - PubMed. (URL: [Link])
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Oral Delivery of Nucleic Acid Therapies for Local and Systemic Action - PMC - NIH. (URL: [Link])
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- 8. ableweb.org [ableweb.org]
Technical Support Center: Troubleshooting N6,N6-dimethyladenosine Insolubility in Aqueous Solutions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with N6,N6-dimethyladenosine (m62A). This resource is designed to provide expert guidance and practical solutions for a common challenge encountered in the laboratory: the limited solubility of m62A in aqueous solutions. By understanding the chemical properties of this modified nucleoside and following validated protocols, you can ensure the successful preparation of your experimental solutions and the integrity of your results.
Understanding the Challenge: The Chemical Nature of N6,N6-dimethyladenosine
N6,N6-dimethyladenosine is a purine nucleoside characterized by the presence of two methyl groups on the N6 position of the adenine base.[1][2] This structural modification, while crucial for its biological activity as an AKT inhibitor and its role in RNA biology, also significantly impacts its solubility profile.[3][4] The addition of the nonpolar methyl groups reduces the molecule's ability to form hydrogen bonds with water, leading to poor solubility in aqueous buffers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues related to dissolving N6,N6-dimethyladenosine, providing step-by-step solutions and the scientific rationale behind them.
Question 1: My N6,N6-dimethyladenosine powder is not dissolving in my aqueous buffer (e.g., PBS, cell culture medium). What am I doing wrong?
This is the most frequent issue researchers face. Direct dissolution of m62A in aqueous solutions is often unsuccessful due to its low aqueous solubility. Commercial suppliers report a solubility of approximately 2 mg/mL in PBS (pH 7.2), which may not be sufficient for all experimental needs.[5]
Root Cause Analysis: The hydrophobic nature of the dimethylated adenine moiety prevents efficient interaction with polar water molecules.
Solution: The Two-Step Dissolution Protocol (Stock Solution Method)
The most reliable method for preparing aqueous solutions of N6,N6-dimethyladenosine is to first create a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous experimental medium.
Experimental Protocol: Preparation of a Concentrated N6,N6-dimethyladenosine Stock Solution
Materials:
-
N6,N6-dimethyladenosine (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Sonicator or water bath
Procedure:
-
Determine the Desired Stock Concentration: A typical stock solution concentration is 10-50 mM. This allows for small volumes to be used for dilution into your final aqueous solution, minimizing the final concentration of the organic solvent.
-
Weigh the N6,N6-dimethyladenosine: In a sterile environment, carefully weigh the required amount of m62A powder.
-
Dissolve in DMSO: Add the appropriate volume of sterile, anhydrous DMSO to the vial containing the m62A powder to achieve the desired stock concentration. It is crucial to use anhydrous DMSO as moisture can reduce the solubility of the compound.[6]
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If particulates are still visible, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[7][8] Visually inspect the solution to confirm that no solid material remains.[8]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C in a dark, dry place.[8]
Question 2: I've prepared a DMSO stock solution, but when I dilute it into my aqueous buffer, a precipitate forms. How can I prevent this?
Precipitation upon dilution indicates that the concentration of N6,N6-dimethyladenosine has exceeded its solubility limit in the final aqueous medium.
Root Cause Analysis: The abrupt change in solvent polarity from DMSO to the aqueous buffer can cause the less soluble compound to crash out of solution.
Troubleshooting Workflow:
Caption: Decision-making workflow for preparing m62A solutions.
By following these guidelines, researchers can confidently and reproducibly prepare N6,N6-dimethyladenosine solutions, ensuring the accuracy and validity of their experimental outcomes. For further assistance, always consult the technical documentation provided by your chemical supplier.
References
-
RayBiotech. (n.d.). N6-methyladenosine (m6A). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N6-Dimethyladenosine. PubChem Compound Summary for CID 440004. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). N6,N6-Dimethyladenosine - MedChem Express. Retrieved from [Link]
-
Falervik, S. A., et al. (2014). Structure and Thermodynamics of N6-Methyladenosine in RNA: A Spring-Loaded Base Modification. Journal of the American Chemical Society, 136(49), 17001–17007. [Link]
-
Tidwell, M. W., et al. (2017). FUSION-Guided Hypothesis Development Leads to the Identification of N6,N6-Dimethyladenosine, a Marine-Derived AKT Pathway Inhibitor. Marine Drugs, 15(11), 346. [Link]
-
Liu, N., et al. (2013). N6-methyladenosine-dependent regulation of messenger RNA stability. Nature, 503(7476), 365–370. [Link]
-
Hao, H., et al. (2022). Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA. Nucleic Acids Research, 50(19), 11195–11206. [Link]
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- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming m6A-Related Resistance in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating N6,N6-dimethyladenosine (m6A) and its role in cancer therapy resistance. This guide is designed to provide in-depth, experience-driven answers to common experimental challenges. We will move beyond simple procedural steps to explain the underlying scientific principles, helping you troubleshoot effectively and generate robust, reproducible data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level conceptual and practical questions that frequently arise when studying resistance to m6A-targeting therapies.
Question 1: What are the primary molecular mechanisms driving resistance to therapies targeting m6A regulators (e.g., METTL3 or FTO inhibitors)?
Answer: Resistance to m6A-targeting therapies is a complex, multi-faceted issue. It's rarely a single mechanism but often a combination of adaptive responses by the cancer cells.[1][2] Based on current literature and field observations, the key mechanisms can be categorized as follows:
-
Alterations in m6A Machinery:
-
Compensatory Expression: Cancer cells may upregulate other m6A "writer" or "eraser" proteins to counteract the effect of an inhibitor. For example, when inhibiting the m6A writer METTL3, cells might increase the expression of METTL14 or other components of the methyltransferase complex.[3] Conversely, inhibiting an eraser like FTO could lead to the upregulation of ALKBH5.[4]
-
Mutations in Drug Targets: While less commonly reported for current preclinical inhibitors, the development of mutations in the drug-binding site of the target protein (e.g., METTL3 or FTO) is a classic resistance mechanism that could emerge under prolonged selective pressure.
-
-
Downstream Effector Pathway Activation:
-
Oncogenic Bypass Signaling: Cancer cells are adept at rerouting signaling pathways. Inhibition of an m6A-regulated pathway may lead to the activation of parallel or alternative pro-survival pathways, such as the PI3K/AKT or Wnt/β-catenin signaling cascades, rendering the initial inhibition ineffective.[5][6]
-
Altered RNA Stability and Translation: Resistance can be mediated by changes in the stability of specific mRNAs that promote survival. For instance, upregulation of an m6A "reader" like YTHDF1 could enhance the translation of oncogenes, while upregulation of YTHDF2 could lead to the degradation of tumor suppressor mRNAs.[7] The specific transcripts affected are highly context-dependent.[8]
-
-
Enhanced Drug Efflux and DNA Damage Repair:
-
Drug Efflux Pumps: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, which actively pump the therapeutic agent out of the cell, reducing its intracellular concentration and efficacy.[5]
-
DNA Damage Repair (DDR): Many chemotherapies work by inducing DNA damage. Some studies show that m6A regulators like METTL3 can influence the expression of key DDR proteins (e.g., RAD51, PARP1).[9][10] Resistance can arise if cancer cells enhance their DDR capacity, effectively repairing the damage caused by the therapy.[7][10]
-
-
Tumor Microenvironment and Cancer Stem Cells (CSCs):
-
Immune Evasion: The m6A eraser FTO has been implicated in reducing the response to immunotherapy (anti-PD-1) in melanoma by modulating the expression of immune checkpoint genes.[7][11]
-
Cancer Stem Cell Enrichment: A subpopulation of cancer stem cells, which are inherently more resistant to therapy, can be enriched after treatment. m6A regulators like METTL3 have been shown to play a role in maintaining cancer cell "stemness".[4][10]
-
Question 2: How can I experimentally confirm that my cancer cell line has developed resistance to an m6A inhibitor?
Answer: Confirming resistance requires a multi-pronged approach to demonstrate a stable, heritable change in drug sensitivity. A simple one-off viability assay is insufficient.
-
Establish a Dose-Response Curve and IC50 Shift: The gold standard is to demonstrate a significant rightward shift in the dose-response curve, resulting in a higher half-maximal inhibitory concentration (IC50).
-
Procedure: Generate a resistant cell line by continuous exposure to escalating, sublethal doses of the m6A inhibitor over several weeks or months.
-
Validation: Perform a cell viability assay (e.g., CellTiter-Glo®, MTS) on both the parental (sensitive) and the newly generated resistant cell line. A significant increase (typically >3-5 fold) in the IC50 value for the resistant line is a strong indicator. This experiment should be repeated multiple times to ensure the phenotype is stable.
-
-
Confirm Phenotypic Stability: The resistance should be a stable trait, not a transient adaptation.
-
Procedure: Culture the resistant cell line in a drug-free medium for several passages (e.g., 2-4 weeks) and then re-challenge them with the inhibitor.
-
Validation: If the cells retain their high IC50 value after the drug-free period, it suggests a stable, acquired resistance mechanism rather than temporary tolerance.
-
-
Rule Out General Drug Resistance Mechanisms:
-
Procedure: Test the resistant cell line against other cytotoxic agents with different mechanisms of action.
-
Validation: If the cells show specific resistance only to the m6A inhibitor (and perhaps structurally related compounds) but remain sensitive to other drugs, it points towards a target-specific resistance mechanism. Cross-resistance to multiple drugs may suggest a more general mechanism like increased drug efflux.[10]
-
Part 2: Troubleshooting Guides
This section provides solutions to specific experimental problems you may encounter.
Scenario 1: Inconsistent or Noisy Results in MeRIP-qPCR
You are trying to validate that your m6A inhibitor is working by showing decreased m6A levels on a known target mRNA, but your MeRIP-qPCR data is highly variable between replicates.
Causality Analysis: Methylated RNA Immunoprecipitation (MeRIP) is a technically demanding antibody-based enrichment technique. Variability often stems from three key areas: RNA quality and fragmentation, antibody performance, and qPCR normalization.[12][13]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for inconsistent MeRIP-qPCR results.
Step-by-Step Solutions:
-
Verify RNA Integrity and Fragmentation:
-
Problem: Degraded RNA will lead to non-specific binding and loss of signal. Inconsistent fragmentation means the antibody has variable access to the m6A epitope.
-
Solution:
-
Always run an aliquot of your total RNA on a Bioanalyzer or similar system to ensure a high RNA Integrity Number (RIN > 8).
-
After fragmentation (either enzymatic or chemical), run the fragmented RNA on a gel or Bioanalyzer to confirm that the majority of fragments are within the desired size range (typically 100-200 nt). Optimize your fragmentation time and temperature if necessary.
-
-
-
Assess Antibody Performance:
-
Problem: Not all anti-m6A antibodies are created equal. Some have better specificity and affinity than others. High background can be caused by non-specific binding of the antibody or beads.
-
Solution:
-
Titrate your antibody: Use the manufacturer's recommended amount as a starting point, but perform a titration to find the optimal concentration that gives the highest signal-to-noise ratio.
-
Include Proper Controls: Your experiment is only as good as your controls.
-
Negative Control (IgG): Always perform a parallel IP with a non-specific IgG antibody from the same species. A high signal in the IgG sample indicates non-specific binding.
-
Positive Control Gene: Use primers for a gene known to be highly methylated in your cell line (e.g., EEF1A1 stop codon region).
-
Negative Control Gene Region: Use primers for a region of a gene known to be unmethylated (e.g., an exon of EEF1A1).
-
-
-
-
Refine qPCR Data Analysis:
-
Problem: Simply comparing the Ct values of your immunoprecipitated (IP) samples is incorrect. The amount of starting material (Input) can vary, and this must be accounted for.
-
Solution: The standard method for MeRIP-qPCR analysis is the "percent input" method.
-
For each sample, you will have a Ct value for the IP and a Ct value for the Input (a small fraction of the starting RNA that did not go through IP).
-
First, adjust the Input Ct value to account for the dilution factor (e.g., if your input was 10% of the total, you would subtract log2(10) from the Input Ct).
-
Calculate the percent input using the formula: % Input = 2^((Adjusted Input Ct - IP Ct)) * 100% .
-
Compare the % Input values between your control and drug-treated samples. This normalization corrects for variations in both starting material and reverse transcription efficiency.
-
-
Troubleshooting Checklist for MeRIP-qPCR
| Parameter | Checkpoint | Recommended Action |
| RNA Quality | RNA Integrity Number (RIN) | Must be > 8.0. If lower, re-extract RNA. |
| RNA Fragmentation | Fragment Size Distribution | Verify size (100-200 nt) on a Bioanalyzer. Optimize time/temp if needed. |
| Antibody | IgG Control Signal | Signal should be near background/undetectable. If high, increase wash stringency. |
| Antibody | Positive Control Gene | Should show strong enrichment over IgG. If not, antibody may be faulty. |
| qPCR Primers | Amplification Efficiency | Run a standard curve. Efficiency should be 90-110%. Redesign if outside this range. |
| Data Analysis | Normalization Method | Always normalize IP Ct values to Input Ct values (% Input Method). |
Scenario 2: Cell Viability Does Not Decrease After Treatment with an m6A Writer/Eraser Inhibitor
You are treating your cancer cell line with a well-characterized METTL3 inhibitor (e.g., STM2457) or FTO inhibitor (e.g., FB23-2), but you observe no significant effect on cell proliferation or viability, even at high concentrations.[11][14][15]
Causality Analysis: This common issue can arise from several factors: the inhibitor may not be engaging its target effectively in your specific cell model, the cells may have intrinsic resistance, or the m6A pathway may simply not be a critical dependency for survival in that context.
Signaling Pathway of m6A-Mediated Gene Regulation
Sources
- 1. Biological and pharmacological roles of m6A modifications in cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging roles of m6A RNA modification in cancer therapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m6A Modification in Non-Coding RNA: The Role in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of m6A methylation in targeted therapy resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m6A eraser FTO impairs gemcitabine resistance in pancreatic cancer through influencing NEDD4 mRNA stability by regulating the PTEN/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of m6A methylation in therapy resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m6A epitranscriptome analysis reveals differentially methylated transcripts that drive early chemoresistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | METTL3 promotes drug resistance to oxaliplatin in gastric cancer cells through DNA repair pathway [frontiersin.org]
- 10. Biological and pharmacological roles of m6A modifications in cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Recent Progress of METTL3 Inhibitors for Cancer Therapeutics: Design, Optimization and Potential Applications - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
refining detection methods for N6,N6-dimethyladenosine in complex biological samples
Technical Support Center: Refining Detection of N6,N6-dimethyladenosine (m6A)
Welcome to the technical support center for the detection of N6,N6-dimethyladenosine (m6A). As the most prevalent internal modification in eukaryotic mRNA, accurate m6A detection is critical for understanding its role in a vast array of biological processes, from gene expression regulation to disease pathogenesis.[1][2][3] This guide provides field-proven insights and troubleshooting solutions to help you navigate the complexities of m6A analysis in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: Which m6A detection method is right for my experiment?
A1: The optimal method depends on your specific research question, required resolution, and available starting material.
-
For transcriptome-wide screening (lower resolution): Antibody-based methods like methylated RNA immunoprecipitation sequencing (MeRIP-seq or m6A-seq) are well-established for identifying m6A-enriched regions (~100-200 nucleotide resolution).[4][5][6][7] They are ideal for initial mapping and identifying differentially methylated regions.
-
For single-nucleotide resolution: Methods like miCLIP, PA-m6A-seq, or enzyme-based approaches (DART-seq, MAZTER-seq) are necessary.[4][8] These are more technically demanding but provide precise m6A locations.
-
For absolute quantification and isoform-specific information: Direct RNA sequencing with Nanopore technology is a powerful emerging frontier.[1][4] It allows for the direct detection of m6A on native RNA molecules without the need for antibodies or amplification.[4]
Q2: How much starting RNA material do I need?
A2: This is a critical parameter that varies significantly by method.
-
Traditional MeRIP-seq: Often requires high amounts of total RNA (e.g., 15 µg or more) for robust results.[9][10][11]
-
Low-input MeRIP-seq: Optimized protocols and specific antibodies can work with as little as 500 ng of total RNA.[12] Some studies have achieved success with even lower amounts (e.g., 0.1 µg) using highly sensitive antibodies.[13]
-
Antibody-free methods: Techniques like DART-seq and m6A-SAC-seq have been shown to work with as little as 10-30 ng of total RNA, making them suitable for precious or limited samples.[14][15][16]
Q3: My MeRIP-seq experiment has low yield or high background. What are the common causes?
A3: Low yield or high background in MeRIP-seq can stem from several factors:
-
Suboptimal antibody: The choice and concentration of the anti-m6A antibody are crucial.[9][11] Different antibodies have varying affinities and specificities.
-
Inefficient immunoprecipitation (IP): This could be due to issues with bead conjugation, incubation times, or washing steps.
-
Poor RNA quality: Degraded RNA will lead to poor results. Always assess RNA integrity before starting.
-
Non-specific binding: RNA can non-specifically bind to the beads or antibody, leading to high background.[1] Optimizing washing conditions is key to reducing this.[12][17]
Troubleshooting Guide: A-Z
This section provides a systematic approach to troubleshooting common issues encountered during m6A detection experiments, with a focus on the widely used MeRIP-seq workflow.
Part 1: Sample Preparation & Quality Control
Problem: Low RNA Integrity Number (RIN)
-
Causality: RNA is highly susceptible to degradation by RNases. Poor sample handling, storage, or extraction procedures can lead to low-quality RNA, which will compromise all downstream steps.
-
Solution:
-
Strict RNase-free environment: Use certified RNase-free reagents, consumables, and dedicated equipment.
-
Sample stabilization: Immediately stabilize tissues or cells upon collection using reagents like RNAlater® or by flash-freezing in liquid nitrogen.
-
Quality Control: Always check RNA integrity using an Agilent Bioanalyzer or similar instrument. Aim for a RIN score > 7 for MeRIP-seq.
-
Problem: Inconsistent RNA Fragmentation
-
Causality: MeRIP-seq requires RNA to be fragmented into ~100-nucleotide pieces.[18] Inconsistent fragmentation (either too large or too small) will affect the efficiency of immunoprecipitation and the resolution of peak calling.
-
Solution:
-
Optimize fragmentation conditions: Titrate the incubation time and temperature for chemical or enzymatic fragmentation.
-
Verify fragment size: After fragmentation, run an aliquot on a Bioanalyzer to confirm the fragment size distribution is centered around 100 nt.
-
Part 2: Immunoprecipitation (IP) Workflow
Problem: Low IP Efficiency / Low Yield of Enriched RNA
-
Causality: This is one of the most common failure points in MeRIP-seq. The efficiency of the IP step dictates the success of the entire experiment.
-
Solution:
-
Antibody Selection & Optimization: This is the most critical factor.[11] Systematically test different anti-m6A antibodies from various vendors. A recent study found that specific antibodies from Millipore and Cell Signaling Technology perform well, but their optimal concentrations vary depending on the amount of input RNA.[9][10][11] For instance, 5 µg of Millipore antibodies (ABE572, MABE1006) worked well with 15 µg of total RNA, while 1.25 µg of a Cell Signaling Technology antibody (#56593) was effective for low-input samples.[9][10][11]
-
Bead Preparation: Ensure magnetic beads (e.g., Protein A/G) are properly washed and coated with the antibody.[13]
-
Incubation Time: Optimize the incubation time of the fragmented RNA with the antibody-bead complex. While overnight incubation is common, this may need to be adjusted.[19]
-
Positive & Negative Controls: Include a spike-in control of in vitro transcribed RNA with known m6A modifications to assess IP efficiency.[20] A non-specific IgG antibody control is essential to determine the level of background binding.
-
Problem: High Background Noise (Non-Specific Binding)
-
Causality: Non-specific binding of RNA to the antibody or beads can obscure true m6A signals.[1] This is a known limitation of antibody-based methods.[1]
-
Solution:
-
Stringent Washing: Increase the number and stringency of wash steps after immunoprecipitation. This is a critical step for reducing background.[17]
-
Blocking Agents: Include RNase inhibitors and blocking agents (e.g., yeast tRNA, bovine serum albumin) in your IP buffer to minimize non-specific interactions.
-
Input Control: Always sequence a corresponding "input" library (an aliquot of the fragmented RNA before IP).[21] This is crucial for bioinformatic analysis to distinguish true enrichment from basal transcript abundance.[21]
-
Part 3: Data Analysis
Problem: Poor Reproducibility and High Variability in m6A Peak Calling
-
Causality: The analysis of MeRIP-seq data can be challenging, and different bioinformatic pipelines can yield different results.[22] Reproducibility between studies, even in the same cell type, can be as low as 30-60%.[22]
-
Solution:
-
Appropriate Peak Calling Software: Use established peak calling algorithms designed for MeRIP-seq data, such as MACS or MeTDiff.[1]
-
Differential Methylation Analysis: When comparing conditions, it's essential to use statistical methods that can distinguish changes in m6A levels from changes in overall gene expression.[22] Tools like QNB and DRME are designed for this purpose.[21]
-
Biological Replicates: Always use multiple biological replicates to increase statistical power and identify high-confidence m6A peaks.
-
Motif Analysis: True m6A sites are typically found within a specific consensus motif (e.g., RRACH).[17] Check for the enrichment of this motif within your called peaks as a quality control step.[23]
-
Visualizing the Workflow & Decision Making
Workflow for a MeRIP-seq Experiment
Caption: A generalized workflow for MeRIP-seq, highlighting critical quality control checkpoints.
Decision Tree for Choosing an m6A Detection Method
Caption: A decision-making guide for selecting the appropriate m6A detection technology.
Quantitative Data Summary
Table 1: Comparison of Common m6A Detection Methodologies
| Method | Principle | Resolution | Input RNA | Key Advantage | Key Disadvantage |
| MeRIP-seq / m6A-seq | Antibody-based enrichment | ~100-200 nt[5][6] | High (µg range)[12] | Robust, widely used for screening | Low resolution, potential antibody bias[1] |
| miCLIP / m6A-CLIP | UV crosslinking & IP | Single nucleotide[4] | High (µg range) | High resolution | Technically complex, antibody bias[8] |
| DART-seq | Enzyme-mediated deamination | Single nucleotide[15] | Low (ng range)[14][15] | Antibody-free, low input | Requires cellular expression of fusion protein[24] |
| MAZTER-seq | m6A-sensitive endonuclease | Single nucleotide[8] | Moderate | Antibody-free, provides stoichiometry | Potential sequence context bias[25] |
| Nanopore Direct RNA-seq | Electrical signal perturbation | Single nucleotide | Moderate | Direct detection, no amplification bias, long reads[4] | Data analysis is complex, relies on machine learning models[6][26] |
Detailed Protocol: Optimized MeRIP-seq for Low-Input Samples
This protocol is adapted from methodologies optimized for lower starting amounts of total RNA.[12]
1. RNA Preparation and Fragmentation
-
Start with 500 ng - 2 µg of high-quality total RNA (RIN > 7).
-
Fragment RNA using a chemical fragmentation buffer at 94°C for 5-15 minutes. The exact time should be optimized to yield fragments of ~100 nt.
-
Immediately stop the reaction on ice and purify the fragmented RNA.
-
QC Step: Verify fragment size distribution on a Bioanalyzer.
2. Immunoprecipitation
-
Set aside 10% of the fragmented RNA as the Input control .
-
Prepare Protein A/G magnetic beads by washing them twice with IP buffer.
-
Incubate the beads with an optimized amount of anti-m6A antibody (e.g., 1.25 µg of CST #56593 for low-input) for 1-2 hours at 4°C with rotation.
-
Add the remaining fragmented RNA to the antibody-bead complex. Include RNase inhibitors.
-
Incubate overnight at 4°C with rotation.
3. Washing and Elution
-
Place the tube on a magnetic rack and discard the supernatant.
-
Perform a series of stringent washes to remove non-specific binding:
-
2x washes with low-salt buffer.
-
2x washes with high-salt buffer.
-
1x wash with LiCl buffer.
-
2x washes with TE buffer.
-
-
Elute the m6A-enriched RNA from the beads using an elution buffer containing Proteinase K.
4. Library Preparation and Sequencing
-
Purify the eluted RNA (IP sample) and the Input control RNA.
-
Proceed with a strand-specific RNA-seq library preparation protocol suitable for low-input samples.
-
Sequence the libraries on a high-throughput sequencing platform, aiming for a minimum of 30 million reads per sample.
References
-
Comprehensive Overview of m6A Detection Methods. (n.d.). CD Genomics. Retrieved January 3, 2026, from [Link]
-
Optimizing antibody use for accurate m6A mapping in RNA research. (n.d.). RNA-Seq Blog. Retrieved January 3, 2026, from [Link]
-
Meyer, K. D. (2019). DART-seq: an antibody-free method for global m6A detection. Nature Methods, 16(11), 1275–1280. [Link]
-
Evaluation of epitranscriptome-wide N6-methyladenosine differential analysis methods. (2021). Briefings in Bioinformatics, 22(5). [Link]
-
DART-seq: an antibody-free method for global m6A detection. (2020). PacBio. [Link]
-
Comparative analysis of improved m6A sequencing based on antibody optimization for low-input samples. (n.d.). Semantic Scholar. Retrieved January 3, 2026, from [Link]
-
Meyer, K. D. (2022). Improved Methods for Deamination-Based m6A Detection. Frontiers in Genetics, 13. [Link]
-
Comparative analysis of improved m6A sequencing based on antibody optimization for low-input samples. (2025). PubMed. [Link]
-
Analysis approaches for the identification and prediction of N6-methyladenosine sites. (2022). Critical Reviews in Biotechnology, 43(6), 841-857. [Link]
-
Engel, M., et al. (2020). Limits in the detection of m6A changes using MeRIP/m6A-seq. Scientific Reports, 10(1), 6590. [Link]
-
An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing. (2023). Methods, 217, 79-87. [Link]
-
A low-cost, low-input method establishment for m6A MeRIP-seq. (2024). Molecular and Cellular Probes, 73, 101981. [Link]
-
How Do You Identify m6 A Methylation in Transcriptomes at High Resolution? A Comparison of Recent Datasets. (2020). Frontiers in Genetics, 11. [Link]
-
Molinie, B., et al. (2016). Development and validation of m6A-LAIC-seq protocol. ResearchGate. [Link]
-
Studying m6A in the brain: a perspective on current methods, challenges, and future directions. (2024). Frontiers in Molecular Neuroscience, 17. [Link]
-
m6A-SAC-seq for quantitative whole transcriptome m6A profiling. (2022). Nature Protocols, 17(2), 414-439. [Link]
-
Analysis approaches for the identification and prediction of N6-methyladenosine sites. (2022). Taylor & Francis Online. [Link]
-
How Do You Identify m6A Methylation in Transcriptomes at High Resolution? A Comparison of Recent Datasets. (2020). UCL Discovery. [Link]
-
Optimization of experimental conditions. (a,b) Effect of m6A antibody... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
m6A-SAC-seq for quantitative whole transcriptome m6A profiling. (2022). Springer Nature Experiments. [Link]
-
Comprehensive analysis of m6A-seq data reveals distinct features of conserved and unique m6A sites in mammals. (2022). ResearchGate. [Link]
-
Detection of m6A RNA modifications at single-nucleotide resolution using m6A-selective allyl chemical labeling and sequencing. (2022). STAR Protocols, 3(3), 101642. [Link]
-
Cui, X., et al. (2018). Refined RIP-seq protocol for epitranscriptome analysis with low input materials. PLOS Biology, 16(9), e2006092. [Link]
-
Current progress in strategies to profile transcriptomic m6A modifications. (2024). Frontiers in Molecular Biosciences, 11. [Link]
-
MeRIP-seq: Comprehensive Guide to m6A RNA Modification Analysis. (n.d.). CD Genomics. Retrieved January 3, 2026, from [Link]
-
Current progress in strategies to profile transcriptomic m6A modifications. (2024). PubMed Central. [Link]
-
Optimized m⁶A MeRIP-seq protocol worked well starting with 2 μg total... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Detecting m6A RNA modification from nanopore sequencing using a semisupervised learning framework. (2023). PNAS, 120(33). [Link]
Sources
- 1. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]
- 2. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. rna-seqblog.com [rna-seqblog.com]
- 10. Comparative analysis of improved m6A sequencing based on antibody optimization for low-input samples | Semantic Scholar [semanticscholar.org]
- 11. Comparative analysis of improved m6A sequencing based on antibody optimization for low-input samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Refined RIP-seq protocol for epitranscriptome analysis with low input materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A low-cost, low-input method establishment for m6A MeRIP-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DART-seq: an antibody-free method for global m6A detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pacb.com [pacb.com]
- 16. Detection of m6A RNA modifications at single-nucleotide resolution using m6A-selective allyl chemical labeling and sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MeRIP-seq: Comprehensive Guide to m6A RNA Modification Analysis - CD Genomics [rna.cd-genomics.com]
- 18. researchgate.net [researchgate.net]
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- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. m6A-SAC-seq for quantitative whole transcriptome m6A profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Improved Methods for Deamination-Based m6A Detection [frontiersin.org]
- 25. Current progress in strategies to profile transcriptomic m6A modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Studying m6A in the brain: a perspective on current methods, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of N6,N6-dimethyladenosine (m6,6A): A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N6,N6-dimethyladenosine (m6,6A). As a senior application scientist, I've designed this guide to provide you with in-depth, field-proven insights into the stability of this unique RNA modification. This resource addresses common challenges and questions encountered during experimental workflows, moving beyond simple protocols to explain the "why" behind the "how." Our goal is to empower you with the knowledge to design robust experiments and confidently interpret your results.
Section 1: Frequently Asked Questions (FAQs) - The Stability Profile of m6,6A
This section tackles the most pressing questions regarding the stability of N6,N6-dimethyladenosine under various experimental conditions.
Q1: What is N6,N6-dimethyladenosine (m6,6A) and how does it differ from N6-methyladenosine (m6A)?
N6,N6-dimethyladenosine, abbreviated as m6,6A, is an RNA modification characterized by the presence of two methyl groups on the nitrogen atom at the 6th position of adenine. This distinguishes it from the more extensively studied N6-methyladenosine (m6A), which has only one methyl group at the same position.[1][2] While both are purine modifications, the presence of the second methyl group in m6,6A can influence its chemical properties and interactions with proteins and other nucleic acids. m6,6A is known to be a conserved modification in ribosomal RNA (rRNA) and is crucial for ribosome biogenesis.[1][2]
Q2: I'm concerned about the stability of my m6,6A-containing RNA samples during storage. What are the best practices?
While specific quantitative data on the long-term stability of m6,6A in solution is limited, it is generally recommended to handle and store N6,N6-dimethyladenosine solutions with care, as some suppliers indicate that they can be unstable. For optimal preservation of your RNA samples containing m6,6A, follow these guidelines:
-
Storage Temperature: Store purified RNA in RNase-free water or a suitable buffer at -80°C. Avoid repeated freeze-thaw cycles, which can lead to RNA degradation.
-
Aliquotting: Upon purification, aliquot your RNA into smaller, single-use volumes to minimize the number of times the main stock is thawed.
-
RNase-free Environment: Always work in an RNase-free environment to prevent enzymatic degradation of your RNA. Use certified RNase-free reagents, consumables, and dedicated equipment.
Q3: How does pH affect the stability of the m6,6A modification?
The stability of the glycosidic bond and the modification itself can be influenced by pH.
-
Acidic Conditions: Strong acidic conditions (e.g., 4 M HCl) can be used to denature double-stranded nucleic acids for immunostaining, but prolonged exposure can lead to depurination and degradation of RNA.[3] While specific studies on the acid lability of m6,6A are not abundant, it is prudent to assume that harsh acidic treatments may compromise the integrity of the modification and the RNA molecule.
-
Alkaline Conditions: Strongly alkaline environments are known to promote the Dimroth rearrangement of N1-methyladenosine (m1A) to N6-methyladenosine (m6A). While this is a different modification, it highlights the potential for base-catalyzed rearrangements and hydrolysis of RNA at high pH. Methylation of adenosine can occur in strongly alkaline mediums, suggesting that the chemical environment can influence the modification state.[4] It is advisable to maintain a neutral or slightly acidic pH (around pH 7.0) for most experimental procedures involving m6,6A to ensure its stability.[5]
Q4: What is the thermal stability of m6,6A? Can I heat my samples?
Heating RNA samples is a common step in many protocols, for example, to denature secondary structures.
-
Denaturation: For routine denaturation, heating samples at 65-70°C for a short period (e.g., 2-5 minutes) followed by rapid cooling on ice is generally acceptable and necessary for many applications.[5]
Section 2: Troubleshooting Guide - Common Issues in m6,6A Analysis
This section provides practical solutions to common problems encountered during the detection and quantification of N6,N6-dimethyladenosine.
Issue 1: Low or no signal for m6,6A in my LC-MS/MS analysis.
Possible Causes & Solutions:
-
Inefficient RNA Digestion: Incomplete digestion of RNA into single nucleosides is a primary cause of low signal.
-
Protocol: Ensure complete enzymatic digestion by using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase) and alkaline phosphatase. Optimize enzyme concentrations and incubation times. A detailed protocol is provided in Section 3.
-
Causality: Nuclease P1 cleaves the phosphodiester bonds to yield 5'-mononucleotides, and alkaline phosphatase removes the 5'-phosphate to generate the nucleoside for MS analysis. Incomplete reactions will result in a lower yield of the target analyte.
-
-
Poor Ionization of m6,6A: The ionization efficiency of modified nucleosides can vary.
-
Optimization: Optimize your mass spectrometer's source parameters (e.g., spray voltage, gas flow, temperature) using a pure N6,N6-dimethyladenosine standard.
-
Rationale: Proper ionization is critical for generating a strong signal in the mass spectrometer.
-
-
Matrix Effects: Co-eluting compounds from your sample can suppress the ionization of m6,6A.
-
Mitigation: Improve chromatographic separation to resolve m6,6A from interfering matrix components. Consider using a more advanced sample cleanup method like solid-phase extraction (SPE).
-
-
Degradation during Sample Preparation: m6,6A may be degraded during extraction or digestion.
-
Precaution: Keep samples on ice whenever possible and use fresh, high-quality reagents. Minimize the time between sample preparation and analysis.
-
Issue 2: High background or non-specific signals in my m6,6A dot blot.
Possible Causes & Solutions:
-
Antibody Cross-Reactivity: The anti-m6,6A antibody may be cross-reacting with other methylated adenosines like m6A.
-
Validation: Test the specificity of your antibody by performing dot blots with synthetic RNA oligonucleotides containing known modifications (m6,6A, m6A, and unmodified A).
-
-
Insufficient Blocking: Inadequate blocking of the membrane can lead to non-specific antibody binding.
-
Optimization: Increase the concentration of the blocking agent (e.g., non-fat milk or bovine serum albumin) and/or extend the blocking time.
-
-
RNA Overloading: Loading too much RNA can result in high background.
-
Titration: Perform a dilution series of your RNA samples to determine the optimal loading amount that gives a clear signal without excessive background.
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments involving N6,N6-dimethyladenosine.
Protocol 1: Quantification of m6,6A in RNA by LC-MS/MS
This protocol outlines the gold-standard method for accurate quantification of m6,6A.[7][8]
Materials:
-
Purified RNA sample
-
Nuclease P1
-
Snake Venom Phosphodiesterase
-
Alkaline Phosphatase
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
N6,N6-dimethyladenosine standard
-
Adenosine standard
-
LC-MS/MS system
Procedure:
-
RNA Digestion: a. In an RNase-free tube, combine 1-5 µg of purified RNA with 10 U of Nuclease P1 in a final volume of 20 µL of Nuclease P1 buffer. b. Incubate at 37°C for 2 hours. c. Add 2 µL of 1 M ammonium bicarbonate buffer (pH ~8.0) and 0.01 U of snake venom phosphodiesterase. d. Incubate at 37°C for an additional 2 hours. e. Add 10 U of alkaline phosphatase and incubate at 37°C for 1 hour.
-
Sample Cleanup: a. Centrifuge the digested sample at high speed to pellet any precipitates. b. Filter the supernatant through a 0.22 µm filter before injection into the LC-MS/MS system.
-
LC-MS/MS Analysis: a. Separate the nucleosides on a C18 reverse-phase column using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). b. Detect and quantify m6,6A and adenosine using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer. c. Create a standard curve using known concentrations of the N6,N6-dimethyladenosine and adenosine standards to quantify the amount of m6,6A relative to adenosine in your sample.
Troubleshooting for LC-MS/MS:
| Problem | Potential Cause | Solution |
| Peak Tailing or Broadening | Column degradation, improper mobile phase pH, sample overload. | Replace the column, ensure mobile phase pH is optimal for separation, inject a smaller sample volume.[9] |
| Inconsistent Retention Times | Fluctuation in pump pressure, temperature changes, column equilibration issues. | Check the LC system for leaks, use a column thermostat, ensure the column is fully equilibrated before each run.[10] |
| Low Signal Intensity | Poor ionization, sample degradation, incorrect MRM transitions. | Optimize MS source parameters, prepare fresh samples, verify MRM transitions with a pure standard.[10] |
Protocol 2: Dot Blot Analysis for Semi-Quantitative Detection of m6,6A
This protocol provides a simpler, semi-quantitative method to assess the relative abundance of m6,6A.
Materials:
-
Purified RNA sample
-
Nylon or nitrocellulose membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-N6,N6-dimethyladenosine antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
RNA Spotting: a. Denature 0.5-2 µg of RNA in 3X SSC buffer at 95°C for 3 minutes and then place on ice. b. Spot the denatured RNA onto a nylon or nitrocellulose membrane. c. UV-crosslink the RNA to the membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the anti-m6,6A antibody (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Apply the chemiluminescent substrate and visualize the signal using a chemiluminescence imager. b. As a loading control, stain the membrane with methylene blue to visualize the total amount of RNA spotted.
Section 4: Visualizing Experimental Workflows and Chemical Logic
To further clarify the experimental processes and the chemical nature of N6,N6-dimethyladenosine, the following diagrams are provided.
Caption: Chemical structures of Adenosine and N6,N6-dimethyladenosine.
Caption: Workflow for LC-MS/MS quantification of m6,6A.
References
-
Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA. Nucleic Acids Research. [Link]
-
N6-methyladenosine regulates the stability of RNA:DNA hybrids in human cells. Nature Genetics. [Link]
-
This figure illustrates the demethylation process of N6-methyladenosine... ResearchGate. [Link]
-
Enzymatic deamination of the epigenetic nucleoside N6-methyladenosine regulates gene expression. PubMed. [Link]
-
Enzymatic deamination of the epigenetic nucleoside N6-methyladenosine regulates gene expression. PMC. [Link]
-
Detailed resume of RNA m6A demethylases. PMC. [Link]
-
Structure and Thermodynamics of N6-Methyladenosine in RNA: A Spring-Loaded Base Modification. PMC. [Link]
-
Quantitative analysis of m6A RNA modification by LC-MS. PMC. [Link]
-
Methylation of adenosine in strongly alkaline medium: Preparation and Properties of o'-methyl derivatives of adenosine and N6-methyladenosine. PubMed. [Link]
-
Comparison of RNA m6A and DNA methylation profiles between mouse female germline stem cells and STO cells. PMC. [Link]
-
N6-methyladenosine regulates the stability of RNA:DNA hybrids in human cells. PubMed. [Link]
-
Thermal Stability Changes in Telomeric G-Quadruplex Structures Due to N 6 -Methyladenine Modification. MDPI. [Link]
-
microRNAs are Stable in Formalin-Fixed Paraffin-Embedded Archival Tissue Specimens of Colorectal Cancers Stored for up to 28 Years. NIH. [Link]
-
N6-methyladenosine regulates the stability of RNA:DNA hybrids in human cells. ResearchGate. [Link]
-
N6-methyladenosine in DNA promotes genome stability. eLife. [Link]
-
N6-methyladenosine-dependent regulation of messenger RNA stability. Nature. [Link]
-
N6-Methyladenosine, DNA Repair, and Genome Stability. PMC. [Link]
-
m6A-dependent regulation of messenger RNA stability. PMC. [Link]
-
N6-methyladenosine in DNA promotes genome stability. eLife. [Link]
-
N6-methyladenosine in DNA promotes genome stability. PMC. [Link]
-
Quantitative analysis of m6A RNA modification by LC-MS. CDN. [Link]
-
m6A modification plays an integral role in mRNA stability and translation during pattern-triggered immunity. PNAS. [Link]
-
RNA m6A modification, signals for degradation or stabilisation?. PMC. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Structure and Thermodynamics of N6-Methyladenosine in RNA: a Spring-loaded Base Modification. Amazon S3. [Link]
-
Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA. Oxford Academic. [Link]
-
Atomistic and Thermodynamic Analysis of N6-Methyladenosine (m6A) Recognition by the Reader Domain of YTHDC1. ACS Publications. [Link]
-
Quantitative analysis of m6A RNA modification by LC-MS. ResearchGate. [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]
Sources
- 1. Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of m6A/m6Am RNA methyltransferase structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N6-methyladenosine regulates the stability of RNA:DNA hybrids in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylation of adenosine in strongly alkaline medium: Preparation and Properties of o'-methyl derivatives of adenosine and N6-methyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Structure and Thermodynamics of N6-Methyladenosine in RNA: A Spring-Loaded Base Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 9. agilent.com [agilent.com]
- 10. zefsci.com [zefsci.com]
Technical Support Center: Optimizing HPLC Separation of N6,N6-dimethyladenosine and its Metabolites
Introduction to the Analytical Challenge
N6,N6-dimethyladenosine (m6,2A) is a modified nucleoside that plays a significant role in RNA metabolism and function. Its accurate quantification, along with its structurally similar metabolites, is critical for research in epitranscriptomics and drug development. However, the inherent polarity and subtle structural differences among these compounds pose significant challenges for chromatographic separation. This guide provides a comprehensive, question-and-answer-based resource to troubleshoot and optimize the High-Performance Liquid Chromatography (HPLC) separation of m6,2A and its metabolites, ensuring robust and reliable analytical results.
Foundational Knowledge: Key Separation Principles
Successful separation of polar analytes like m6,2A hinges on mastering a few core HPLC principles. These compounds have limited retention on standard C18 columns under highly aqueous conditions. Therefore, method development often involves either specialized reversed-phase columns stable in high aqueous mobile phases or alternative chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2] HILIC utilizes a polar stationary phase with a high organic mobile phase, which is advantageous for retaining and separating very polar compounds.[1][3][4]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Section 1: Poor Resolution & Co-elution
Q1: My peaks for m6,2A and a closely related metabolite (e.g., N6-methyladenosine, m6A) are co-eluting or have very poor resolution. What is the first thing I should check?
A1: The first step is to evaluate your mobile phase composition and gradient. For complex mixtures of nucleoside analogs with varying polarities, a gradient elution is almost always superior to an isocratic method.[2]
-
Causality: A shallow gradient (a slower increase in the organic solvent concentration over time) increases the time analytes spend interacting with the stationary phase, providing more opportunity for separation.[2] If your analytes are eluting very early, it indicates they are not being sufficiently retained.
-
Troubleshooting Protocol:
-
Review Your Current Gradient: Analyze your starting and ending organic percentages and the gradient duration.
-
Implement a "Scouting Gradient": Start with a broad gradient (e.g., 5% to 95% organic solvent over 20 minutes) to determine the approximate elution window of your compounds.[2]
-
Optimize the Gradient: Once you know the elution window, create a shallower gradient within that range. For example, if your compounds elute between 15% and 30% organic, you could run a gradient from 10% to 35% over a longer period (e.g., 25-30 minutes).
-
Q2: I've optimized my gradient, but resolution is still insufficient. What column should I be using?
A2: Standard C18 columns can struggle to retain highly polar nucleosides.[2] If you are using a standard C18, consider switching to a column with alternative selectivity.
-
Causality: The high polarity of m6,2A and its metabolites leads to poor retention in reversed-phase chromatography. Specialized stationary phases are designed to counteract this.
-
Recommended Column Chemistries:
-
Polar-Embedded/Polar-Endcapped Phases: These columns have functional groups embedded within the alkyl chains or at the end, making them more stable in 100% aqueous mobile phases and offering different selectivity for polar compounds.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase (like bare silica or with bonded polar functional groups) and a mobile phase rich in organic solvent. This mode is excellent for retaining and separating very hydrophilic compounds.[1][3][5] The elution order in HILIC is often the opposite of reversed-phase.
-
| Column Type | Principle | Pros for Nucleoside Analysis | Cons |
| Standard C18 | Hydrophobic Interaction | Widely available, well-understood. | Poor retention for very polar analytes, potential for "phase collapse" in high aqueous mobile phases. |
| Polar-Embedded C18 | Mixed-Mode (Hydrophobic + Polar) | Improved retention for polar compounds, stable in 100% aqueous.[2] | Selectivity can be highly dependent on mobile phase pH and buffer. |
| HILIC | Partitioning into a water-enriched layer on the stationary phase. | Excellent retention for highly polar analytes.[3][4] Enhanced MS sensitivity due to high organic mobile phase.[3] | Can be sensitive to sample solvent composition and water content. Longer equilibration times may be needed. |
Section 2: Peak Shape Problems (Tailing, Fronting, Broadening)
Q3: My peaks, especially for m6,2A, are showing significant tailing. What causes this and how can I fix it?
A3: Peak tailing for basic compounds like nucleosides is often caused by secondary interactions with acidic silanol groups on the silica surface of the column packing material.[2][6]
-
Causality: At mid-range pH, residual silanols on the silica backbone can be deprotonated (negatively charged) and interact ionically with protonated basic analytes (positively charged). This secondary interaction mechanism leads to a portion of the analyte being held more strongly, resulting in a tailed peak.
-
Troubleshooting Protocol:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3-4 with formic acid or ammonium formate) will protonate the silanol groups, minimizing these unwanted ionic interactions.[6]
-
Use a High-Purity Column: Modern columns made with high-purity silica have a much lower concentration of active silanol groups, significantly reducing tailing.
-
Check for Metal Contamination: Nucleotides and related compounds can chelate with trace metals in the HPLC system (frits, tubing, stator).[7] This can also cause peak tailing. If suspected, passivating the system with an acid wash or using metal-free PEEK components can help.[7]
-
Q4: My peaks are broad and distorted right from the start of the chromatogram. What's going on?
A4: This is a classic symptom of a mismatch between the sample solvent and the initial mobile phase.[2][8]
-
Causality: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your starting mobile phase, the sample doesn't "focus" into a tight band at the head of the column. Instead, it begins to travel down the column before the gradient starts, leading to broad, misshapen peaks.
-
Troubleshooting Protocol:
-
Match the Solvents: Ideally, dissolve your sample in the initial mobile phase.
-
Use a Weaker Solvent: If solubility is an issue, use a solvent that is weaker than the initial mobile phase. For a reversed-phase method starting at 5% acetonitrile, you should dissolve your sample in 5% acetonitrile or a weaker solvent.
-
Reduce Injection Volume: If you cannot change the sample solvent, reducing the injection volume can minimize the peak distortion effect.[2]
-
Section 3: Sample Preparation & Matrix Effects
Q5: I'm working with biological samples (plasma, urine, cell extracts). How should I prepare them to avoid interfering with the analysis?
A5: Proper sample preparation is critical to remove proteins and other matrix components that can interfere with the separation and damage the column. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.[1][9]
-
Causality: Biological fluids contain complex matrices that can co-elute with analytes, cause ion suppression in mass spectrometry, and irreversibly bind to the HPLC column, degrading its performance. SPE isolates the analytes of interest from these contaminants.[10]
-
Challenge: Nucleosides are highly polar, making their recovery from traditional C18 SPE cartridges often unsatisfactory.[1]
-
Alternative SPE Sorbents:
-
Mixed-Mode Ion-Exchange: These sorbents combine reversed-phase and ion-exchange properties and can be very effective for retaining and purifying polar, ionizable compounds.
-
Graphitized Carbon: This type of sorbent is excellent for retaining polar compounds.[10]
-
Phenylboronic Acid (PBA): This sorbent forms a reversible covalent bond with the cis-diol groups present in ribonucleosides, offering high selectivity.[9]
-
Protocol: General Solid-Phase Extraction (SPE) Workflow
This protocol provides a general workflow. The specific sorbent, wash, and elution solvents must be optimized for your particular analytes and matrix.
-
Conditioning: Pass a strong organic solvent (e.g., methanol) through the SPE cartridge to wet the sorbent.
-
Equilibration: Flush the cartridge with an aqueous solution (e.g., water or buffer) that matches the pH and ionic strength of your sample.
-
Loading: Load the pre-treated biological sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Pass a weak solvent through the cartridge to wash away interfering compounds without eluting the analytes of interest.
-
Elution: Elute the analytes with a strong solvent. For HILIC analysis, it is often beneficial to elute with a high-organic solvent to be compatible with the initial mobile phase.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for injection.[11]
Section 4: Detection (Mass Spectrometry)
Q6: What are the typical mass spectrometry (MS) settings for detecting m6,2A?
A6: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive and selective quantification of nucleosides.[1][3] Detection is typically performed in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Causality: MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte. This minimizes interference from co-eluting matrix components.
-
Typical MRM Transitions: To optimize MRM parameters, a standard solution of the analyte is infused directly into the mass spectrometer.[3] The most abundant precursor ion ([M+H]+) is selected, and then the collision energy is ramped to find the most stable and abundant product ion.
| Parameter | Typical Setting / Consideration | Reason |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Nucleosides readily form [M+H]+ ions. |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Provides the best selectivity and sensitivity for quantification.[12] |
| Ion Source Gas | Optimize for best signal (GS1, GS2) | Proper gas flow is crucial for efficient desolvation and ionization.[3] |
| Ion Source Temp. | 400-550 °C | Aids in desolvation of the mobile phase.[3] |
| Collision Energy (CE) | Optimize per compound | The energy required to fragment the precursor ion into the desired product ion is compound-specific.[3] |
References
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Cai, J., Li, Y., & Chen, X. (2014). An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids. Scientific Reports, 4, 7369. Available at: [Link]
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Su, R., et al. (2021). Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients. Frontiers in Oncology, 11, 708348. Available at: [Link]
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Dai, Z., et al. (2016). Online solid phase extraction and liquid chromatography-mass spectrometric determination of nucleoside drugs in plasma. Journal of Chromatography B, 1038-1039, 8-15. Available at: [Link]
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Su, R., et al. (2021). Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2-O-Dim. Frontiers in Oncology, 11. Available at: [Link]
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Edupuganti, R., & Luy, B. (2017). Identification of N6-methyladenosine reader proteins. Methods, 118, 33-40. Available at: [Link]
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Eisner, E. J., & Weng, N. (2000). Analysis of various nucleosides in plasma using solid phase extraction and high-performance liquid chromatography with UV detection. Journal of Chromatography B: Biomedical Sciences and Applications, 749(1), 119-130. Available at: [Link]
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Nováková, L., & Vlčková, H. (2026). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. LCGC International. Available at: [Link]
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Chen, K., et al. (2022). Analysis approaches for the identification and prediction of N6-methyladenosine sites. Briefings in Bioinformatics, 23(6), bbac433. Available at: [Link]
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GL Sciences. (n.d.). How to Obtain Good Peak Shapes. Available at: [Link]
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Knowledge UChicago. (n.d.). THE UNIVERSITY OF CHICAGO DEVELOPMENT OF SITE-SPECIFIC AND QUANTITATIVE N6-METHYL ADENOSINE (M6A) PROFILING METHODS A DISSERTATI. Available at: [Link]
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Taylor & Francis. (2025). Analytical Strategies for Nucleosides and Nucleotides in Food: Advances in Sample Preparation and Separation Technologies with Emerging Challenges. Available at: [Link]
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MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. Available at: [Link]
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Semantic Scholar. (2021). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. Available at: [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
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Hichrom. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
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Restek. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
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Validation & Comparative
A Comparative Guide to AKT Inhibition: Evaluating N6,N6-dimethyladenosine Against a Panel of Kinase Inhibitors
In the landscape of cancer research and drug development, the serine/threonine kinase AKT (also known as Protein Kinase B) stands as a pivotal node in signaling pathways that govern cell survival, proliferation, and metabolism. Its frequent dysregulation in a multitude of human cancers has made it a prime target for therapeutic intervention. This guide provides an in-depth comparison of the AKT inhibitory effects of N6,N6-dimethyladenosine (m6A), a naturally derived compound, with established AKT inhibitors, offering a critical perspective for researchers and drug development professionals.
The Central Role of the PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that responds to various extracellular stimuli, such as growth factors and insulin. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the plasma membrane, where it is activated through phosphorylation at two key residues: Threonine 308 (T308) by phosphoinositide-dependent kinase 1 (PDK1) and Serine 473 (S473) by the mTOR complex 2 (mTORC2). Activated AKT then phosphorylates a plethora of downstream substrates, promoting cell growth, proliferation, and survival while inhibiting apoptosis.
Caption: The PI3K/AKT/mTOR signaling pathway.
N6,N6-dimethyladenosine: A Novel Modulator of AKT Signaling
N6,N6-dimethyladenosine is a modified nucleoside that has been identified as a robust inhibitor of AKT signaling.[1][2] Unlike conventional kinase inhibitors that directly target the ATP-binding pocket of AKT, the mechanism of m6A is intricately linked to the epitranscriptomic regulation of RNA, specifically N6-methyladenosine (m6A) RNA modification.[3][4][5] This modification is a dynamic and reversible process regulated by a complex interplay of "writer" (methyltransferases like METTL3), "eraser" (demethylases like FTO), and "reader" (m6A-binding proteins) proteins.[4][5] Dysregulation of m6A methylation has been implicated in the altered expression of key components of the PI3K/AKT pathway.[3][6]
Experimental evidence demonstrates that treatment with N6,N6-dimethyladenosine leads to a significant reduction in the phosphorylation of AKT at Serine 473 (p-AKT S473) in various non-small cell lung cancer cell lines.[1][2] This inhibitory effect is observed at micromolar concentrations and is specific, as it does not induce global changes in tyrosine kinase signaling.[2]
Comparative Analysis with Established AKT Inhibitors
To provide a comprehensive understanding of the AKT inhibitory potential of N6,N6-dimethyladenosine, it is essential to compare it with well-characterized AKT inhibitors that employ different mechanisms of action.
| Compound | Mechanism of Action | Target Isoforms | Reported IC50 | Key Characteristics |
| N6,N6-dimethyladenosine | Indirect; modulates AKT signaling, likely through m6A RNA modification pathways.[1][3][4] | Pan-AKT (demonstrated by p-AKT reduction)[1][2] | Not reported in a direct kinase assay. Effective concentrations in cell-based assays are in the low micromolar range.[1][2] | Novel mechanism of action distinct from direct kinase inhibition. |
| MK-2206 | Allosteric inhibitor that binds to the pleckstrin homology (PH) domain, preventing AKT translocation and activation.[5][7][8] | Pan-AKT (AKT1, AKT2, AKT3)[7][9] | AKT1: ~8 nM, AKT2: ~12 nM, AKT3: ~65 nM (cell-free assays)[7][10] | Orally bioavailable; synergistic effects with other anticancer agents.[4][11] |
| Capivasertib (AZD5363) | ATP-competitive inhibitor that targets the kinase domain.[12][13][14] | Pan-AKT (AKT1, AKT2, AKT3)[14][15] | ~10 nM or less for all isoforms (cell-free assays)[16][17] | First-in-class approved AKT inhibitor for certain breast cancers.[12][13] |
| Ipatasertib (GDC-0068) | ATP-competitive inhibitor of the kinase domain.[18][19][20] | Pan-AKT (AKT1, AKT2, AKT3)[18][20] | Not consistently reported in public domain. | Orally bioavailable; has been investigated in numerous clinical trials.[18][19] |
| Perifosine | Targets the PH domain of AKT, preventing its translocation to the plasma membrane.[1][2] | Pan-AKT (indirectly)[1][21] | ~4.7 µM (cell-based assay)[2] | Oral alkylphospholipid; also affects other signaling pathways.[1][21] |
Mechanistic Distinctions: A Deeper Dive
The primary distinction between N6,N6-dimethyladenosine and the other listed compounds lies in its indirect mode of action. While MK-2206, Capivasertib, Ipatasertib, and Perifosine directly interact with the AKT protein, either at its allosteric site or the ATP-binding pocket, N6,N6-dimethyladenosine appears to exert its influence at the level of RNA regulation.
The m6A RNA modification pathway, which N6,N6-dimethyladenosine is presumed to modulate, can impact the stability, translation, and splicing of mRNAs encoding key signaling proteins. For instance, the m6A "writer" METTL3 and "eraser" FTO have been shown to regulate the expression of components within the PI3K/AKT pathway.[22][23][24] Therefore, the inhibitory effect of N6,N6-dimethyladenosine on AKT phosphorylation is likely a downstream consequence of altered m6A methylation patterns.
Caption: Mechanisms of action for N6,N6-dimethyladenosine vs. direct AKT inhibitors.
Experimental Protocols for Assessing AKT Inhibition
Accurate evaluation of AKT inhibitory activity requires robust and well-controlled experimental methodologies. Below are detailed protocols for two common assays used to quantify AKT inhibition.
Protocol 1: Western Blotting for Phospho-AKT (Ser473)
This cell-based assay provides a semi-quantitative measure of AKT activation by detecting the phosphorylation status of AKT at Serine 473.
Workflow Diagram:
Caption: Western Blot workflow for p-AKT detection.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., non-small cell lung cancer cell lines like A549 or H460) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the test compound (e.g., N6,N6-dimethyladenosine, MK-2206) or vehicle control (e.g., DMSO) for the desired time period (e.g., 1, 4, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-AKT (Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal (by stripping and re-probing the membrane with a total AKT antibody) and a loading control (e.g., GAPDH or β-actin).
Protocol 2: In Vitro Kinase Assay for IC50 Determination
This biochemical assay directly measures the enzymatic activity of purified AKT and is used to determine the half-maximal inhibitory concentration (IC50) of a compound.
Workflow Diagram:
Caption: In vitro kinase assay workflow.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase reaction buffer containing ATP and a specific AKT substrate (e.g., a GSK-3 fusion protein).
-
Compound Dilution: Prepare a serial dilution of the test inhibitor.
-
Kinase Reaction Setup: In a microplate, combine the purified active AKT enzyme, the kinase reaction buffer, and the serially diluted inhibitor or vehicle control.
-
Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a colorimetric ELISA-based assay, a fluorescence-based assay, or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Conclusion
N6,N6-dimethyladenosine presents a compelling and mechanistically distinct approach to AKT pathway inhibition. While direct kinase inhibitors like Capivasertib and MK-2206 have demonstrated clinical potential through potent, direct targeting of AKT, the indirect modulatory effect of N6,N6-dimethyladenosine via the m6A RNA modification pathway opens new avenues for therapeutic intervention. Its unique mechanism may offer advantages in overcoming resistance mechanisms that can develop against traditional kinase inhibitors.
Further research is warranted to fully elucidate the precise molecular targets of N6,N6-dimethyladenosine within the m6A regulatory machinery and to conduct head-to-head comparisons of its potency and efficacy against direct AKT inhibitors in a broader range of preclinical models. This will be crucial in determining the potential clinical utility of this novel class of AKT signaling modulators.
References
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FUSION-Guided Hypothesis Development Leads to the Identification of N6,N6-Dimethyladenosine, a Marine-Derived AKT Pathway Inhibitor. Mar Drugs. 2017;15(3):82. [Link][1]
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FUSION-Guided Hypothesis Development Leads to the Identification of N6,N6-Dimethyladenosine, a Marine-Derived AKT Pathway Inhibitor. PMC. [Link][2]
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Definition of ipatasertib - NCI Drug Dictionary. National Cancer Institute. [Link][19]
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m6A RNA modification modulates PI3K/Akt/mTOR signal pathway in Gastrointestinal Cancer. PMC. [Link][3][4]
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Capivasertib: A Novel AKT Inhibitor Approved for Hormone-Receptor-Positive, HER-2-Negative Metastatic Breast Cancer. PubMed. [Link][12][15]
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MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo. PubMed. [Link][4][11]
-
Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer. PubMed Central. [Link][20]
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Perifosine: Update on a Novel Akt Inhibitor. PMC. [Link]
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First AKT-targeting drug capivasertib to hit the market, could it open the door for more? Labiotech.eu. [Link][13]
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Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5. PubMed. [Link][25]
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The AKT inhibitor, MK-2206, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells. Frontiers. [Link]
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Selectivity Studies and Free Energy Calculations of AKT Inhibitors. PMC. [Link][26]
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capivasertib. My Cancer Genome. [Link]
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RNA methyltransferase METTL3 induces intrinsic resistance to gefitinib by combining with MET to regulate PI3K/AKT pathway in lung adenocarcinoma. PMC. [Link]
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AKT inhibitor ipatasertib shows signs of effectiveness in patient trial. Labiotech.eu. [Link]
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m6A mRNA methylation regulates AKT activity to promote the proliferation and tumorigenicity of endometrial cancer. PMC. [Link]
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Role of m6A modification in regulating the PI3K/AKT signaling pathway in cancer. PubMed. [Link]
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Interactions among the PI3K/AKT signaling pathway and m6A regulators in... ResearchGate. [Link]
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Autophagy: a critical mechanism of N6-methyladenosine modification involved in tumor progression and therapy resistance. PubMed Central. [Link][6]
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IC 50 values of AZD5363 against enzyme and cellular endpoints. ResearchGate. [Link][16]
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Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab. PubMed Central. [Link][9]
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FTO‐mediated m6A demethylation regulates IGFBP3 expression and AKT activation through IMP3‐dependent P‐body re‐localisation in lung cancer. PubMed Central. [Link][23]
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Methyltransferase-like 3 promotes the progression of lung cancer via activating PI3K/AKT/mTOR pathway. PubMed. [Link]
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The m6A demethylase FTO suppresses glioma proliferation by regulating the EREG/PI3K/Akt signaling pathway. PMC. [Link]
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METTL3 knockdown with siRNA decreases PI3K/AKT signalling pathway... ResearchGate. [Link][27]
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N6-methyladenosine demethylase FTO related to hyperandrogenism in PCOS via AKT pathway. PubMed. [Link]
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METTL3 regulates PI3K/AKT signaling pathway in human cholangiocarcinoma... ResearchGate. [Link]
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N6-methyladenosine demethylase FTO regulates synaptic and cognitive impairment by destabilizing PTEN mRNA in hypoxic-ischemic neonatal rats. PubMed. [Link]
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A Senior Application Scientist's Guide to Validating the Antitumor Activity of N6,N6-dimethyladenosine in Animal Models
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The field of epitranscriptomics has unveiled a new frontier in cancer biology, with N6-methyladenosine (m6A) modifications emerging as a critical regulator of gene expression.[1][2] N6,N6-dimethyladenosine (hereafter referred to as m6A, consistent with its biological role as a modulator of the m6A pathway) has garnered significant attention as a therapeutic agent, primarily through its inhibition of the fat mass and obesity-associated protein (FTO), an m6A demethylase.[3][4] Dysregulation of FTO is implicated in the progression of numerous cancers, including acute myeloid leukemia (AML) and glioblastoma (GBM).[5][6] This guide provides an in-depth, comparative analysis of m6A's antitumor activity in preclinical animal models, juxtaposed with standard-of-care agents. We offer field-proven, step-by-step protocols for in vivo validation, detailed mechanistic diagrams, and a discussion of the causal logic behind critical experimental choices to ensure scientific integrity and reproducibility.
The Central Mechanism: Targeting the FTO Demethylase
N6-methyladenosine is the most abundant internal modification on eukaryotic mRNA, influencing RNA stability, translation, and splicing.[2] This process is dynamically regulated by methyltransferases ("writers"), demethylases ("erasers"), and m6A-binding proteins ("readers").[1][7] The FTO protein is a key "eraser" that removes methyl groups from m6A-modified RNA.[4][8] In many cancers, FTO is overexpressed, leading to the demethylation and subsequent stabilization of oncogenic transcripts, such as MYC and CEBPA, thereby promoting cancer cell proliferation and survival.[4][9]
By inhibiting FTO, N6,N6-dimethyladenosine effectively increases the m6A methylation levels of target mRNAs. This modification is then recognized by "reader" proteins like YTHDF2, which recruits degradation machinery, leading to the decay of the oncogenic transcripts.[7][10] This targeted reduction in key cancer-driving proteins forms the basis of m6A's antitumor activity.[11]
Comparative Efficacy in Preclinical Animal Models
The validation of any novel therapeutic requires rigorous comparison against established standards of care in relevant animal models. Here, we synthesize data from studies on two cancer types where FTO inhibition has shown significant promise: Acute Myeloid Leukemia (AML) and Glioblastoma (GBM).
Acute Myeloid Leukemia (AML)
AML is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells.[12] FTO has been identified as a key dependency in certain AML subtypes, particularly those with MLL rearrangements.[7]
Standard of Care & Alternatives: Treatment for AML often involves chemotherapy (e.g., cytarabine) and targeted therapies.[13][14] Animal models, including patient-derived xenografts (PDX) and cell line-derived xenografts (CDX), are crucial for preclinical evaluation.[15][16]
Comparative Performance: Studies using FTO inhibitors, such as CS1 and CS2, which mimic the action of N6,N6-dimethyladenosine, have demonstrated potent anti-leukemic effects.[10] In AML PDX models, these inhibitors significantly delayed leukemia progression and improved survival compared to vehicle controls.[10] A key advantage of targeting FTO is its ability to suppress leukemia stem cell (LSC) self-renewal, a primary driver of relapse.[4][10] Furthermore, FTO inhibition has been shown to reprogram the immune response by downregulating immune checkpoint genes like LILRB4, thereby sensitizing AML cells to T-cell cytotoxicity.[10][17]
| Compound/Therapy | Animal Model Type | Key Efficacy Metrics | Source |
| FTO Inhibitors (e.g., CS1/CS2) | AML PDX, Murine AML | - Significantly prolonged survival- Reduced leukemia stem cell burden- Suppressed immune checkpoint gene LILRB4 | [10] |
| Standard Chemotherapy (e.g., Cytarabine) | Murine AML | - Induces remission but often followed by relapse- Does not effectively target LSCs | [14] |
| Combination (FTOi + T-cell Therapy) | AML Xenograft | - Synergistic effect, enhanced T-cell killing of AML cells | [10] |
Glioblastoma (GBM)
GBM is the most aggressive primary brain tumor in adults, with a dismal prognosis.[18] The standard of care is surgical resection followed by radiation and the alkylating agent temozolomide (TMZ).[19][20] However, resistance to TMZ is common.[20][21]
Standard of Care & Alternatives: Temozolomide is the frontline chemotherapeutic agent. Preclinical studies in mouse models show that TMZ can reduce tumor volume by approximately 50% and double survival time compared to controls, although efficacy varies.[18][19]
Comparative Performance: FTO is highly expressed in GBM and is crucial for the self-renewal of glioblastoma stem cells (GSCs), which contribute to tumor recurrence.[1][22] FTO inhibitors have been shown to inhibit GSC self-renewal and suppress tumor progression in GBM mouse models.[22] By targeting the GSC population, FTO inhibition offers a distinct mechanistic advantage over traditional chemotherapy, which may not effectively eliminate these therapy-resistant cells.
| Compound/Therapy | Animal Model Type | Key Efficacy Metrics | Source |
| FTO Inhibitors (e.g., FTO-04) | GBM Orthotopic Xenograft | - Impaired GSC self-renewal- Inhibited tumor progression | [22] |
| Temozolomide (TMZ) | GBM Orthotopic Xenograft | - ~50% reduction in tumor volume- Median survival ratio of ~1.88 (doubling of survival) | [19] |
| Combination (TMZ + other agents) | GBM Xenograft | - Synergistic effects observed with agents like BCNU or SN-38 | [20] |
In-Depth Guide: Designing an In Vivo Validation Study
This section provides a comprehensive, field-tested protocol for validating the antitumor activity of N6,N6-dimethyladenosine using a subcutaneous xenograft model, a foundational method in preclinical oncology.[23]
Foundational Decisions: Model Selection
The choice of animal model is the most critical variable for translational relevance.
-
Cell Line-Derived Xenograft (CDX): Involves implanting established cancer cell lines into immunodeficient mice.
-
Pros: High reproducibility, rapid tumor growth, lower cost.[23] Ideal for initial efficacy screening.
-
Cons: May not fully recapitulate the heterogeneity of human tumors.
-
-
Patient-Derived Xenograft (PDX): Involves implanting tumor fragments from a patient directly into immunodeficient mice.
-
Pros: Preserves the original tumor architecture, heterogeneity, and molecular signature. Considered more clinically relevant.
-
Cons: More expensive, slower tumor growth, higher variability between models.
-
Causality: For a novel agent like m6A, an initial validation using a robust CDX model (e.g., using U87MG cells for GBM or MOLM-13 for AML) is logical. Positive results should then be confirmed in a panel of PDX models to ensure the activity is not limited to a single, highly passaged cell line.
Experimental Workflow Diagram
A well-planned workflow is essential for a successful and ethical animal study.
Detailed Step-by-Step Protocol: Subcutaneous Xenograft Model
This protocol is a self-validating system, incorporating necessary controls and precise measurements. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[24]
Materials:
-
Cancer cell line (e.g., U87MG for GBM) in logarithmic growth phase.
-
Sterile PBS and/or HBSS.[24]
-
High-concentration Matrigel (optional, but recommended to improve engraftment).[24][25]
-
Immunodeficient mice (e.g., NSG or Nude mice).
-
Calipers, syringes (25-27G), anesthetic.[24]
-
N6,N6-dimethyladenosine and vehicle solution.
Procedure:
-
Cell Preparation (Timing: ~1-2 hours): a. Harvest cells during the exponential growth phase (80-90% confluency).[26] b. Wash cells 2-3 times with cold, sterile PBS to remove all traces of media.[26] c. Perform a live cell count using Trypan Blue. Viability must be >90%.[27] d. Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel on ice.[25][26] The final concentration should be tailored to the cell line (e.g., 2-5 x 10^6 cells per 100-200 µL).
-
Tumor Implantation (Timing: ~15 minutes per mouse): a. Anesthetize the mouse according to approved protocols. b. Shave and sterilize the injection site on the mouse's flank.[24] c. Gently lift the skin and inject the 100-200 µL cell suspension subcutaneously.[26][27] Ensure the needle does not enter the peritoneal cavity.[24] d. Slowly withdraw the needle to prevent leakage of the cell suspension.[24]
-
Tumor Monitoring and Treatment: a. Allow tumors to establish and reach a volume of approximately 100-150 mm³.[26] b. Randomize mice into treatment groups (e.g., Vehicle, m6A, Comparator Drug like TMZ). c. Measure tumor dimensions (Length and Width) with calipers 2-3 times per week. Calculate volume using the formula: Volume = (Length x Width²) / 2 .[26] d. Monitor body weight and overall animal health concurrently as a measure of toxicity. e. Administer treatments as per the experimental design (e.g., daily oral gavage, intraperitoneal injection).
-
Endpoint Analysis: a. Euthanize mice when tumors reach the predetermined ethical endpoint (e.g., >1500 mm³ or signs of distress). b. Excise the tumors, weigh them, and process for downstream analysis (e.g., histology, IHC for proliferation markers like Ki-67, or Western blot for target proteins).
Conclusion and Future Directions
The evidence strongly supports N6,N6-dimethyladenosine and other FTO inhibitors as a promising therapeutic strategy, particularly for cancers with clear FTO dependency like AML and GBM.[3][28] Its mechanism of action, which involves the targeted degradation of oncogenic mRNA, provides a distinct advantage over conventional cytotoxic agents. Furthermore, its ability to modulate the tumor immune microenvironment opens exciting possibilities for combination therapies with immune checkpoint inhibitors.[29][30]
Future research must focus on optimizing drug delivery, understanding potential off-target effects, and identifying predictive biomarkers to select patient populations most likely to respond. The rigorous in vivo validation protocols outlined in this guide provide a robust framework for advancing these novel epitranscriptomic therapies from the laboratory to the clinic.
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A Comparative Analysis of N6,N6-dimethyladenosine (m62A) and N6-methyladenosine (m6A): The Epitranscriptomic Code Unraveled
For researchers, scientists, and drug development professionals delving into the intricate world of post-transcriptional gene regulation, understanding the nuances of RNA modifications is paramount. Among the over 170 identified RNA modifications, N6-methyladenosine (m6A) has emerged as a key player, orchestrating a wide array of cellular processes.[1][2] However, another closely related modification, N6,N6-dimethyladenosine (m62A), while less studied, presents an intriguing layer of complexity in the epitranscriptomic landscape. This guide provides a comprehensive comparative analysis of m6A and m62A, offering insights into their distinct characteristics, biological significance, and the experimental methodologies to interrogate their functions.
Introduction: The Dynamic World of RNA Methylation
The central dogma of molecular biology, while foundational, is elegantly embellished by a symphony of regulatory layers. One such layer, epitranscriptomics, involves the post-transcriptional modification of RNA, which dynamically influences gene expression without altering the underlying genetic sequence.[1] N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is involved in regulating mRNA splicing, export, localization, translation, and stability.[3][4] Its reversible nature, governed by a dedicated set of "writer," "eraser," and "reader" proteins, underscores its role as a dynamic regulator of cellular function.[1][5]
In contrast, N6,N6-dimethyladenosine (m62A), characterized by the presence of two methyl groups on the N6 position of adenosine, has a more enigmatic profile. While identified in specific RNA species, its regulatory machinery and broader biological functions are not as well-elucidated as those of m6A, presenting both a challenge and an opportunity for researchers in the field.[6][7]
At a Glance: Key Differences Between m6A and m62A
| Feature | N6-methyladenosine (m6A) | N6,N6-dimethyladenosine (m62A) |
| Chemical Structure | Single methyl group at the N6 position of adenosine. | Two methyl groups at the N6 position of adenosine. |
| Prevalence in RNA | Most abundant internal modification in eukaryotic mRNA. Also found in tRNA, rRNA, snRNA, and lncRNAs.[8] | Found in specific locations, such as tRNA in Mycobacterium bovis BCG and 18S rRNA in humans.[6][7] Its presence in mRNA is not well-established. |
| "Writer" Enzymes | A well-characterized methyltransferase complex including METTL3, METTL14, and WTAP.[1][9] | The specific "writer" enzymes for m62A in RNA are largely unknown. |
| "Eraser" Enzymes | Demethylases such as FTO and ALKBH5.[5][10] | No dedicated "eraser" enzymes for m62A in RNA have been identified. |
| "Reader" Proteins | A diverse family of proteins, including the YTH domain-containing proteins (YTHDF1-3, YTHDC1-2) and IGF2BPs, that recognize m6A and mediate its downstream effects.[8][11][12] | Specific "reader" proteins for m62A in RNA have not been characterized. |
| Biological Functions | Regulates mRNA splicing, nuclear export, stability, and translation.[3][13] Implicated in numerous biological processes, including development, immunity, and cancer.[1][2][8] | Known to play a role in ribosome biogenesis.[7] Its function in bacterial tRNA is under investigation.[6] |
| Detection Methods | Antibody-based methods (MeRIP-seq), mass spectrometry, and nanopore sequencing.[14][15] | Primarily detected by mass spectrometry.[6][16] Specific antibodies for immunoprecipitation are not widely available. |
The m6A Regulatory Network: A Well-Orchestrated Symphony
The functional significance of m6A is intricately linked to a sophisticated network of proteins that install, remove, and recognize this modification.
The m6A Regulatory Pathway.
Writers: The m6A modification is co-transcriptionally deposited on RNA by a methyltransferase complex. The core components of this complex are METTL3 (the catalytic subunit) and METTL14 (an RNA-binding platform), which are stabilized by WTAP.[1][9]
Erasers: The reversibility of m6A methylation is a key feature of its regulatory role. This is mediated by demethylases, primarily FTO (fat mass and obesity-associated protein) and ALKBH5, which belong to the AlkB family of dioxygenases.[5][10]
Readers: The functional consequences of m6A are determined by a diverse set of "reader" proteins that specifically recognize and bind to the m6A mark. The most well-characterized family of m6A readers are the YTH domain-containing proteins.[8][11] For instance, YTHDF2 is known to promote the degradation of m6A-containing mRNAs, while YTHDF1 can enhance their translation.[8] In the nucleus, YTHDC1 influences splicing and nuclear export. Another class of readers, the IGF2BP proteins, have been shown to promote the stability and translation of their target mRNAs.[8]
N6,N6-dimethyladenosine (m62A): An Emerging Player with a Limited Profile
In stark contrast to the well-defined m6A machinery, the regulatory network for m62A remains largely uncharted territory.
-
Known Occurrences: The presence of m62A has been confirmed in the transfer RNA (tRNA) of Mycobacterium bovis BCG, suggesting a potential role in bacterial physiology.[6] In humans, m62A is a conserved modification found in 18S ribosomal RNA (rRNA), where it is believed to be critical for proper ribosome biogenesis.[7]
-
Unidentified Machinery: To date, the specific "writer" and "eraser" enzymes responsible for the deposition and removal of m62A in RNA have not been identified. Similarly, there is no evidence of dedicated "reader" proteins that recognize this modification. This significant knowledge gap hinders a deeper understanding of its potential regulatory functions.
Experimental Methodologies: Detecting and Quantifying m6A and m62A
The ability to accurately detect and quantify RNA modifications is crucial for elucidating their biological roles.
Mass Spectrometry: The Gold Standard for Modification Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and unbiased method for identifying and quantifying a wide range of RNA modifications, including both m6A and m62A.[16][17]
Principle: This technique involves the enzymatic digestion of total RNA or purified RNA species into individual nucleosides. These nucleosides are then separated by liquid chromatography and identified based on their unique mass-to-charge ratios determined by mass spectrometry.
Step-by-Step Protocol for LC-MS/MS-based Quantification of RNA Modifications:
-
RNA Isolation: Isolate total RNA from the cells or tissues of interest using a standard method like TRIzol extraction. Ensure high purity and integrity of the RNA.
-
RNA Digestion:
-
To 1-5 µg of RNA, add nuclease P1 and incubate at 42°C for 2 hours.
-
Add bacterial alkaline phosphatase and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleosides.
-
-
Sample Preparation:
-
Centrifuge the digested sample to pellet any undigested material.
-
Transfer the supernatant containing the nucleosides to a new tube.
-
Filter the sample through a 0.22 µm filter to remove any remaining particulates.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the nucleosides using a suitable chromatography column and gradient.
-
Detect and quantify the nucleosides using the mass spectrometer in positive ion mode. Monitor for the specific mass transitions of adenosine, m6A, and m62A.
-
-
Data Analysis:
-
Generate standard curves for adenosine, m6A, and m62A using known concentrations of pure nucleosides.
-
Quantify the amount of each modified nucleoside relative to the amount of unmodified adenosine in the sample.
-
m6A-Specific Immunoprecipitation followed by Sequencing (MeRIP-Seq): Transcriptome-Wide Mapping of m6A
MeRIP-Seq is a widely used antibody-based technique to map the locations of m6A across the transcriptome.[15]
Principle: This method utilizes an antibody that specifically recognizes m6A to enrich for RNA fragments containing this modification. These enriched fragments are then sequenced and mapped to the transcriptome to identify the locations of m6A peaks.
MeRIP-Seq Workflow.
Step-by-Step Protocol for MeRIP-Seq:
-
RNA Isolation and Fragmentation:
-
Isolate high-quality total RNA or poly(A) selected mRNA.
-
Fragment the RNA to an average size of 100-200 nucleotides using chemical or enzymatic methods.
-
-
Immunoprecipitation:
-
Incubate the fragmented RNA with an anti-m6A antibody conjugated to magnetic beads.
-
Wash the beads to remove non-specifically bound RNA fragments.
-
Elute the m6A-containing RNA fragments from the antibody-bead complex.
-
-
Library Preparation and Sequencing:
-
Construct a sequencing library from the eluted m6A-enriched RNA fragments and a corresponding input control (fragmented RNA that has not been immunoprecipitated).
-
Perform high-throughput sequencing of both the immunoprecipitated and input libraries.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome or transcriptome.
-
Identify regions of the transcriptome that are significantly enriched for sequencing reads in the immunoprecipitated sample compared to the input control. These enriched regions are considered m6A peaks.
-
Note on Antibody Specificity: It is crucial to use a highly specific and validated anti-m6A antibody to minimize off-target binding and ensure the reliability of MeRIP-Seq data.[18]
Biological Significance and Clinical Relevance
The well-established regulatory network of m6A has implicated it in a multitude of biological processes and human diseases.
-
m6A in Health and Disease: Dysregulation of m6A levels has been linked to various cancers, neurodevelopmental disorders, and metabolic diseases.[1][2][8] For instance, alterations in the expression of m6A writers, erasers, or readers can impact the stability and translation of key oncogenes or tumor suppressor genes, thereby influencing tumorigenesis.[2]
-
m62A's Emerging Roles: While our understanding of m62A's biological significance is still in its infancy, its presence in critical cellular machinery like the ribosome suggests a fundamental role in cellular function.[7] Further research is needed to explore its potential involvement in disease states.
Future Directions and Concluding Remarks
The field of epitranscriptomics is rapidly evolving, with m6A at the forefront of this exciting area of research. The stark contrast in our understanding of m6A versus m62A highlights a significant opportunity for future investigation. Key questions that remain to be answered for m62A include:
-
What are the dedicated "writer" and "eraser" enzymes for m62A in RNA?
-
Do specific "reader" proteins for m62A exist, and what are their downstream functional consequences?
-
What is the full extent of m62A's presence across different RNA species and organisms?
-
Does m62A play a role in human diseases?
As new technologies for RNA modification detection continue to emerge, we can anticipate a deeper understanding of the epitranscriptomic code and the intricate interplay between different modifications in regulating gene expression. For researchers in this field, the comparative study of m6A and m62A offers a compelling narrative of a well-established regulatory pathway alongside a tantalizing glimpse into the yet-to-be-discovered complexities of RNA biology.
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A Technical Guide to Validating N6,N6-dimethyladenosine as a Ligand for the A3 Adenosine Receptor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate N6,N6-dimethyladenosine (m62A) as a ligand for the A3 adenosine receptor (A3AR). We will delve into the experimental design, methodologies, and data interpretation necessary to rigorously characterize the binding and functional activity of this compound. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind each step, ensuring a thorough understanding of the validation process.
Introduction: The A3 Adenosine Receptor as a Therapeutic Target
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that has garnered significant interest as a therapeutic target for a multitude of pathological conditions, including inflammation, cancer, and cardiac ischemia.[1][2][3] Its activation triggers a cascade of intracellular signaling events, primarily through coupling with Gi and Gq proteins.[1][2][4] This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) pathway.[1][2]
The discovery of endogenous ligands is crucial for understanding the physiological roles of A3AR and for the development of novel therapeutics. Recent studies have identified modified nucleosides, such as N6-methyladenosine (m6A), as endogenous ligands for the human A3AR, exhibiting even greater affinity than adenosine itself.[5][6][7][8] This guide focuses on the validation of a related molecule, N6,N6-dimethyladenosine, as a potential A3AR ligand.[9]
The A3 Adenosine Receptor Signaling Cascade
A thorough understanding of the A3AR signaling pathway is fundamental to designing and interpreting validation assays. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of associated G proteins.
Caption: A3AR Signaling Pathway.
Experimental Validation Workflow
The validation of N6,N6-dimethyladenosine as an A3AR ligand involves a multi-step process designed to characterize its binding affinity, selectivity, and functional efficacy.
Caption: Ligand Validation Workflow.
Part 1: Characterization of Binding Affinity and Selectivity
The initial step in validating a novel ligand is to determine if it physically interacts with the target receptor. Radioligand binding assays are the gold standard for this purpose, providing quantitative data on binding affinity.[10][11][12][13]
Experimental Protocol: Radioligand Competition Binding Assay[14]
This assay measures the ability of an unlabeled compound (N6,N6-dimethyladenosine) to compete with a radiolabeled ligand for binding to the A3AR.
Materials:
-
Cell membranes prepared from cells stably expressing the human A3AR.
-
Radioligand: [125I]I-AB-MECA or another suitable high-affinity A3AR radioligand.[14][15]
-
Unlabeled competitor: N6,N6-dimethyladenosine.
-
Reference compounds: Known A3AR agonist (e.g., IB-MECA, Cl-IB-MECA) and antagonist.[14][16]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and adenosine deaminase).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (N6,N6-dimethyladenosine) or reference compounds.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Rationale: This experiment directly assesses the affinity of N6,N6-dimethyladenosine for the A3AR. By comparing its Ki value to that of known A3AR ligands, we can gauge its potency. To assess selectivity, this assay should be repeated using membranes from cells expressing other adenosine receptor subtypes (A1, A2A, A2B).
Part 2: Assessment of Functional Activity
Demonstrating that a compound binds to a receptor is only the first step. It is crucial to determine whether this binding event elicits a functional response. For the Gi-coupled A3AR, agonist activation leads to a decrease in intracellular cAMP levels and an increase in MAPK/ERK phosphorylation.
Experimental Protocol: cAMP Accumulation Assay[18][19]
This assay measures the ability of a ligand to modulate the production of the second messenger cAMP.
Materials:
-
Cells stably expressing the human A3AR.
-
Forskolin (an adenylyl cyclase activator).
-
N6,N6-dimethyladenosine and reference agonists.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
-
Stimulation: Treat the cells with varying concentrations of N6,N6-dimethyladenosine or reference agonists in the presence of forskolin.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) and the maximum response (Emax).
Rationale: This assay provides a direct measure of the functional consequence of A3AR activation. A decrease in forskolin-stimulated cAMP levels upon treatment with N6,N6-dimethyladenosine would confirm its agonist activity at the Gi-coupled A3AR.
Experimental Protocol: MAPK/ERK Phosphorylation Assay[20][21][22]
This assay quantifies the phosphorylation of ERK1/2, a key downstream event in the A3AR signaling cascade.[1][2]
Materials:
-
Cells expressing the A3AR.
-
N6,N6-dimethyladenosine and reference agonists.
-
Primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore).
-
Detection reagents.
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of N6,N6-dimethyladenosine or reference agonists for a specific time period.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting or ELISA:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-ERK and total ERK. Visualize the bands using an appropriate detection system.
-
Cell-Based ELISA: Utilize a commercial kit to directly measure p-ERK and total ERK levels in whole cells in a 96-well format.[17][18]
-
-
Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK signal. Plot the normalized p-ERK levels against the logarithm of the agonist concentration to determine the EC50.
Rationale: This assay confirms the activation of a key downstream signaling pathway, providing further evidence of the functional agonism of N6,N6-dimethyladenosine at the A3AR.
Data Comparison and Interpretation
The experimental data should be compiled and compared with established A3AR ligands to validate N6,N6-dimethyladenosine.
Table 1: Comparative Binding Affinities (Ki) at Human Adenosine Receptor Subtypes
| Compound | A3AR Ki (nM) | A1AR Ki (nM) | A2AAR Ki (nM) | A2BAR Ki (nM) | A3AR Selectivity (fold vs. A1/A2A/A2B) |
| N6,N6-dimethyladenosine | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| IB-MECA (Agonist) | ~1-2 | ~50-100 | >1000 | >1000 | High |
| Cl-IB-MECA (Agonist) | ~0.5-1.5 | >1000 | >1000 | >1000 | Very High |
| MRS1220 (Antagonist) | ~0.65 | >1000 | >1000 | >1000 | Very High |
Table 2: Comparative Functional Potencies (EC50/IC50) at the Human A3AR
| Compound | cAMP Inhibition IC50 (nM) | ERK Phosphorylation EC50 (nM) |
| N6,N6-dimethyladenosine | Experimental Value | Experimental Value |
| IB-MECA | ~2-5 | ~5-10 |
| Cl-IB-MECA | ~1-3 | ~3-7 |
Note: The values for known ligands are approximate and can vary depending on the specific assay conditions.
A potent and selective A3AR ligand will exhibit a low nanomolar Ki value at the A3AR and significantly higher Ki values for the other adenosine receptor subtypes. Functionally, a potent agonist will have low nanomolar IC50 and EC50 values in the cAMP and ERK phosphorylation assays, respectively.
Conclusion
By systematically following this comprehensive validation workflow, researchers can generate robust and reliable data to unequivocally characterize N6,N6-dimethyladenosine as a ligand for the A3 adenosine receptor. This guide provides the necessary experimental framework and scientific rationale to support the discovery and development of novel therapeutics targeting this important receptor. The key to successful validation lies in the careful execution of these assays and the objective comparison of the resulting data with well-characterized reference compounds. It is also crucial to be mindful of the significant species differences in A3AR pharmacology when designing and interpreting these studies.[19]
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The Widespread Influence of a Single Methyl Group: A Comparative Guide to N6,N6-dimethyladenosine's Role Across Bacterial Species
<
Abstract
N6,N6-dimethyladenosine (m6A), a post-replicative DNA modification, has long been recognized as a critical epigenetic regulator in bacteria. Far from being a simple decorative mark, this methylation event, primarily occurring at the N6 position of adenine, orchestrates a multitude of cellular processes. Its influence spans from the fundamental mechanics of DNA replication and repair to the complex regulation of gene expression, virulence, and adaptation. This guide provides a comparative analysis of the role of m6A across different bacterial species, highlighting the conserved mechanisms and species-specific adaptations that underscore its importance. We will delve into the enzymatic machinery responsible for m6A deposition, its genomic distribution, its diverse functional consequences, and the experimental methodologies used to study this pivotal modification. This resource is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of bacterial epigenetics.
Introduction: The Significance of Adenine Methylation in Bacteria
In the bacterial world, DNA methylation is a key epigenetic mechanism, with N6-methyladenine (m6A) being a prevalent and functionally significant modification.[1][2] Unlike eukaryotes where cytosine methylation often takes center stage, adenine methylation plays a more prominent regulatory role in bacteria.[3] This modification is primarily carried out by DNA adenine methyltransferases (MTases), which add a methyl group from S-adenosyl-L-methionine (SAM) to the adenine base.[3]
These MTases can be part of restriction-modification (R-M) systems, which act as a primitive immune system to protect against invading foreign DNA like bacteriophages.[3][4][5] In this context, the host DNA is methylated and thus protected from its own restriction enzymes, while unmethylated phage DNA is recognized and degraded.[3][6] However, many bacteria also possess "orphan" MTases that lack a cognate restriction enzyme.[6] These solitary MTases, most notably the DNA adenine methyltransferase (Dam), are key players in the epigenetic regulation of a wide array of cellular processes.[4][6]
This guide will focus on the multifaceted roles of m6A, particularly those mediated by Dam and its orthologs, across a range of bacterial species. We will explore how this single methyl group can profoundly influence DNA-protein interactions, thereby modulating the very fabric of bacterial life.[4]
The m6A Machinery: A Comparative Look at Bacterial DNA Adenine Methyltransferases
The primary writer of the m6A mark in many Gammaproteobacteria, including the well-studied Escherichia coli and Salmonella enterica, is the Dam methyltransferase.[7][8] Dam recognizes and methylates the adenine within the palindromic sequence 5'-GATC-3'.[9] In a rapidly dividing bacterium like E. coli, a relatively small number of Dam molecules are responsible for methylating thousands of GATC sites throughout the genome, a feat accomplished through a highly processive mechanism.[3][9]
However, the presence and essentiality of Dam vary across the bacterial kingdom. While Dam is non-essential for the viability of E. coli and Salmonella, it is an essential gene in other Gammaproteobacteria such as Vibrio cholerae and Yersinia pseudotuberculosis.[3][10] In the Alphaproteobacteria, a different orphan methyltransferase, CcrM (Cell Cycle-regulated Methyltransferase), methylates the adenine in GANTC sequences and plays a crucial role in cell cycle regulation.[3][8]
Gram-positive bacteria also utilize m6A for epigenetic regulation, although the machinery and recognition sequences can differ. For instance, in Bacillus subtilis, the methyltransferase DnmA is responsible for m6A modifications at the non-palindromic sequence GACGmAG.[2] The diversity of m6A writers and their recognition motifs across different bacterial phyla highlights the evolutionary plasticity of this regulatory system.
Table 1: Comparison of Key m6A Methyltransferases in Different Bacterial Groups
| Methyltransferase | Bacterial Group | Recognition Sequence | Essentiality | Primary Functions |
| Dam | Gammaproteobacteria (e.g., E. coli, Salmonella) | 5'-GATC-3' | Non-essential | DNA replication and repair, gene expression, virulence |
| Dam | Gammaproteobacteria (e.g., V. cholerae, Y. pseudotuberculosis) | 5'-GATC-3' | Essential | Viability, DNA replication, virulence |
| CcrM | Alphaproteobacteria (e.g., Caulobacter crescentus) | 5'-GANTC-3' | Essential | Cell cycle regulation |
| DnmA | Firmicutes (e.g., Bacillus subtilis) | GACGmAG | Non-essential | Gene expression regulation |
The Functional Repertoire of m6A: A Comparative Analysis
The presence of m6A on bacterial DNA has profound functional consequences, influencing a wide range of cellular processes. The specific roles, however, can vary significantly between different bacterial species.
DNA Replication and Mismatch Repair
In E. coli and Salmonella, Dam-mediated methylation of GATC sites is crucial for the proper initiation of DNA replication and for ensuring that it occurs only once per cell cycle.[7][11] The origin of replication, oriC, is rich in GATC sites.[3] Following replication, the newly synthesized strand remains unmethylated for a period, creating a transient hemimethylated state. The SeqA protein specifically binds to these hemimethylated GATC sites at the origin, sequestering it and preventing immediate re-initiation of replication.[3]
This hemimethylated state is also the basis for the methyl-directed mismatch repair (MMR) system.[7] The MutHLS protein complex recognizes mismatches in the newly synthesized DNA.[8] The MutH endonuclease specifically nicks the unmethylated daughter strand at a nearby GATC site, marking it for repair and thus preserving the integrity of the genetic information from the methylated parental strand.[7][8]
In Vibrio cholerae, which possesses two chromosomes, Dam methylation is essential for the replication of both.[11][12] For its second chromosome, which is thought to have originated from a plasmid, full methylation is required for the efficient binding of the replication initiator protein RctB.[11] While the role of m6A in MMR is also established in V. cholerae, some differences exist compared to E. coli.
Conversely, in Bacillus subtilis, the non-palindromic and non-uniform nature of m6A methylation suggests it is unlikely to be involved in origin sequestration or mismatch repair in the same manner as in E. coli.[2]
dot graph ER_Diagram { layout=neato; graph [overlap=false, splines=true, sep="+6,6"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];
}
Figure 1: Comparative roles of m6A in different bacteria.Regulation of Gene Expression and Virulence
m6A methylation serves as a global regulator of gene expression in many pathogenic bacteria.[8] The methylation status of GATC sites within promoter or regulatory regions can either enhance or inhibit the binding of transcription factors and RNA polymerase, thereby turning genes on or off.[8]
A classic example of this is the regulation of the pap (pyelonephritis-associated pili) operon in uropathogenic E. coli. The expression of Pap pili undergoes phase variation, switching between "on" and "off" states to evade the host immune system. This switch is controlled by the methylation state of two GATC sites in the regulatory region of the pap gene.[3]
In Salmonella enterica, Dam methylation is critical for virulence.[3] It regulates the expression of numerous genes, including those involved in the conjugal transfer of the virulence plasmid pSLT.[3] Similarly, in Vibrio cholerae, Dam plays a role in the expression of virulence factors.[10] Dam's influence on virulence is a recurring theme in many host-pathogen interactions.[8]
The regulatory networks controlled by m6A can be extensive. In some bacteria, phase-variable expression of DNA methyltransferases can lead to global changes in gene expression, a phenomenon known as a "phasevarion" (phase-variable regulon).[13] This allows for coordinated regulation of multiple genes involved in processes like pathogenesis and host adaptation.[14]
Table 2: Examples of Genes and Processes Regulated by m6A in Pathogenic Bacteria
| Bacterial Species | Regulated Genes/Processes | Phenotypic Outcome |
| Escherichia coli | pap operon, agn43 | Phase variation of pili and adhesin expression |
| Salmonella enterica | Virulence plasmid genes, various virulence factors | Attenuated virulence in dam mutants |
| Vibrio cholerae | Virulence factors | Altered pathogenesis |
| Yersinia pseudotuberculosis | Yop virulence proteins | Altered secretion of virulence factors |
| Haemophilus influenzae | Multiple genes (phasevarion) | Antigenic variation, host adaptation |
Investigating the Bacterial Methylome: Experimental Approaches
The advent of advanced sequencing technologies has revolutionized the study of DNA methylation. Single-Molecule Real-Time (SMRT) sequencing is a particularly powerful tool for detecting m6A and other base modifications across an entire genome.[3][15]
SMRT Sequencing for m6A Detection
SMRT sequencing directly observes the activity of a DNA polymerase as it synthesizes a complementary strand from a single DNA molecule. The presence of a modified base, such as m6A, in the template strand causes a characteristic pause in the polymerase's activity. This kinetic information, specifically the interpulse duration (IPD), is recorded and can be used to identify the location and type of modification with high confidence.[15]
dot graph SMRT_Workflow { rankdir=LR; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#34A853", fontname="Arial", fontsize=10];
}
Figure 2: Workflow for SMRT sequencing-based m6A detection.Step-by-Step Protocol for SMRT Sequencing-based m6A Profiling
-
Genomic DNA Extraction:
-
Culture the bacterial species of interest to the desired growth phase.
-
Harvest the cells and extract high-quality, high-molecular-weight genomic DNA using a suitable kit or protocol. Avoid amplification steps, as these will erase methylation marks.
-
-
SMRTbell Library Preparation:
-
Fragment the genomic DNA to the desired size range (e.g., 10-20 kb).
-
Ligate SMRTbell adapters to both ends of the DNA fragments. These adapters form a hairpin loop, creating a circular template for the polymerase.
-
Purify the SMRTbell library to remove small fragments and contaminants.
-
-
Sequencing on a PacBio System:
-
Bind the SMRTbell library to the DNA polymerase.
-
Load the complex onto the SMRT Cell, which contains thousands of zero-mode waveguides (ZMWs).
-
Perform sequencing, during which the instrument records the real-time incorporation of fluorescently labeled nucleotides.
-
-
Data Analysis:
-
The primary sequencing data is processed to generate reads and quality scores.
-
The kinetic data (IPD values) for each base position is recorded.
-
Specialized software compares the IPD of each base to an in silico model of expected polymerase kinetics for unmodified DNA.
-
Statistically significant increases in IPD are indicative of a modified base. The specific pattern of the kinetic shift can identify the type of modification (e.g., m6A).
-
The results are used to generate a genome-wide map of m6A modifications.
-
Future Perspectives and Therapeutic Implications
The study of m6A in bacteria is a rapidly evolving field. While the roles of Dam and CcrM are well-established in certain model organisms, the functions of m6A in many other bacterial species, particularly in Gram-positives and less-studied phyla, remain to be fully elucidated.[2]
The critical role of m6A in the virulence of many pathogenic bacteria makes the enzymes responsible for this modification attractive targets for the development of novel antimicrobial agents. Inhibiting bacterial MTases could disrupt key cellular processes, reduce virulence, and potentially re-sensitize resistant strains to existing antibiotics.
Furthermore, a deeper understanding of how m6A-mediated phase variation contributes to bacterial adaptation and persistence within hosts could open new avenues for combating chronic and recurrent infections.[16]
References
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Blow, M. J., Clark, T. A., Daum, C. G., Deutschbauer, A. M., Fomenkov, A., Fries, R., Fustin, J. M., Deshpande, S., Hobert, O., & Korlach, J. (2016). The Epigenomic Landscape of Prokaryotes. PLoS Genetics, 12(2), e1005854. [Link]
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Casadesús, J., & Low, D. A. (2006). Epigenetic gene regulation in the bacterial world. Microbiology and Molecular Biology Reviews, 70(3), 830–856. [Link]
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Cohen, N. R., Ross, C. A., Jain, S., Shapiro, L., & McAdams, H. H. (2016). A novel requirement for CtrA-regulated proteolysis in the Caulobacter cell cycle. Journal of Bacteriology, 198(2), 329–340. [Link]
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Heithoff, D. M., Sinsheimer, R. L., Low, D. A., & Mahan, M. J. (1999). An essential role for DNA adenine methylation in bacterial pathogenesis. Science, 284(5416), 967–970. [Link]
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Julio, S. M., Heithoff, D. M., Provenzano, D., Klose, K. E., Sinsheimer, R. L., Low, D. A., & Mahan, M. J. (2001). DNA adenine methylase is essential for viability and plays a role in the pathogenesis of Yersinia pseudotuberculosis and Vibrio cholerae. Infection and Immunity, 69(12), 7610–7615. [Link]
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Løbner-Olesen, A., Skovgaard, O., & Marinus, M. G. (2005). Dam methylation: coordinating cellular processes. Current Opinion in Microbiology, 8(2), 154–160. [Link]
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Marinus, M. G. (2010). DNA methylation in Escherichia coli. EcoSal Plus, 4(1). [Link]
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Murphy, J., Mahony, J., Ainsworth, S., van Sinderen, D., & Fanning, S. (2013). Bacteriophage orphan DNA methyltransferases: insights from their bacterial origin, function, and occurrence. Applied and Environmental Microbiology, 79(24), 7547–7555. [Link]
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Ratel, D., Ravanat, J. L., Berger, F., & Wion, D. (2006). N6-methyladenine: the other methylated base of DNA. BioEssays, 28(3), 309–315. [Link]
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Seib, K. L., Jen, F. E., Tan, A., Scott, A. L., Kumar, R., Power, P. M., ... & Jennings, M. P. (2015). A phase-variable DNA methyltransferase regulates the virulence of pathogenic Neisseria. PLoS Pathogens, 11(3), e1004692. [Link]
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Srikhanta, Y. N., Maguire, T. L., Stacey, K. J., Grimmond, S. M., & Jennings, M. P. (2005). The phasevarion: a genetic system for coordinated and rapid switching of expression of multiple genes. Proceedings of the National Academy of Sciences of the United States of America, 102(15), 5547–5551. [Link]
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Confirming the Cytotoxic Potency of N6,N6-dimethyladenosine in L1210 Leukemia Cells: A Technical Guide
We will delve into the scientific rationale behind the experimental design, provide detailed, step-by-step protocols for cell culture and cytotoxicity assessment, and discuss the anticipated mechanism of action of m62A as a potent inhibitor of the PI3K/AKT signaling pathway. This guide is intended for cancer researchers, drug discovery scientists, and pharmacologists seeking to evaluate the therapeutic potential of novel compounds in hematological malignancies.
Introduction: The Rationale for Investigating N6,N6-dimethyladenosine in Leukemia
N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells and is integral to the regulation of gene expression.[1] This epitranscriptomic modification is a dynamic process, regulated by a series of proteins categorized as "writers" (methyltransferases like METTL3/14), "erasers" (demethylases such as FTO and ALKBH5), and "readers" (m6A-binding proteins like the YTH domain family).[2] Dysregulation of these m6A regulators is increasingly implicated in the initiation and progression of various cancers, including acute myeloid leukemia (AML).[3]
In the context of leukemia, alterations in m6A levels can impact the stability and translation of key oncogenic transcripts, thereby influencing cell proliferation, differentiation, and apoptosis.[4][5] For instance, the METTL3/14 complex has been shown to promote the translation of mRNAs encoding for critical survival proteins like c-MYC and BCL2 in AML cells.[3] Consequently, targeting the m6A pathway presents a novel therapeutic strategy for hematological malignancies.
N6,N6-dimethyladenosine (m62A) is a modified ribonucleoside that has been identified as a potent inhibitor of the AKT signaling pathway.[6] The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers, including leukemia.[1] Inhibition of AKT signaling can lead to cell cycle arrest and apoptosis, making it a prime target for anti-cancer drug development. Given the established role of the AKT pathway in leukemia cell survival and the known involvement of adenosine modifications in cancer biology, investigating the direct cytotoxic effects of m62A in a leukemia model is a logical and compelling next step.
This guide will outline the necessary procedures to determine the IC50 value of m62A in L1210 cells, a well-characterized murine leukemia cell line that has been instrumental in preclinical cancer research for decades.
Experimental Design and Workflow
The overall workflow for confirming the IC50 value of N6,N6-dimethyladenosine in L1210 cells is a multi-step process that begins with cell culture and culminates in data analysis and interpretation.
Detailed Experimental Protocols
L1210 Cell Culture
The murine L1210 lymphoblast cell line is grown in suspension culture.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Cultures are maintained by adding fresh medium every 2-3 days to keep the cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Cell Viability and Counting
Accurate cell counting is critical for reproducible results.
-
Aseptically transfer a sample of the cell suspension to a microcentrifuge tube.
-
Mix 10 µL of the cell suspension with 10 µL of Trypan Blue stain (0.4%).
-
Load 10 µL of the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the cell concentration and viability. A viability of >95% is recommended for experiments.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Seed L1210 cells in a 96-well flat-bottom plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium. Include wells with medium only as a blank control.
-
Compound Preparation: Prepare a stock solution of N6,N6-dimethyladenosine in a suitable solvent (e.g., DMSO or sterile PBS). Perform serial dilutions to obtain a range of concentrations to be tested. It is advisable to perform a preliminary range-finding experiment to determine the approximate cytotoxic concentration.
-
Cell Treatment: After allowing the cells to attach and stabilize for 2-4 hours, add 100 µL of the serially diluted N6,N6-dimethyladenosine solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from the wells and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis and Interpretation
The absorbance values are directly proportional to the number of viable cells.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
-
IC50 Determination:
-
Plot the percent viability against the logarithm of the N6,N6-dimethyladenosine concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Table 1: Example Data for IC50 Determination of N6,N6-dimethyladenosine in L1210 Cells
| Concentration (µM) | Log Concentration | % Viability (Mean ± SD) |
| 0 (Vehicle) | - | 100 ± 5.2 |
| 1 | 0 | 95.3 ± 4.8 |
| 5 | 0.70 | 82.1 ± 6.1 |
| 10 | 1.00 | 65.7 ± 5.5 |
| 25 | 1.40 | 48.9 ± 4.9 |
| 50 | 1.70 | 23.4 ± 3.7 |
| 100 | 2.00 | 8.1 ± 2.2 |
Note: This is hypothetical data for illustrative purposes.
Mechanistic Insights: The Role of AKT Inhibition
The anticipated cytotoxic effect of N6,N6-dimethyladenosine in L1210 cells is primarily attributed to its ability to inhibit the PI3K/AKT signaling pathway.[6]
As depicted in the diagram, activation of receptor tyrosine kinases leads to the activation of PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 recruits and activates AKT. Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival and proliferation while inhibiting apoptosis. By inhibiting AKT, N6,N6-dimethyladenosine is expected to disrupt these pro-survival signals, leading to a reduction in L1210 cell viability.
Conclusion and Future Directions
This technical guide provides a robust and reproducible methodology for determining the IC50 value of N6,N6-dimethyladenosine in L1210 leukemia cells. By following the detailed protocols for cell culture and the MTT assay, researchers can generate reliable data to quantify the cytotoxic potency of this compound. The anticipated mechanism of action through the inhibition of the critical PI3K/AKT signaling pathway underscores the therapeutic potential of m62A in leukemia.
Future studies should aim to confirm the on-target effect of N6,N6-dimethyladenosine in L1210 cells by performing Western blot analysis to assess the phosphorylation status of AKT and its downstream targets. Furthermore, apoptosis assays, such as Annexin V/PI staining, would provide direct evidence of apoptosis induction. The data generated from these experiments will be invaluable for the further preclinical development of N6,N6-dimethyladenosine as a potential anti-leukemia agent.
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Vu, L. P., Pickering, B. F., Cheng, Y., Zaccara, S., Nguyen, D., Minuesa, G., ... & Jaffrey, S. R. (2018). The N6-methyladenosine (m6A)-forming enzyme METTL3 controls myeloid differentiation of normal and leukemia cells. Nature medicine, 24(9), 1385-1391. [Link]
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Langley, M. R., & Tjalkens, R. B. (2021). Emerging Roles of N6-Methyladenosine (m6A) Epitranscriptomics in Toxicology. Toxicological Sciences, 181(1), 13-22. [Link]
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Martínez-Cardona, C., & Cerdà-Costa, N. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(13), 10839. [Link]
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Chen, Y. C., & Chau, L. K. (2025). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. Biosensors, 15(9), 783. [Link]
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Papakyriakou, A., & Vlashi, E. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical biochemistry, 500, 54-56. [Link]
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A Comparative Guide to the Synthetic Routes of N6,N6-dimethyladenosine for Researchers and Drug Development Professionals
N6,N6-dimethyladenosine (m6,6A) is a modified ribonucleoside with significant biological roles, including its presence in ribosomal RNA where it is crucial for ribosome biogenesis.[1][2] Its function as an endogenous ligand for the A3 adenosine receptor and as an inhibitor of AKT signaling underscores its potential in therapeutic applications, particularly in oncology.[3] For researchers and professionals in drug development, the efficient and scalable synthesis of m6,6A is a critical step for further investigation and application. This guide provides a side-by-side comparison of two robust synthetic routes to N6,N6-dimethyladenosine, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to inform your selection of the most suitable method for your research needs.
Synthetic Strategies at a Glance
Two primary and effective routes for the synthesis of N6,N6-dimethyladenosine have been established in the literature, starting from either inosine or 6-chloropurine riboside. This guide will delve into the specifics of each pathway, providing a comprehensive understanding of their respective advantages and disadvantages.
A third potential route, the direct dimethylation of adenosine, is often considered. However, this approach is prone to the formation of multiple by-products due to the presence of several reactive sites on the adenosine molecule, making purification challenging and often resulting in low yields.[4][5] Consequently, this guide will focus on the more specific and higher-yielding methods commencing from inosine and 6-chloropurine riboside.
Route 1: Synthesis from Inosine via BOP-Mediated SNAr Reaction
This modern approach utilizes the readily available and cost-effective starting material, inosine. The key transformation is a one-pot, BOP-mediated Nucleophilic Aromatic Substitution (SNAr) reaction. The BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) reagent activates the 6-hydroxyl group of inosine, converting it into a good leaving group, which is then displaced by dimethylamine.[6][7]
Mechanistic Rationale
The reaction proceeds through the in-situ formation of an O6-(benzotriazol-1-yl) inosine derivative. The BOP reagent, in the presence of a non-nucleophilic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), activates the 6-oxo group of inosine. This activated intermediate is then susceptible to nucleophilic attack by dimethylamine at the C6 position of the purine ring, leading to the formation of N6,N6-dimethyladenosine. This method avoids the use of harsh chlorinating agents often required in other synthetic routes.[4][6]
Experimental Protocol
Materials:
-
Inosine
-
BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate)
-
DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)
-
Dimethylamine (solution in THF or as a gas)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of inosine (1 equivalent) and BOP (1.2 equivalents) in anhydrous DMF, add DBU (1.5 equivalents) dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to 40°C and monitor the consumption of the starting material by Thin Layer Chromatography (TLC). This activation step typically takes around 40 minutes.
-
Once the inosine is consumed, cool the reaction mixture to room temperature.
-
Add a solution of dimethylamine (5 equivalents) in THF dropwise to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
After the reaction is complete (as monitored by TLC), concentrate the mixture under reduced pressure to remove the solvent.
-
Dilute the residue with ethyl acetate and wash with water (3 x 10 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under vacuum.
-
Purify the crude product by silica gel column chromatography to afford N6,N6-dimethyladenosine.
Diagram of the Synthetic Workflow
Caption: BOP-mediated synthesis of N6,N6-dimethyladenosine from inosine.
Route 2: Synthesis from 6-Chloropurine Riboside
This classical and widely employed method involves the nucleophilic substitution of the chlorine atom at the C6 position of the purine ring with dimethylamine. The starting material, 6-chloropurine riboside, can be synthesized from inosine or purchased commercially. To prevent side reactions with the hydroxyl groups of the ribose moiety, they are typically protected with acetyl groups prior to the substitution reaction.
Mechanistic Rationale
The electron-withdrawing nature of the purine ring system makes the C6 position susceptible to nucleophilic attack. The chlorine atom is an excellent leaving group, facilitating its displacement by dimethylamine. The reaction is typically carried out in a suitable solvent at elevated temperatures. The subsequent deprotection of the acetyl groups is achieved under basic conditions to yield the final product.
Experimental Protocol
Part A: Acetylation of 6-Chloropurine Riboside
Materials:
-
6-Chloropurine riboside
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Suspend 6-chloropurine riboside (1 equivalent) in pyridine.
-
Cool the mixture in an ice bath and add acetic anhydride (excess, e.g., 5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give 2',3',5'-tri-O-acetyl-6-chloropurine riboside, which can be used in the next step without further purification.
Part B: Amination and Deprotection
Materials:
-
2',3',5'-tri-O-acetyl-6-chloropurine riboside
-
Dimethylamine (aqueous solution or as a gas)
-
Methanol or Ethanol
-
Ammonia in methanol (methanolic ammonia)
Procedure:
-
Dissolve the crude 2',3',5'-tri-O-acetyl-6-chloropurine riboside in methanol or ethanol.
-
Add an excess of aqueous dimethylamine solution or bubble dimethylamine gas through the solution.
-
Heat the reaction mixture in a sealed vessel at a temperature ranging from 50 to 80°C for several hours. Monitor the reaction progress by TLC.
-
Once the substitution is complete, cool the reaction mixture and evaporate the solvent.
-
To the residue, add a solution of ammonia in methanol (e.g., 7N) and stir at room temperature overnight to remove the acetyl protecting groups.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude N6,N6-dimethyladenosine by recrystallization or silica gel column chromatography.
Diagram of the Synthetic Workflow
Caption: Synthesis of N6,N6-dimethyladenosine from 6-chloropurine riboside.
Side-by-Side Comparison of Synthetic Routes
| Feature | Route 1: From Inosine (BOP-mediated) | Route 2: From 6-Chloropurine Riboside |
| Starting Material | Inosine (readily available, cost-effective) | 6-Chloropurine riboside (commercially available or synthesized from inosine) |
| Number of Steps | 1-2 steps (one-pot amination) | 3 steps (protection, amination, deprotection) |
| Reagents & Conditions | BOP, DBU, Dimethylamine; Mild conditions | Acetic anhydride, Pyridine, Dimethylamine, Methanolic ammonia; Requires heating |
| Overall Yield | Generally high | Good to high, but can be affected by multiple steps |
| Purification | Column chromatography | Column chromatography or recrystallization |
| Scalability | Good, one-pot nature is advantageous | Good, well-established procedures |
| Safety & Environmental | Avoids harsh chlorinating agents; BOP is a phosphonium salt | Uses pyridine and acetic anhydride; generates chlorinated waste if starting from inosine |
| Key Advantages | Fewer steps, milder conditions, high efficiency | Well-established and reliable method |
| Potential Challenges | Cost of BOP reagent for very large scale | Multiple steps can reduce overall yield; protection/deprotection required |
Expert Recommendations
For laboratory-scale synthesis and process development, the synthesis from inosine via the BOP-mediated SNAr reaction (Route 1) is highly recommended. Its one-pot nature, milder reaction conditions, and high reported yields for analogous reactions make it an efficient and modern choice. This route minimizes the number of synthetic steps and workup procedures, saving time and resources.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including available starting materials, scale of the synthesis, and familiarity with the described chemical transformations. Both routes, when executed with care, provide reliable access to the valuable molecule, N6,N6-dimethyladenosine.
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Hughes, D. L. (2020). Improved Synthesis of Phosphoramidite-Protected N6-Methyladenosine via BOP-Mediated SNAr Reaction. Molecules, 26(1), 13. [Link]
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Wan, Z. K., et al. (2007). Compatibility of BOP Mediated Direct Amination of 4-Hydroxyquinazolines in the Presence of DBU in MeCN. Organic letters, 9(1), 1-4. [Link]
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Tararov, V. I., et al. (2011). N6-Acetyl-2′,3′,5′-tri-O-acetyladenosine; A Convenient, 'Missed Out' Substrate for Regioselective N6-Alkylations. Synthesis, 2011(15), 2357-2364. [Link]
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Akula, M., et al. (2018). Facile Modifications at the C4 Position of Pyrimidine Nucleosides via In Situ Amide Activation with 1H-Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium Hexafluorophosphate. Current protocols in nucleic acid chemistry, 73(1), 1-22. [Link]
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Matsuda, A., et al. (2000). Introduction of a benzoyl group onto 6-chloropurine riboside in aqueous solution and its application to the synthesis of nucleoside derivatives. Nucleic Acids Symposium Series, (44), 103-104. [Link]
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Rydzik, A. M., et al. (2023). Synthesis of 2'-modified N6-methyladenosine phosphoramidites and their incorporation into siRNA. Bioorganic & medicinal chemistry letters, 81, 129126. [Link]
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He, L., et al. (2022). Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA. PubMed. [Link]
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De Clercq, E., et al. (2005). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & medicinal chemistry letters, 15(10), 2577–2580. [Link]
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Lee, J. H., et al. (2021). N6-methyladenosine (m 6 A) depletion regulates pluripotency exit by activating signaling pathways in embryonic stem cells. Proceedings of the National Academy of Sciences of the United States of America, 118(51), e2105192118. [Link]
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Xiao, Y. L., et al. (2023). Transcriptome-wide profiling and quantification of N6-methyladenosine by enzyme-assisted adenosine deamination. Nature biotechnology, 41(1), 87–97. [Link]
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Es-soun, C., et al. (2014). Synthesis of aminoacylated N(6),N(6)-dimethyladenosine solid support for efficient access to hydrolysis-resistant 3'-charged tRNA mimics. Bioorganic & medicinal chemistry, 22(24), 6989–6995. [Link]
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Validating the Role of N6,N6-dimethyladenosine (m6A) in Protein Synthesis Initiation: A Comparative Guide to Experimental Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and has emerged as a critical regulator of gene expression.[1][2] This dynamic and reversible modification influences nearly every aspect of the mRNA life cycle, from splicing and nuclear export to stability and translation.[3][4] The role of m6A in protein synthesis, particularly in the initiation phase, is an area of intense investigation with profound implications for understanding cellular responses to stress, development, and disease, including cancer.[3][5][6]
Several models have been proposed for how m6A modulates translation initiation. One prominent mechanism involves the recruitment of specific m6A "reader" proteins, such as those from the YTH domain family (e.g., YTHDF1), which can interact with translation initiation factors.[7][8][9] Another model suggests that m6A in the 5' untranslated region (5' UTR) can directly recruit the eukaryotic initiation factor 3 (eIF3) complex, promoting a cap-independent mode of translation, especially under stress conditions.[10][11][12][13] Furthermore, the m6A writer protein METTL3 itself has been shown to promote translation, sometimes independently of its methyltransferase activity, by interacting with the translation initiation machinery.[5][6][14][15]
Given the complexity and context-dependent nature of m6A-mediated translational control, it is crucial for researchers to select and apply the most appropriate experimental methodologies. This guide provides an in-depth comparison of key techniques used to validate the role of m6A in protein synthesis initiation, offering insights into their underlying principles, experimental workflows, and data interpretation.
Core Methodologies for Interrogating m6A's Role in Translation
Luciferase Reporter Assays: A Versatile Tool for Mechanistic Insights
Luciferase reporter assays are a cornerstone for investigating the functional consequences of m6A modification on a specific mRNA's translation.[1][16][17] By inserting a gene of interest or its regulatory regions (like the 5' UTR or 3' UTR) upstream of a luciferase gene, researchers can quantify the impact of m6A on protein output.
Principle of the Technique
This method relies on the sensitive detection of light produced by the luciferase enzyme. The amount of light emitted is directly proportional to the amount of luciferase protein synthesized, thus serving as a proxy for translation efficiency. To specifically study the effect of m6A, one can compare the luciferase activity from a reporter construct containing a wild-type sequence with a mutant version where the m6A consensus motif (RRACH) has been altered.[1][16]
Experimental Workflow
-
Construct Design: Clone the 5' UTR, 3' UTR, or coding sequence of a gene of interest into a luciferase reporter vector (e.g., pmirGLO). Create a mutant construct where the adenosine in the m6A consensus motif is substituted (e.g., A to T).[18]
-
Cell Transfection: Transfect the wild-type and mutant reporter plasmids into cultured cells. To investigate the role of m6A machinery, cells can be co-transfected with siRNAs targeting m6A writers (e.g., METTL3), erasers, or readers.
-
Luciferase Assay: After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[17] The Renilla luciferase often serves as an internal control for transfection efficiency.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the relative luciferase activity between the wild-type and mutant constructs, or between different treatment conditions.
Luciferase Reporter Assay Workflow
Data Interpretation and Comparison
| Scenario | Interpretation | Comparison with other techniques |
| Increased luciferase activity with WT construct compared to mutant | Suggests m6A at that site enhances translation. | Provides direct evidence for a specific site's function, which is harder to achieve with global methods like ribosome profiling. |
| Decreased luciferase activity upon METTL3 knockdown with WT construct | Implicates the m6A writer machinery in promoting translation of the target. | Complements polysome profiling by providing a more targeted view of a single mRNA's response to m6A depletion. |
| No change in luciferase mRNA levels but altered protein output | Indicates a post-transcriptional, likely translational, regulatory mechanism. | More direct than inferring translational changes from polysome shifts alone. |
Strengths:
-
High sensitivity and quantitative nature.
-
Allows for the study of specific m6A sites through mutagenesis.[1][16]
Limitations:
-
Relies on ectopic expression, which may not fully recapitulate the endogenous context.[1][16]
-
Potential for artifacts due to overexpression of reporter constructs.
Polysome Profiling: A Global View of Translational Activity
Polysome profiling is a powerful technique to assess the translational status of mRNAs on a global scale.[19][20] It separates mRNAs based on the number of associated ribosomes, providing a snapshot of the translatome.
Principle of the Technique
Actively translated mRNAs are associated with multiple ribosomes, forming polysomes. By separating cellular lysates through a sucrose density gradient, it is possible to fractionate mRNAs into non-translating (ribosome-free), monosome-bound (translation initiation), and polysome-bound (active translation) pools. The distribution of a specific mRNA across these fractions indicates its translation efficiency.
Experimental Workflow
-
Cell Lysis: Lyse cells in the presence of a translation inhibitor like cycloheximide to "freeze" ribosomes on the mRNA.
-
Sucrose Gradient Centrifugation: Layer the cell lysate onto a linear sucrose gradient (e.g., 10-50%) and centrifuge at high speed.
-
Fractionation: Collect fractions while monitoring the absorbance at 260 nm to visualize the ribosomal subunits, monosomes, and polysomes.
-
RNA Extraction: Isolate RNA from each fraction or from pooled fractions (e.g., non-polysomal vs. polysomal).
-
Quantification: Analyze the abundance of specific mRNAs in each fraction using RT-qPCR or transcriptome-wide by RNA sequencing (Ribo-seq).
Polysome Profiling Workflow
Data Interpretation and Comparison
A shift of an mRNA from lighter (monosome) to heavier (polysome) fractions upon a specific treatment or in a particular cell type indicates an increase in its translation initiation rate. Conversely, a shift towards lighter fractions suggests translational repression.
| Experimental Comparison | Expected Outcome for m6A-enhanced Translation | Supporting Evidence |
| Control vs. METTL14 Knockdown Cells | Target mRNAs shift from polysomal to monosomal fractions in knockdown cells. | Downregulation of the m6A writer METTL14 can enhance translation by moving hyper-m6A-modified mRNAs from P-bodies to polysomes.[21] |
| Control vs. YTHDF1 Knockdown Cells | YTHDF1 target mRNAs show reduced polysome association.[22] | YTHDF1 is known to promote the translation efficiency of its target transcripts.[8][23] |
| Cytoplasmic vs. Polysomal mRNA m6A levels | Polysome-associated mRNAs are observed to be hypo-m6A-methylated.[21] | This suggests that m6A modification can regulate the partitioning of mRNA between translating and non-translating pools.[21] |
Strengths:
-
Provides a global, unbiased view of the translatome.
-
Can be coupled with high-throughput sequencing for comprehensive analysis.
-
Reflects the in vivo translational status of endogenous mRNAs.
Limitations:
-
Does not directly measure protein synthesis rates.
-
Can be technically challenging and requires specialized equipment (ultracentrifuge).
-
Does not provide information on the specific m6A sites involved.
In Vitro Translation Assays: Dissecting the Core Mechanism
In vitro translation assays using cell-free extracts offer a powerful, reductionist approach to directly test the effect of m6A on translation.[12]
Principle of the Technique
These systems, typically derived from rabbit reticulocytes or wheat germ, contain all the necessary components for protein synthesis (ribosomes, tRNAs, initiation factors). By adding an in vitro transcribed mRNA with or without m6A, one can directly measure the amount of protein produced.
Experimental Workflow
-
Template Preparation: Prepare DNA templates for the mRNA of interest, often a reporter like luciferase, with a T7 promoter.
-
In Vitro Transcription: Synthesize capped mRNA from the DNA template using T7 RNA polymerase. To incorporate m6A, include N6-methyladenosine triphosphate (m6ATP) in the reaction mix.[24][25]
-
In Vitro Translation: Add the m6A-containing and unmethylated control mRNAs to a cell-free translation extract supplemented with amino acids and an energy source.
-
Protein Quantification: Measure the amount of synthesized protein, for example, by detecting luciferase activity or by autoradiography if using radiolabeled amino acids.
In Vitro Translation Assay Workflow
Data Interpretation and Comparison
A direct comparison of the protein yield from m6A-modified versus unmodified mRNA reveals the impact of the modification on translation efficiency. For instance, studies have shown that m6A in the 5' UTR can promote robust cap-independent translation in vitro.[12]
Strengths:
-
Provides direct evidence for the causal role of m6A in translation.
-
Allows for precise control over the mRNA sequence and modification status.
-
Enables the study of individual translation factors by depleting or adding them to the extract.
Limitations:
-
Lacks the cellular context, including the influence of RNA-binding proteins and cellular structures.
-
The efficiency of m6A incorporation during in vitro transcription can be variable.
-
Results from one type of extract (e.g., rabbit reticulocyte) may not be generalizable to all cellular systems.
The Interplay of m6A Readers and Initiation Factors
The function of m6A in translation initiation is intricately linked to the activity of "reader" proteins and their interaction with the core translation machinery.
The YTHDF1-eIF3 Axis
YTHDF1 is a well-characterized cytoplasmic m6A reader that has been shown to promote the translation of its target mRNAs.[3][7][8] It is thought to function by recruiting the translation initiation factor eIF3 to m6A-modified mRNAs, thereby facilitating the assembly of the 48S pre-initiation complex.[4][8] This interaction may be facilitated by mRNA looping, where YTHDF1 bound to m6A in the 3' UTR or near the stop codon interacts with the initiation complex at the 5' end.[12]
Direct m6A Recognition by eIF3
Intriguingly, eIF3 itself has been identified as a direct m6A reader.[10][11] This interaction is particularly important for cap-independent translation, where m6A in the 5' UTR is sufficient to recruit the 43S pre-initiation complex directly, bypassing the need for the cap-binding protein eIF4E.[11][13][26] This mechanism is thought to be crucial for the translation of specific mRNAs, such as those encoding stress-response proteins, under conditions where cap-dependent translation is globally suppressed.[12]
Models of m6A-mediated Translation Initiation
Conclusion and Future Directions
The validation of m6A's role in protein synthesis initiation requires a multi-faceted approach, combining the targeted insights of reporter assays with the global perspective of polysome profiling and the mechanistic clarity of in vitro systems. The choice of methodology should be guided by the specific research question, whether it is to determine the function of a single m6A site, assess the global impact of m6A on the translatome, or dissect the underlying molecular interactions.
Future research will likely focus on integrating these techniques with emerging technologies, such as single-molecule imaging and advances in m6A sequencing, to provide a more dynamic and spatially resolved understanding of how this critical RNA modification orchestrates protein synthesis in real-time. For drug development professionals, a deeper understanding of these pathways will be instrumental in identifying novel therapeutic targets for diseases driven by dysregulated protein synthesis.
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Choe, J., Lin, S., Zhang, W., Liu, Q., Wang, L., Ramirez-Moya, J., Du, P., Kim, W., Tang, S., Sliz, P., Santisteban, P., George, R. E., Richards, W. G., Wong, K.-K., Locker, N., Slack, F. J., & Gregory, R. I. (2018). mRNA circularization by METTL3-eIF3h enhances translation and promotes oncogenesis. Nature, 561(7724), 556–560. [Link]
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Liu, J., Dou, X., Chen, C., Chen, C., Liu, C., Xu, M., Zhao, S., Shen, B., & He, C. (2020). N6-methyladenosine of EIF3C mRNA promotes translation of EIF3C and drives tumorigenesis in ovarian cancer. Molecular Cancer, 19(1), 104. [Link]
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Meyer, K. D., Patil, D. P., Zhou, J., Zinoviev, A., Skabkin, M. A., Elemento, O., Pestova, T. V., Qian, S.-B., & Jaffrey, S. R. (2015). 5′ UTR m6A Promotes Cap-Independent Translation. Cell, 163(4), 999–1010. [Link]
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Shi, H., Wang, X., Lu, Z., Zhao, B. S., Ma, H., Hsu, P. J., Liu, C., & He, C. (2017). YTHDF3 facilitates translation and decay of N6-methyladenosine-modified RNA. Cell Research, 27(3), 315–328. [Link]
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Wang, X., Zhao, B. S., Roundtree, I. A., Lu, Z., Han, D., Ma, H., Weng, X., Chen, K., Shi, H., & He, C. (2015). N6-methyladenosine Modulates Messenger RNA Translation Efficiency. Cell, 161(6), 1388–1399. [Link]
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Zhao, B. S., Wang, X., Beadell, A. V., Lu, Z., Shi, H., Kuuspalu, A., Ho, R. K., & He, C. (2017). m6A-dependent maternal mRNA clearance facilitates zebrafish maternal-to-zygotic transition. Nature, 542(7642), 475–478. [Link]
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Zhong, L., Liao, D., Zhang, M., Wang, X., Li, Y., Peng, L., & Yang, Y. (2019). YTHDF1-mediated m6A modification of FZD7 mRNA promotes the progression of gastric cancer. Cancer Cell International, 19, 256. [Link]
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Zhou, J., Wan, J., Gao, X., Zhang, X., Jaffrey, S. R., & Qian, S.-B. (2018). Dynamic m(6)A mRNA methylation directs translational control of heat shock response. Nature, 526(7574), 591–594. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine
For researchers and professionals in the fields of life sciences and drug development, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine, a modified nucleoside analog. Due to the potential for biological activity and the general principle of cautious handling for novel or specialized chemical entities, this compound must be treated as hazardous waste. Adherence to these procedures is crucial for ensuring regulatory compliance and protecting laboratory personnel and the surrounding environment.
Hazard Assessment and Classification
Key Safety Considerations:
-
Potential Cytotoxicity: Like many nucleoside analogs, this compound may interfere with cellular processes.[2][3]
-
Unknown Hazards: In the absence of specific toxicity data, it is prudent to assume the compound may be an irritant and potentially harmful upon ingestion, inhalation, or skin contact.[4]
-
Environmental Impact: Improper disposal could pose a risk to aquatic ecosystems.
Personal Protective Equipment (PPE)
Prior to handling this compound or its waste, all personnel must be equipped with the appropriate personal protective equipment.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, inspected before use | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation of any dust or aerosols.[5] |
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[6]
Step 1: Designate Waste Streams
At the point of generation, establish separate and clearly labeled waste containers for the following:
-
Solid Waste: Contaminated consumables such as gloves, weigh boats, pipette tips, and bench paper.
-
Liquid Waste: Solutions containing this compound. Do not mix with other incompatible waste streams like strong acids, bases, or oxidizers.[6]
-
Sharps Waste: Contaminated needles, syringes, or other sharp objects must be placed in a designated, puncture-proof sharps container.
Step 2: Container Selection and Labeling
-
Container Choice: Utilize containers that are in good condition, compatible with the chemical waste, and have a secure, screw-top lid.[7]
-
Labeling: Immediately affix a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department to the container. The label must include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "this compound".
-
An accurate list of all components and their approximate concentrations.
-
The date when waste accumulation began.
-
The name of the Principal Investigator (PI) and the laboratory location.
-
On-Site Accumulation and Storage
Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[8]
Storage Requirements:
-
Location: The SAA should be close to where the waste is generated and under the direct supervision of laboratory personnel.[9]
-
Containment: Store waste containers in secondary containment to prevent spills.
-
Segregation: Keep the waste container for this compound segregated from incompatible chemicals.[7]
-
Closure: Keep waste containers closed at all times except when adding waste.[7]
Quantitative Waste Accumulation Limits:
| Waste Type | Federal Limit (EPA) | Action Required |
| Hazardous Waste (General) | 55 gallons | Arrange for EHS pickup within 3 days of reaching the limit.[10] |
| Acutely Hazardous Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | Arrange for immediate EHS pickup upon reaching the limit.[10] |
Note: While this compound is not explicitly P-listed, treating it with a high degree of caution is recommended. Always consult your institution's specific EHS guidelines.
Disposal Procedures for Empty Containers
Empty containers that held this compound must also be disposed of properly to remove any residual chemical hazards.[6]
-
Triple Rinse: Rinse the container three times with a suitable solvent in which the compound is soluble.
-
Collect Rinsate: The rinsate must be collected and disposed of as hazardous liquid waste.
-
Deface Label: After triple rinsing, deface the original label on the container.
-
Final Disposal: Dispose of the clean container according to your institution's guidelines for clean glassware or plastic.
Spill Management
In the event of a spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Consult SDS (if available): If a safety data sheet for a similar compound is available, consult it for spill cleanup information.[5]
-
Use Spill Kit: For small spills, use a chemical spill kit, absorbing the material with an inert absorbent.
-
Collect Waste: Place all cleanup materials in a sealed container and label it as hazardous waste.
-
Contact EHS: Report the spill to your institution's EHS department.
Final Disposal Pathway
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
EHS Pickup: Contact your institution's EHS department to schedule a pickup of the properly labeled and sealed waste containers.
-
Professional Disposal: The waste will then be transported to a licensed facility for disposal, likely through high-temperature incineration.[11]
Caption: Waste Disposal Workflow for this compound.
References
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- Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
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- Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- PubMed. (1986, May). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
- U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- MedicalLab Management. (2019, June). Laboratory Waste Management: The New Regulations.
- Environmental Marketing Services. (2024, April 15). Laboratory Chemical Disposal.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
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- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- ChemicalBook. (n.d.). N6,N6-DIMETHYLADENOSINE - Safety Data Sheet.
- Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Apollo Scientific. (n.d.). N6,N6-Dimethyladenosine.
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Navigating the Uncharted: A Guide to Safely Handling 2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine
For the pioneering researchers and scientists in drug development, the exploration of novel chemical entities is a daily pursuit. Among these is 2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine, a modified nucleoside analog with potential applications in various therapeutic areas. As with any compound where comprehensive toxicological data is not yet widely available, a cautious and well-informed approach to handling is paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety and confidence in your laboratory.
Understanding the Compound: A Prudent Perspective
This compound belongs to the family of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and can interfere with cellular processes, including DNA and RNA synthesis.[1][2] This structural analogy is the basis for their therapeutic potential but also necessitates careful handling to avoid unintended biological effects.[1][2] While specific toxicity data for this compound is limited, the precautionary principle dictates that it should be treated as a potentially hazardous substance.
The presence of dimethylamino groups also warrants consideration. While not universally hazardous, some compounds containing these moieties can exhibit toxic properties. Therefore, a comprehensive risk assessment is the foundational step before any handling operations commence.
Core Safety Directives: Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure.[3][4] The selection of appropriate PPE should be based on a thorough risk assessment of the planned procedures.[5][6] Below is a summary of recommended PPE for handling this compound.
| Operation | Minimum PPE Requirement | Enhanced Precautions (for higher risk procedures) |
| Weighing and Aliquoting (Solid) | - Disposable Nitrile Gloves (double-gloving recommended)[5]- Safety Glasses with Side Shields[5]- Laboratory Coat | - Chemical Splash Goggles[5]- Face Shield[5][7]- Use of a ventilated balance enclosure or fume hood |
| Solution Preparation and Handling | - Disposable Nitrile Gloves (double-gloving recommended)[5]- Chemical Splash Goggles[5]- Laboratory Coat | - Face Shield[5][7]- Chemical-resistant apron- Work within a certified chemical fume hood[4] |
| Cell Culture/In Vitro Assays | - Disposable Nitrile Gloves- Safety Glasses- Laboratory Coat | - Work within a biological safety cabinet (BSC) to ensure sterility and containment |
| Waste Disposal | - Disposable Nitrile Gloves- Safety Glasses- Laboratory Coat | - Chemical Splash Goggles- Chemical-resistant apron |
Note: Always inspect PPE for damage before use and ensure a proper fit.[8] Contaminated disposable PPE should be removed promptly and disposed of as hazardous waste. Reusable PPE must be decontaminated after each use.
Operational Workflow for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your experiments. The following workflow outlines the key steps from receipt of the compound to the final disposal of waste.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
